5-Bromo-3-chloro-2-fluorobenzotrifluoride
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-chloro-2-fluoro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEDFMIZRIVTRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670040 | |
| Record name | 5-Bromo-1-chloro-2-fluoro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914225-67-5 | |
| Record name | 5-Bromo-1-chloro-2-fluoro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-3-chloro-2-fluorobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-3-chloro-2-fluorobenzotrifluoride chemical properties
An In-depth Technical Guide to 5-Bromo-3-chloro-2-fluorobenzotrifluoride: Properties, Reactivity, and Synthetic Applications
Authored by: A Senior Application Scientist
Introduction
This compound is a halogenated aromatic compound of significant interest to the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique substitution pattern, featuring four distinct functionalities on the benzene ring—a bromine atom, a chlorine atom, a fluorine atom, and a trifluoromethyl group—renders it a highly versatile and valuable synthetic building block. The trifluoromethyl (CF3) group is particularly noteworthy for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The bromine atom serves as a versatile handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1]
This guide provides a comprehensive overview of the known chemical properties, predicted spectral characteristics, and synthetic utility of this compound, offering a technical resource for researchers and drug development professionals.
Part 1: Core Physicochemical and Spectroscopic Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its physical and structural properties. While extensive experimental data for this specific molecule is not widely published, we can consolidate information from suppliers and make expert predictions based on its structure.
Physicochemical Data
The core identifying and physical properties of this compound are summarized in the table below. This data is critical for reaction planning, safety assessments, and purification strategies.
| Property | Value | Source |
| CAS Number | 914225-67-5 | [3][4][5] |
| Molecular Formula | C₇H₂BrClF₄ | [3][4] |
| Molecular Weight | 277.44 g/mol | [3][5][6] |
| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |
| Boiling Point | 189 °C at 760 mmHg | [4] |
| Density | 1.8 ± 0.1 g/cm³ | [4] |
| Flash Point | 68.1 ± 25.9 °C | [4] |
| Refractive Index | 1.476 | [4] |
| LogP (XLogP3) | 4.26 | [4] |
Spectroscopic Profile (Predicted)
Spectroscopic analysis is essential for structure verification and purity assessment. While public spectral data is limited[7], the expected NMR spectra can be predicted based on the compound's structure.
-
¹H NMR: The spectrum would feature two signals corresponding to the two aromatic protons.
-
The proton at C6 (adjacent to the bromine) would likely appear as a doublet, split by the proton at C4.
-
The proton at C4 (between the chlorine and bromine) would appear as a doublet of doublets, split by the proton at C6 and the fluorine atom at C2.
-
-
¹⁹F NMR: Two distinct signals are expected.
-
A singlet for the highly deshielded -CF₃ group.
-
A more complex multiplet for the fluorine atom at C2, coupled to the aromatic protons.
-
-
¹³C NMR: The spectrum would show seven distinct signals for the seven carbon atoms, with characteristic splitting patterns (quartet) for the -CF₃ carbon and C-F couplings for the carbons attached to or near the fluorine atom.
Part 2: Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the differential reactivity of its halogen substituents. The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. This regioselectivity is the cornerstone of its utility as a building block.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position is the primary site for synthetic modification. It readily participates in cornerstone C-C and C-N bond-forming reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern drug discovery for assembling complex molecular scaffolds from simpler precursors.[1][2]
The general scheme for a Suzuki-Miyaura coupling is shown below, where the bromine is selectively replaced, leaving the chlorine and fluorine atoms intact for potential subsequent transformations.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 914225-67-5 | 1800-F-0B | MDL MFCD09033157 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. echemi.com [echemi.com]
- 5. This compound - CAS:914225-67-5 - Sunway Pharm Ltd [3wpharm.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. This compound(914225-67-5) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Molecular Structure of 5-Bromo-3-chloro-2-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the molecular structure, properties, and synthesis of 5-Bromo-3-chloro-2-fluorobenzotrifluoride, a halogenated aromatic compound with significant potential in medicinal chemistry and materials science.
Introduction: The Significance of Fluorinated Benzotrifluorides
Fluorine-containing organic molecules have become increasingly vital in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] The unique properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, make it a valuable element in molecular design.[3][4] this compound (CAS No. 914225-67-5) is a prime example of a polyhalogenated benzotrifluoride, a class of compounds that offer a versatile scaffold for the synthesis of complex molecular architectures.[5][6][7][8] The strategic placement of bromo, chloro, and fluoro substituents, in conjunction with the trifluoromethyl group, provides multiple reactive sites for further chemical modification, making it a valuable intermediate for creating novel compounds with tailored properties.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a benzene ring substituted with five different groups, leading to a distinct set of physicochemical properties.
Key Identifiers and Properties:
| Property | Value | Source |
| IUPAC Name | 1-Bromo-3-chloro-5-(trifluoromethyl)-2-fluorobenzene | N/A |
| CAS Number | 914225-67-5 | [5][6][7] |
| Molecular Formula | C₇H₂BrClF₄ | [5][6][7] |
| Molecular Weight | 277.44 g/mol | [5][6][7] |
Note: Experimental physical properties such as melting point, boiling point, and density are not consistently reported across public sources and should be determined empirically.
The arrangement of the substituents on the benzene ring dictates the molecule's reactivity and its interactions with biological targets or material matrices. The electron-withdrawing nature of the trifluoromethyl group and the halogens significantly influences the electron density of the aromatic ring, making it susceptible to certain types of chemical reactions.
Spectroscopic Analysis: Elucidating the Molecular Structure
Spectroscopic techniques are essential for confirming the identity and elucidating the precise molecular structure of this compound. While publicly available spectra for this specific compound are limited, a detailed analysis of expected spectral features can be inferred from data on analogous compounds.[9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.
-
¹H NMR: Due to the substitution pattern, the ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two hydrogen atoms on the benzene ring. The chemical shifts and coupling patterns of these protons would be influenced by the adjacent halogen and trifluoromethyl substituents.
-
¹³C NMR: The ¹³C NMR spectrum will provide information about the carbon framework. It is expected to show seven distinct signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The chemical shifts of the aromatic carbons will be significantly affected by the attached halogens and the CF₃ group.
-
¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds.[12][13] A spectrum of this compound would be expected to show two signals: one for the single fluorine atom on the ring and another for the trifluoromethyl group. The chemical shifts and coupling constants would provide valuable information about the electronic environment of the fluorine nuclei.[14]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:
-
C-H stretching vibrations of the aromatic ring.
-
C=C stretching vibrations within the aromatic ring.
-
Strong C-F stretching vibrations for both the aryl-fluoride and the trifluoromethyl group.
-
C-Cl and C-Br stretching vibrations, typically found in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a compound containing both bromine and chlorine, with their distinct isotopic abundances. Fragmentation patterns would likely involve the loss of halogen atoms and the trifluoromethyl group.
Synthesis of this compound: A Plausible Approach
Proposed Synthetic Pathway:
Caption: A plausible synthetic workflow for this compound.
Step-by-Step Methodological Considerations:
-
Starting Material Selection: The synthesis would likely commence with a commercially available, appropriately substituted aniline or nitrobenzene derivative.
-
Diazotization and Sandmeyer Reaction: A primary aromatic amine can be converted to a diazonium salt, which can then undergo a Sandmeyer reaction to introduce a halide (e.g., bromide or chloride).[15][16][17][18][19] This is a well-established method for the synthesis of aryl halides.
-
Halogen Exchange (Halex) Reaction: To introduce the fluorine atom, a halogen exchange reaction, such as the Halex process, could be employed.[20][21] This typically involves treating an aryl chloride with a fluoride source, such as potassium fluoride, at elevated temperatures in a polar apathetic solvent.[22]
-
Purification and Characterization: Each step of the synthesis would require careful purification, likely using techniques such as column chromatography or distillation. The structure and purity of the intermediates and the final product would be confirmed using the spectroscopic methods outlined above.
Applications and Future Directions
The unique substitution pattern of this compound makes it a highly attractive building block for the synthesis of novel compounds in several fields:
-
Medicinal Chemistry: The presence of multiple halogen atoms and a trifluoromethyl group allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[23] This compound could serve as a key intermediate in the synthesis of new drug candidates for a variety of therapeutic areas. The different halogens offer sites for various cross-coupling reactions, enabling the construction of complex molecular scaffolds.
-
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine and other halogens can enhance the efficacy and metabolic stability of pesticides and herbicides.
-
Materials Science: The electronic properties imparted by the substituents could be exploited in the design of new liquid crystals, polymers, and other advanced materials.
Further research into the reactivity of this compound and the biological activities of its derivatives is warranted to fully explore its potential.
Conclusion
This compound is a synthetically versatile molecule with significant potential for applications in drug discovery and materials science. Its complex molecular structure, characterized by a unique arrangement of five different substituents on a benzene ring, offers a rich platform for chemical exploration. While detailed experimental data for this specific compound is not widely available, this guide provides a comprehensive overview of its expected properties, a framework for its structural elucidation, and a plausible strategy for its synthesis. As the demand for novel fluorinated compounds continues to grow, the importance of versatile building blocks like this compound is set to increase.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CAS 914225-67-5 | 1800-F-0B | MDL MFCD09033157 | this compound | SynQuest Laboratories [synquestlabs.com]
- 6. This compound - CAS:914225-67-5 - Sunway Pharm Ltd [3wpharm.com]
- 7. 914225-67-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 8. This compound,914225-67-5->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 9. This compound(914225-67-5) 1H NMR spectrum [chemicalbook.com]
- 10. 2-Fluoro-5-bromobenzotrifluoride(393-37-3) 1H NMR spectrum [chemicalbook.com]
- 11. 2-Fluoro-5-bromobenzotrifluoride(393-37-3) 13C NMR [m.chemicalbook.com]
- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. 19Flourine NMR [chem.ch.huji.ac.il]
- 14. colorado.edu [colorado.edu]
- 15. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 16. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 17. Illustrated Glossary of Organic Chemistry - Sandmeyer reaction; Schiemann reaction [chem.ucla.edu]
- 18. Sandmeyer Reaction | OpenOChem Learn [learn.openochem.org]
- 19. byjus.com [byjus.com]
- 20. Halex process - Wikipedia [en.wikipedia.org]
- 21. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 22. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. innospk.com [innospk.com]
An In-depth Technical Guide to the Synthesis of 5-Bromo-3-chloro-2-fluorobenzotrifluoride
Introduction
5-Bromo-3-chloro-2-fluorobenzotrifluoride is a highly substituted aromatic compound with potential applications as a key intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. The unique arrangement of its substituents—a trifluoromethyl group and three different halogens—offers multiple points for further chemical modification, making it a valuable building block for drug discovery and development professionals. This guide provides a comprehensive overview of a proposed synthetic route to this target molecule, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.
Proposed Synthetic Pathway: A Two-Step Approach
The synthesis of this compound can be strategically achieved in two main steps, starting from the commercially available precursor, 3-Chloro-2-fluoroaniline. This pathway involves an initial regioselective electrophilic bromination followed by a Sandmeyer-type trifluoromethylation.
Caption: Overall synthetic workflow for this compound.
Step 1: Regioselective Bromination of 3-Chloro-2-fluoroaniline
The initial step focuses on the regioselective introduction of a bromine atom onto the 3-Chloro-2-fluoroaniline ring to yield 5-Bromo-3-chloro-2-fluoroaniline.
Chemical Principles and Rationale
Electrophilic aromatic substitution is a fundamental reaction in organic chemistry used to introduce substituents onto an aromatic ring.[1][2] The regioselectivity of this reaction is governed by the electronic effects of the substituents already present on the ring. In 3-Chloro-2-fluoroaniline, the amino group (-NH₂) is a strong activating and ortho-, para-directing group, while the chloro and fluoro groups are deactivating but also ortho-, para-directing. The strong activating effect of the amino group will dominate, directing the incoming electrophile. The position para to the amino group is occupied by the chloro group. Of the two ortho positions, one is blocked by the fluoro group. Therefore, the bromination is anticipated to occur at the C5 position, which is para to the fluorine atom and meta to the chlorine atom. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation as it provides a source of electrophilic bromine under mild conditions.[3]
Detailed Experimental Protocol
Materials:
-
3-Chloro-2-fluoroaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Chloro-2-fluoroaniline (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure 5-Bromo-3-chloro-2-fluoroaniline.[4]
Step 2: Sandmeyer-Type Trifluoromethylation of 5-Bromo-3-chloro-2-fluoroaniline
The second step involves the conversion of the amino group of 5-Bromo-3-chloro-2-fluoroaniline into a trifluoromethyl group via a Sandmeyer-type reaction.
Chemical Principles and Rationale
The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt intermediate.[5][6] In this proposed synthesis, a modern variation of the Sandmeyer reaction is employed to introduce a trifluoromethyl group.[7][8] This transformation proceeds in two stages:
-
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.
-
Trifluoromethylation: The diazonium salt is then treated with a trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF₃), in the presence of a copper catalyst.[9]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer Reaction | OpenOChem Learn [learn.openochem.org]
- 7. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 8. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
A Technical Guide to the Spectroscopic Characterization of 5-Bromo-3-chloro-2-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 5-Bromo-3-chloro-2-fluorobenzotrifluoride (CAS No. 914225-67-5). As a polysubstituted aromatic compound, its intricate structure presents a unique spectroscopic signature. This document serves as a foundational resource for researchers, offering predicted data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and Infrared Spectroscopy. The causality behind expected spectral features is discussed in detail, providing a framework for the identification and characterization of this and structurally related molecules in a research and development setting. While experimental data is not publicly available at the time of this writing, this guide has been constructed based on established principles of spectroscopy and by referencing data from structurally analogous compounds.
Introduction
This compound is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science.[1][2][3] Its utility as a synthetic intermediate is underscored by the presence of multiple reactive sites, allowing for diverse chemical transformations. Accurate and unambiguous characterization of this molecule is paramount for its effective use. This guide provides an in-depth analysis of its expected spectroscopic properties, empowering researchers to confidently identify and utilize this compound.
Molecular Structure and Predicted Spectroscopic Features
The molecular structure of this compound is presented below. The strategic placement of bromo, chloro, fluoro, and trifluoromethyl groups on the benzene ring dictates a distinct and predictable pattern in its various spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information regarding the electronic environment of the hydrogen, carbon, and fluorine atoms, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two distinct signals corresponding to the two aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the halogen and trifluoromethyl substituents.
| Predicted ¹H NMR Data | |
| Proton | Predicted Chemical Shift (ppm) |
| H-4 | 7.8 - 8.2 |
| H-6 | 7.6 - 8.0 |
-
Rationale: The proton at the C-4 position is expected to be downfield due to the deshielding effects of the adjacent bromine and the trifluoromethyl group. It will likely appear as a doublet of doublets due to coupling with the fluorine at C-2 and the proton at C-6. The proton at C-6 will also be a doublet of doublets, coupling to the fluorine at C-2 and the proton at C-4.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the carbon framework of the molecule. Due to the presence of fluorine, carbon signals will exhibit C-F coupling.
| Predicted ¹³C NMR Data | ||
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| C-1 (C-F) | 155 - 165 | Doublet |
| C-2 (C-Cl) | 125 - 135 | Singlet or small doublet |
| C-3 (C-Br) | 115 - 125 | Singlet |
| C-4 (C-H) | 130 - 140 | Doublet |
| C-5 (C-CF₃) | 120 - 130 | Quartet |
| C-6 (C-H) | 125 - 135 | Doublet |
| -CF₃ | 120 - 125 | Quartet |
-
Rationale: The carbon directly attached to the fluorine (C-1) will show a large one-bond coupling constant (¹J(C-F)). The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The other aromatic carbons will have chemical shifts determined by the cumulative electronic effects of the substituents.
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly informative for this molecule, with two distinct fluorine environments.
| Predicted ¹⁹F NMR Data | ||
| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Ar-F | -110 to -130 | Multiplet |
| -CF₃ | -60 to -65 | Singlet |
-
Rationale: The aromatic fluorine will have a chemical shift characteristic of a fluoroarene and will likely show coupling to the nearby protons. The trifluoromethyl group will appear as a sharp singlet in the proton-decoupled spectrum, in a region typical for -CF₃ groups.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A standard one-pulse sequence is typically sufficient.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.
Caption: A generalized workflow for NMR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and isotopic distribution of the compound.
| Predicted Mass Spectrometry Data | |
| Ion | Predicted m/z |
| [M]⁺ | 275, 277, 279 |
| [M-Br]⁺ | 196, 198 |
| [M-Cl]⁺ | 240, 242 |
| [M-CF₃]⁺ | 206, 208, 210 |
-
Rationale: The presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens. The relative abundances of these isotopic peaks can be used to confirm the elemental composition.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy will identify the functional groups and bond vibrations present in the molecule.
| Predicted Infrared Spectroscopy Data | |
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H stretching (aromatic) | 3050 - 3150 |
| C=C stretching (aromatic) | 1450 - 1600 |
| C-F stretching (aryl-F) | 1200 - 1300 |
| C-F stretching (-CF₃) | 1100 - 1200 (strong, multiple bands) |
| C-Cl stretching | 700 - 850 |
| C-Br stretching | 500 - 650 |
-
Rationale: The IR spectrum will be dominated by strong absorbances corresponding to the C-F stretching vibrations of the aryl-fluorine and the trifluoromethyl group. The aromatic C=C and C-H stretches will also be present, as will the characteristic absorptions for the carbon-halogen bonds.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
The spectroscopic characterization of this compound is crucial for its application in scientific research and development. This guide provides a detailed prediction of its ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass, and IR spectra, grounded in the fundamental principles of spectroscopy. The provided protocols offer a starting point for the experimental acquisition of this data. As a self-validating system, the congruence of data across these multiple spectroscopic techniques will provide a high degree of confidence in the structure and purity of the compound.
References
5-Bromo-3-chloro-2-fluorobenzotrifluoride NMR analysis
An In-Depth Technical Guide to the NMR Analysis of 5-Bromo-3-chloro-2-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deciphering Molecular Architecture
This compound is a highly substituted aromatic compound, a class of molecules pivotal in the synthesis of novel pharmaceuticals, agrochemicals, and materials. The precise arrangement of its halogen and trifluoromethyl substituents on the benzene ring dictates its chemical reactivity, physical properties, and biological activity. Therefore, unambiguous structural elucidation is a cornerstone of its application and development.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for determining the structure of organic compounds in solution.[1] It provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, specifically their chemical environment and connectivity. This guide offers a comprehensive, field-proven approach to the complete NMR analysis of this compound, moving from fundamental principles to advanced 2D spectroscopic techniques.
Chapter 1: Foundational NMR Principles for the Target Molecule
The structural analysis of this compound by NMR primarily involves three key nuclei: ¹H, ¹³C, and ¹⁹F. Each provides a unique piece of the structural puzzle.
-
¹H (Proton) NMR: With only two protons on the aromatic ring, the ¹H NMR spectrum is expected to be relatively simple, yet rich with information derived from their chemical shifts and coupling patterns.
-
¹⁹F (Fluorine) NMR: As a fluorine-containing compound, ¹⁹F NMR is an exceptionally valuable tool. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, offering a wide chemical shift range that minimizes signal overlap and is exquisitely sensitive to the local electronic environment.[2][3] The spectrum will show distinct signals for the trifluoromethyl (CF₃) group and the fluorine atom attached to the aromatic ring.
-
¹³C (Carbon-13) NMR: While ¹³C has a low natural abundance (~1.1%), modern NMR spectrometers can readily acquire its spectrum. This provides a direct count of the unique carbon environments in the molecule and, through coupling with fluorine, further confirms substituent positions.
The key to interpreting the spectra lies in understanding chemical shifts (δ) , which indicate the electronic environment of a nucleus, and spin-spin coupling constants (J) , which reveal through-bond connectivity between nuclei. For this molecule, we anticipate complex couplings, including ¹H-¹H, ¹H-¹⁹F, and ¹³C-¹⁹F interactions.
Chapter 2: The Experimental Workflow: From Sample Preparation to Data Acquisition
A high-quality NMR spectrum is contingent on meticulous sample preparation and correct spectrometer setup.[4][5][6]
Protocol: Sample Preparation
The goal is to create a homogeneous solution of the analyte in a suitable deuterated solvent, free from particulate matter.[5][7]
-
Analyte Measurement: Accurately weigh 10-20 mg of this compound for ¹H and ¹⁹F NMR. For ¹³C NMR, a higher concentration of 20-50 mg may be beneficial.[4]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is a common choice for nonpolar organic molecules.[4][8] The deuterated solvent is crucial for the spectrometer's lock system, which stabilizes the magnetic field.[5]
-
Dissolution: Prepare the solution in a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent to the analyte.[4][8] Gently vortex or sonicate if necessary to ensure complete dissolution.[4]
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the clear solution into a high-quality 5 mm NMR tube.[9] If any solid particles are present, filter the solution through a small cotton plug in the pipette.[5][9] The solution height should be between 4.0 and 5.0 cm.[4][5]
-
Final Steps: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue and ethanol or isopropanol to remove any dust or fingerprints before inserting it into the spectrometer.[4][7]
Spectrometer Setup & Data Acquisition
The following parameters are typical for a 400 or 500 MHz NMR spectrometer and serve as a starting point.[8]
Table 1: Suggested 1D NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Pulse Program | Standard single pulse (e.g., zg30) | Proton-decoupled single pulse (e.g., zgpg30) | Standard single pulse, ¹H decoupled |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |
| Spectral Width | ~12 ppm | ~220 ppm | ~250 ppm |
| Number of Scans | 8-16 | 1024-4096 | 16-32 |
| Relaxation Delay | 1-2 s | 2-5 s | 1-2 s |
The Power of 2D NMR
For complex molecules, 1D spectra can be insufficient for complete assignment. Two-dimensional (2D) NMR experiments resolve correlations between nuclei, providing a roadmap of the molecular structure.[1][10][11]
-
COSY (Correlation Spectroscopy): Identifies ¹H nuclei that are spin-coupled to each other, typically over two or three bonds.[10][12]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates ¹H nuclei with their directly attached heteronuclei (in this case, ¹³C).[10][13]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range couplings between ¹H and ¹³C nuclei, typically over two or three bonds. This is crucial for identifying quaternary carbons and piecing together different parts of the molecule.[13][14][15]
Chapter 3: Spectral Interpretation and Structural Elucidation
The final step is to interpret the acquired spectra to build a complete picture of the this compound structure.
Predicted ¹H NMR Spectrum
The molecule has two aromatic protons, H-4 and H-6.
-
Chemical Shifts (δ): Both protons are on an electron-deficient ring due to the halogen and CF₃ substituents, so their signals will appear downfield, likely in the range of 7.5-8.0 ppm.
-
Multiplicity:
-
H-4 will be coupled to H-6 (a four-bond coupling, ⁴JHH, typically small, ~2-3 Hz).
-
H-4 will also be coupled to the adjacent fluorine at C-3 (a four-bond coupling, ⁴JHF).
-
H-6 will be coupled to H-4 (⁴JHH) and the fluorine at C-2 (also a four-bond coupling, ⁴JHF).
-
Therefore, each proton signal is expected to be a doublet of doublets (dd) or a more complex multiplet.
-
Predicted ¹⁹F NMR Spectrum
Two distinct fluorine environments exist.
-
CF₃ Group: The trifluoromethyl group will appear as a singlet in the ¹H-decoupled spectrum. Its chemical shift is typically around -60 to -65 ppm relative to CFCl₃.[16]
-
Aromatic Fluorine (C-2): The single fluorine on the ring will have a chemical shift in the aromatic fluorine region (approx. -100 to -140 ppm). It will be coupled to H-6 (⁴JHF), resulting in a doublet or a more complex multiplet.
Predicted ¹³C NMR Spectrum
The molecule has 7 carbon atoms, all in unique chemical environments, leading to 7 distinct signals in the ¹³C NMR spectrum.
-
CF₃ Carbon: This carbon will show a characteristic quartet due to one-bond coupling to the three fluorine atoms (¹JCF), typically with a large coupling constant (~270-280 Hz).[17]
-
Aromatic Carbons:
-
The six aromatic carbons will appear in the typical range of 110-160 ppm.
-
Carbons directly bonded to fluorine (C-2), chlorine (C-3), and bromine (C-5) will show large one-bond couplings (¹JCF) or have their chemical shifts significantly influenced.
-
Other carbons will exhibit smaller two- or three-bond C-F couplings (²JCF, ³JCF), which further aids in assignment.
-
Table 2: Summary of Predicted NMR Data for this compound
| Nucleus | Position | Predicted δ (ppm) | Expected Multiplicity | Key Couplings |
| ¹H | H-4 | 7.5 - 8.0 | dd | ⁴JHH, ⁴JHF |
| H-6 | 7.5 - 8.0 | dd | ⁴JHH, ⁴JHF | |
| ¹⁹F | C-F (at C-2) | -100 to -140 | d or m | ⁴JHF |
| CF₃ | -60 to -65 | s | None (in ¹H-decoupled) | |
| ¹³C | CF₃ | ~120-125 | q | ¹JCF |
| C-Aromatic | 110 - 160 | s, d, q, etc. | ¹JCF, ²JCF, ³JCF |
Assembling the Structure with 2D NMR
The 2D spectra provide the definitive connections to assemble the structure.
-
COSY Analysis: A cross-peak between the two aromatic proton signals would confirm their mutual coupling (H-4 ↔ H-6).[12][13]
-
HSQC Analysis: This spectrum will show two correlation peaks, definitively connecting H-4 to C-4 and H-6 to C-6. This is the first step in assigning the protonated carbons.[13]
-
HMBC Analysis: This is the key experiment for assigning the quaternary carbons and confirming the overall substitution pattern.[14][18] Key expected correlations include:
-
From H-4 to the carbons two and three bonds away: C-2, C-3, C-5, and C-6.
-
From H-6 to the carbons two and three bonds away: C-1, C-2, C-4, and C-5.
-
Crucially, correlations from the aromatic protons to the carbon of the CF₃ group would establish its position relative to the protons.
-
By systematically analyzing these 1D and 2D NMR datasets, every proton and carbon atom in this compound can be unambiguously assigned, leading to complete structural verification. This rigorous analytical approach ensures the scientific integrity required for research and development applications.
References
- 1. anuchem.weebly.com [anuchem.weebly.com]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. scribd.com [scribd.com]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 14. youtube.com [youtube.com]
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- 16. colorado.edu [colorado.edu]
- 17. rsc.org [rsc.org]
- 18. youtube.com [youtube.com]
An In-depth Technical Guide to the Mass Spectrometry of 5-Bromo-3-chloro-2-fluorobenzotrifluoride
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 5-Bromo-3-chloro-2-fluorobenzotrifluoride (C7H2BrClF4). It is intended for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation and analytical characterization of complex halogenated aromatic compounds. This document delves into the theoretical underpinnings of its mass spectrometric behavior, provides detailed experimental protocols, and offers insights into the interpretation of the resulting spectral data.
Introduction: The Analytical Challenge of Polysubstituted Benzotrifluorides
This compound is a highly substituted aromatic compound with a molecular weight of 277.44 g/mol and an exact mass of approximately 275.896 Da.[1][2][3][4] The presence of multiple halogen atoms (Br, Cl, F) and a trifluoromethyl (-CF3) group on the benzene ring presents a unique analytical challenge. Understanding the fragmentation patterns of such molecules under mass spectrometric conditions is crucial for their unambiguous identification in complex matrices, a common requirement in pharmaceutical development and chemical synthesis.
This guide will focus primarily on Electron Ionization (EI) mass spectrometry, a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds.[5][6] EI is a "hard" ionization method that induces significant fragmentation, providing a detailed molecular fingerprint that is invaluable for structural confirmation.[5] We will also briefly discuss the applicability of softer ionization techniques like Electrospray Ionization (ESI) for this class of non-polar molecules.
Theoretical Fragmentation Pathways under Electron Ionization (EI)
Upon introduction into the ion source of a mass spectrometer, this compound will be subjected to a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M+•).[7] The stability of the aromatic ring will likely result in a prominent molecular ion peak.[8] However, the energetic nature of EI will also induce a cascade of fragmentation events, driven by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.
The presence of bromine and chlorine will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these elements. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, 35Cl and 37Cl, in an approximate 3:1 ratio. This will lead to a distinctive M, M+2, and M+4 pattern for ions containing both bromine and chlorine.
The predicted primary fragmentation pathways are as follows:
-
Loss of Halogen Atoms: The C-Br and C-Cl bonds are weaker than the C-F and C-C bonds of the aromatic ring. Therefore, the initial fragmentation is likely to involve the loss of a bromine radical (•Br) or a chlorine radical (•Cl).
-
M+• - •Br → [C7H2ClF4]+
-
M+• - •Cl → [C7H2BrF4]+
-
-
Loss of Trifluoromethyl Group: The trifluoromethyl group can be lost as a radical (•CF3), leading to a stable halogenated benzoyl-like cation.
-
M+• - •CF3 → [C6H2BrClF]+
-
-
Sequential Fragmentations: Subsequent fragmentation events can occur from these primary fragment ions, including the loss of other halogen atoms or the elimination of neutral molecules like HF or HCl.
-
Formation of Tropylium-like Ions: While less common for highly substituted benzenes, rearrangement to form stable tropylium-like ions is a possibility, especially after the initial loss of a substituent.[8][9]
The following DOT script visualizes the predicted fragmentation pathways:
Caption: Predicted EI fragmentation of this compound.
Predicted Mass Spectrum Data
The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z). The isotopic distribution will result in multiple peaks for ions containing bromine and/or chlorine. For simplicity, the m/z values for the most abundant isotopes (79Br and 35Cl) are listed, with the expected isotopic peaks noted.
| m/z (most abundant isotope) | Proposed Fragment Ion | Neutral Loss | Notes |
| 276 | [C7H2BrClF4]+• | - | Molecular Ion (M+•). Will exhibit a complex isotopic pattern due to Br and Cl. |
| 197 | [C7H2ClF4]+ | •Br | Loss of a bromine radical. Will show an isotopic pattern for Cl. |
| 241 | [C7H2BrF4]+ | •Cl | Loss of a chlorine radical. Will show an isotopic pattern for Br. |
| 207 | [C6H2BrClF]+ | •CF3 | Loss of the trifluoromethyl radical. Will show a complex isotopic pattern for Br and Cl. |
| 172 | [C6H2BrF]+ | •CF3, •Cl | Sequential loss from the molecular ion or loss of Cl from the [C6H2BrClF]+ fragment. Will show an isotopic pattern for Br. |
| 128 | [C6H2ClF]+ | •CF3, •Br | Sequential loss from the molecular ion or loss of Br from the [C6H2BrClF]+ fragment. Will show an isotopic pattern for Cl. |
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for the analysis of this compound due to its volatility.[6]
4.1. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Perform a serial dilution to a final concentration of approximately 1-10 µg/mL for analysis.
4.2. Gas Chromatography (GC) Parameters
-
Injector: Split/Splitless, operated in splitless mode for high sensitivity.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
4.3. Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
The following diagram illustrates the experimental workflow:
Caption: Workflow for the GC-MS analysis of this compound.
Considerations for Electrospray Ionization (ESI)
While EI is the preferred method for this non-polar compound, ESI may be employed under specific conditions.[10] ESI typically requires the analyte to be polar and capable of forming ions in solution. For non-polar molecules like this compound, ionization can sometimes be achieved through the formation of radical ions or adducts, particularly when using a solvent system that promotes such processes (e.g., a mixture of toluene and methanol).[10] However, the ionization efficiency is generally low, and the resulting spectra may be less reproducible and harder to interpret than those obtained by EI. The affinity of a non-polar molecule for the surface of the ESI droplets can influence its ionization response.[11][12][13][14]
Conclusion
The mass spectrometric analysis of this compound, particularly by GC-MS with Electron Ionization, provides a wealth of structural information. A thorough understanding of the predicted fragmentation pathways, driven by the loss of halogen and trifluoromethyl substituents, is key to the accurate interpretation of the mass spectrum. The characteristic isotopic patterns of bromine and chlorine serve as a definitive confirmation of their presence in the molecular ion and subsequent fragments. The experimental protocol outlined in this guide provides a robust starting point for the successful analysis of this and other similar complex halogenated compounds.
References
- 1. echemi.com [echemi.com]
- 2. This compound - CAS:914225-67-5 - Sunway Pharm Ltd [3wpharm.com]
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- 4. chemuniverse.com [chemuniverse.com]
- 5. Electron ionization - Wikipedia [en.wikipedia.org]
- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 9. youtube.com [youtube.com]
- 10. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Relating electrospray ionization response to nonpolar character of small peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to 5-Bromo-3-chloro-2-fluorobenzotrifluoride: A Key Intermediate for Scientific Advancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-chloro-2-fluorobenzotrifluoride is a halogenated aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms alongside a trifluoromethyl group, imparts distinct physicochemical properties and reactivity. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, offering valuable insights for its application in research and development, particularly within the pharmaceutical and agrochemical industries.
Chemical Identity and Physical Properties
Table 1: Chemical Identifiers for this compound [1][2][3][4]
| Identifier | Value |
| CAS Number | 914225-67-5 |
| Molecular Formula | C₇H₂BrClF₄ |
| Molecular Weight | 277.44 g/mol |
| IUPAC Name | 5-Bromo-3-chloro-2-fluoro-1-(trifluoromethyl)benzene |
| Synonyms | 5-Bromo-1-chloro-2-fluoro-3-(trifluoromethyl)benzene |
Table 2: Physical Properties of this compound [5]
| Property | Value |
| Appearance | Colorless to light yellow liquid (predicted) |
| Density | 1.8 ± 0.1 g/cm³ |
| Boiling Point | 189 °C at 760 mmHg |
| Flash Point | 68.1 ± 25.9 °C |
| Refractive Index | 1.476 |
Due to the presence of multiple fluorine atoms, this compound is expected to exhibit low solubility in water but good solubility in a range of common organic solvents such as ethers, ketones, and halogenated hydrocarbons.[6][7][8][9]
Molecular Structure and Spectroscopic Data
The arrangement of substituents on the benzene ring dictates the molecule's reactivity and its spectral characteristics.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen and trifluoromethyl substituents.
-
¹³C NMR: The spectrum will display seven signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the nature and position of the various substituents.[11][12][14]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for the substituted benzene ring and the C-F bonds.[15]
-
Aromatic C-H stretching: Weak to medium bands are expected in the region of 3100-3000 cm⁻¹.
-
Aromatic C=C stretching: Several bands of varying intensity are anticipated in the 1600-1450 cm⁻¹ region.
-
C-F stretching (trifluoromethyl group): Strong, characteristic absorptions are expected in the 1350-1100 cm⁻¹ range.
-
C-F stretching (aromatic): A band in the region of 1250-1000 cm⁻¹ is likely.
-
C-Cl stretching: A band in the 850-550 cm⁻¹ region is expected.
-
C-Br stretching: A band in the 690-515 cm⁻¹ region is anticipated.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed for the molecular ion and any fragments containing these elements. Common fragmentation pathways for halogenated benzotrifluorides involve the loss of halogen atoms and the trifluoromethyl group.[16]
Safety and Handling
While specific GHS hazard classifications for this compound are not consistently available, general precautions for handling halogenated aromatic compounds should be followed.[1][5][17][18] Based on data for similar compounds, it may be classified as a flammable liquid and may cause skin and eye irritation, as well as respiratory irritation.[1][17]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry place.
Synthesis and Reactivity
Synthesis Workflow
A plausible synthetic route to this compound can be conceptualized based on established methodologies for the synthesis of polysubstituted aromatic compounds. A potential pathway involves a multi-step sequence starting from a readily available substituted aniline.
Caption: A conceptual workflow for the synthesis of the target compound.
This generalized pathway would involve diazotization of a suitable amino-substituted precursor, followed by Sandmeyer or related reactions to introduce the halogen substituents. The trifluoromethyl group can be introduced at various stages of the synthesis, depending on the availability of starting materials and the desired overall strategy.[19][20][21]
Chemical Reactivity and Applications
The bromine atom in this compound is a key functional group that enables a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[22][23][24][25][26] These reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, making this compound a valuable precursor for the synthesis of more complex molecules.[14]
The presence of the trifluoromethyl group is particularly significant in the context of drug discovery and agrochemical development. This group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved efficacy and pharmacokinetic properties.[14][27][28] Consequently, this compound is a promising intermediate for the synthesis of novel bioactive compounds.
Conclusion
This compound is a strategically functionalized aromatic compound with significant potential in organic synthesis. Its unique combination of substituents provides a platform for diverse chemical modifications, making it an attractive building block for the development of new pharmaceuticals, agrochemicals, and materials. This guide has summarized its key physical and chemical characteristics to aid researchers and scientists in leveraging its properties for their synthetic endeavors. Further experimental validation of the predicted data will undoubtedly enhance its utility and application in the scientific community.
References
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- 7. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. 5-Bromo-1,2,3-trifluorobenzene(138526-69-9) 13C NMR spectrum [chemicalbook.com]
- 13. 2-Fluoro-5-bromobenzotrifluoride(393-37-3) 1H NMR [m.chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi-res.com [mdpi-res.com]
- 24. Cross-Coupling Reactions of Polyhalogenated Heterocycles | Semantic Scholar [semanticscholar.org]
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An In-Depth Technical Guide to 5-Bromo-3-chloro-2-fluorobenzotrifluoride
CAS Number: 914225-67-5
A Senior Application Scientist's Perspective on a Key Pharmaceutical Intermediate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-chloro-2-fluorobenzotrifluoride is a highly substituted aromatic compound that has garnered significant interest within the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a trifluoromethyl group and three different halogen atoms (bromine, chlorine, and fluorine) on a benzene ring, makes it a valuable and versatile building block in organic synthesis. The strategic placement of these functional groups provides multiple reaction sites and modulates the electronic and steric properties of the molecule, offering chemists a powerful tool for the construction of complex and biologically active compounds.
The trifluoromethyl group is particularly noteworthy for its ability to enhance the lipophilicity, metabolic stability, and binding affinity of drug candidates.[1] The halogen atoms, in turn, serve as versatile handles for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its practical utility for researchers and professionals in the field of drug development.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| CAS Number | 914225-67-5 | [2][3] |
| Molecular Formula | C₇H₂BrClF₄ | [2] |
| Molecular Weight | 277.44 g/mol | [2][3] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Purity | Typically ≥95% | [2] |
Synthesis and Mechanistic Considerations
A potential synthetic strategy could start from a simpler, commercially available benzotrifluoride derivative and introduce the halogen atoms sequentially. The order of these introductions is critical and would be dictated by the ortho-, para-, and meta-directing effects of the existing substituents at each stage. Common reactions in such a synthesis would include electrophilic aromatic substitution reactions like halogenation (bromination and chlorination) and nitration, followed by reduction of the nitro group to an amine, and subsequent Sandmeyer-type reactions for the introduction of other halogens.[4][5][6][7]
For instance, a plausible, though not definitively published, synthetic pathway could be conceptualized as follows:
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 914225-67-5 | 1800-F-0B | MDL MFCD09033157 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. This compound - CAS:914225-67-5 - Sunway Pharm Ltd [3wpharm.com]
- 4. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 5. 2-Bromo-5-fluorobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 6. CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 7. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Reactivity Profile of 5-Bromo-3-chloro-2-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of 5-Bromo-3-chloro-2-fluorobenzotrifluoride (CAS No. 914225-67-5), a polysubstituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Due to its unique arrangement of a trifluoromethyl group and three different halogen atoms on the benzene ring, this molecule offers a rich and tunable reactivity. This guide will explore the predicted reactivity at each potential reaction site, providing a framework for its strategic utilization in complex molecule synthesis. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes established principles of organic chemistry to offer a robust predictive analysis of its chemical behavior.
Introduction and Molecular Overview
This compound is a highly functionalized aromatic compound. The presence of multiple, distinct reactive centers—a bromine atom, a chlorine atom, and a fluorine atom, all influenced by the potent electron-withdrawing trifluoromethyl group—makes it a versatile intermediate for the synthesis of complex organic structures. The strategic incorporation of fluorine and trifluoromethyl moieties is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1] This guide will dissect the electronic and steric factors governing the reactivity of this molecule, providing insights into its selective functionalization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing appropriate reaction conditions and purification protocols.
| Property | Value | Source(s) |
| CAS Number | 914225-67-5 | [2][3] |
| Molecular Formula | C₇H₂BrClF₄ | [2][3] |
| Molecular Weight | 277.44 g/mol | [2][3] |
| Boiling Point | 189 °C at 760 mmHg | [3] |
| Density | 1.8 g/cm³ | [3] |
| Appearance | Colorless to light yellow liquid (predicted) | General Observation |
| Solubility | Expected to be soluble in common organic solvents | General Principle |
Predicted Reactivity Profile: A Site-by-Site Analysis
The reactivity of this compound is dictated by the interplay of the electronic effects of its substituents. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, primarily through a powerful negative inductive effect (-I). The halogen atoms also exhibit a -I effect, which decreases in the order F > Cl > Br. This electronic landscape governs the susceptibility of each position on the aromatic ring to various chemical transformations.
Caption: Predicted reactivity sites on this compound.
Palladium-Catalyzed Cross-Coupling Reactions: The Versatile Bromine Handle
The carbon-bromine bond is the most probable site for initial reactivity in palladium-catalyzed cross-coupling reactions. This is due to the relative bond dissociation energies of the carbon-halogen bonds (C-Br < C-Cl < C-F), which makes the oxidative addition of a Pd(0) catalyst to the C-Br bond the most kinetically favorable process.[4]
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. It is anticipated that this compound will selectively react at the bromine position with a variety of boronic acids or their derivatives.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
Objective: To synthesize an aryl-substituted derivative of this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., aqueous Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., toluene, dioxane, or DMF)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and the palladium catalyst.
-
Add the solvent, followed by the aqueous base.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[5] Similar to the Suzuki-Miyaura coupling, this reaction is expected to proceed selectively at the C-Br bond, allowing for the introduction of a wide range of primary and secondary amines.
Caption: Generalized workflow for Buchwald-Hartwig amination.
Representative Experimental Protocol: Buchwald-Hartwig Amination
-
Objective: To synthesize an amino-substituted derivative of this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in a Schlenk tube.
-
Add the this compound, the amine, and the base.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
-
Nucleophilic Aromatic Substitution (SNAr)
The strongly electron-withdrawing trifluoromethyl group, in concert with the halogens, significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr).[1] In an SNAr reaction, a nucleophile attacks the aromatic ring, forming a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group.
The rate of an SNAr reaction is influenced by two main factors: the ability of the ring to stabilize the negative charge of the Meisenheimer complex and the electronegativity of the leaving group. The electron-withdrawing groups are most effective at stabilizing the intermediate when they are ortho or para to the site of nucleophilic attack. In this compound, the trifluoromethyl group is ortho to the fluorine and meta to the chlorine. The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is counterintuitive to their bond strengths but is due to the highly electronegative fluorine stabilizing the transition state of the rate-determining nucleophilic attack step.
Given these factors, nucleophilic attack is most likely to occur at the carbon bearing the fluorine atom. However, substitution at the chlorine is also a possibility, especially with more reactive nucleophiles or under forcing conditions.
Representative Experimental Protocol: Nucleophilic Aromatic Substitution
-
Objective: To displace a halogen atom with a nucleophile.
-
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., an alcohol, amine, or thiol, 1.1-2.0 equiv)
-
Base (e.g., K₂CO₃, NaH, if required to deprotonate the nucleophile)
-
Polar aprotic solvent (e.g., DMF, DMSO)
-
-
Procedure:
-
To a solution of the nucleophile in the polar aprotic solvent, add the base if necessary and stir for a short period.
-
Add this compound to the solution.
-
Heat the reaction mixture (temperature will vary depending on the nucleophile's reactivity) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, pour it into water, and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Spectroscopic Characterization (Predicted)
| Technique | Predicted Features |
| ¹H NMR | Two aromatic protons, likely appearing as doublets or doublet of doublets in the downfield region, with coupling constants indicative of their relative positions. |
| ¹³C NMR | Seven distinct carbon signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbons attached to the halogens will also show characteristic shifts. |
| ¹⁹F NMR | Two signals are expected: one for the fluorine atom on the ring and a singlet for the trifluoromethyl group. The ring fluorine will likely show coupling to the adjacent protons. |
| FT-IR | Characteristic C-F, C-Cl, and C-Br stretching frequencies, as well as aromatic C-H and C=C stretching vibrations. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound. The fragmentation pattern is expected to show losses of halogen atoms and the trifluoromethyl group. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident in the molecular ion and bromine/chlorine-containing fragments. |
Safety and Handling
As with any halogenated organic compound, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a promising and versatile building block for organic synthesis. Its reactivity is predicted to be dominated by palladium-catalyzed cross-coupling reactions at the bromine position and nucleophilic aromatic substitution, likely at the fluorine or chlorine positions. This guide provides a theoretical framework and practical, representative protocols to aid researchers in the strategic application of this compound in the development of novel pharmaceuticals and advanced materials. Further experimental validation of the predicted reactivity is encouraged to fully elucidate the synthetic potential of this unique molecule.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 914225-67-5 | 1800-F-0B | MDL MFCD09033157 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. echemi.com [echemi.com]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 5-Bromo-3-chloro-2-fluorobenzotrifluoride: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry and materials science, halogenated organic compounds, particularly those incorporating fluorine and trifluoromethyl (CF₃) groups, have become indispensable scaffolds. The strategic introduction of these moieties can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 5-Bromo-3-chloro-2-fluorobenzotrifluoride, a polysubstituted aromatic compound, represents a highly versatile building block, offering multiple points for synthetic diversification. This guide provides a comprehensive technical overview of its synthesis, chemical characteristics, reactivity, and applications, with a focus on its utility in drug development. The presence of multiple, distinct halogen substituents and an electron-withdrawing trifluoromethyl group on the benzene ring imparts a unique reactivity profile, making it a valuable intermediate for the synthesis of complex molecular architectures.
Physicochemical Properties and Structural Characterization
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 914225-67-5 | [1] |
| Molecular Formula | C₇H₂BrClF₄ | [1] |
| Molecular Weight | 277.44 g/mol | [1][2] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | 189 °C at 760 mmHg | [1] |
| Density | 1.8 g/cm³ | [1] |
| Flash Point | 68.1 °C | [1] |
| Purity | Typically ≥ 95% | [3] |
Synthesis of this compound: A Strategic Approach
The synthesis of polysubstituted aromatic compounds like this compound requires a carefully planned multi-step approach, often leveraging well-established named reactions. While a specific, peer-reviewed synthesis for this exact molecule is not prominently documented, a plausible and logical synthetic route can be devised based on established methodologies for analogous compounds, particularly through the functionalization of aniline derivatives. A common and effective strategy involves a sequence of electrophilic aromatic substitution and diazotization reactions.
A likely synthetic pathway would commence with a suitably substituted aniline precursor, followed by a Sandmeyer-type reaction to introduce one of the halogen atoms. The sequence of halogen introduction is critical to ensure correct regioselectivity, guided by the directing effects of the existing substituents.
Conceptual Synthetic Workflow
The synthesis of such a highly substituted benzotrifluoride would likely follow a multi-step pathway, as direct poly-halogenation of benzotrifluoride would be unselective. A plausible retrosynthetic analysis suggests a pathway involving the diazotization of a substituted aniline.
Caption: Retrosynthetic analysis of this compound.
Chemical Reactivity and Synthetic Utility
The synthetic potential of this compound is primarily derived from the differential reactivity of its halogen substituents. This allows for selective functionalization through various cross-coupling reactions, which are foundational in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position is the most likely site for initial reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The general reactivity trend for halogens in these reactions is I > Br > Cl, making the C-Br bond significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond.[5] This differential reactivity is a key strategic element, enabling the selective formation of a biaryl linkage at the 5-position while leaving the chlorine atom at the 3-position available for subsequent transformations.
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide, adaptable for this compound.
Objective: To synthesize a 5-aryl-3-chloro-2-fluorobenzotrifluoride derivative.
Materials:
-
This compound
-
Arylboronic acid or aryltrifluoroborate salt
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME/water mixture)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).
-
Solvent Addition: Add the degassed solvent system.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxidation. An inert atmosphere is crucial to prevent catalyst deactivation and ensure efficient catalytic turnover.
-
Degassed Solvents: Dissolved oxygen in the solvents can also lead to the oxidation of the palladium catalyst and promote side reactions.
-
Base: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center.[6] The choice of base can significantly impact the reaction rate and yield.
-
Ligand Choice: The phosphine ligands on the palladium catalyst are critical for stabilizing the metal center and modulating its reactivity. The choice of ligand can influence the rate of oxidative addition and reductive elimination.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
The trifluoromethyl group is a well-established "bioisostere" for various functional groups and can significantly enhance the metabolic stability of a drug candidate by blocking sites of oxidative metabolism. The incorporation of a trifluoromethylated phenyl moiety, facilitated by intermediates like this compound, is a common strategy in drug design to improve a compound's pharmacokinetic profile.[7]
While specific examples of marketed drugs derived directly from this particular building block are not publicly disclosed, its structural motifs are prevalent in various therapeutic areas, including:
-
Oncology: Many kinase inhibitors feature highly substituted aromatic rings.
-
Neuroscience: Compounds targeting central nervous system receptors often require tailored lipophilicity to cross the blood-brain barrier.
-
Antiviral and Anti-inflammatory Agents: The unique electronic properties of fluorinated compounds can enhance binding interactions with target enzymes or receptors.
The versatility of this compound allows for the generation of diverse compound libraries for high-throughput screening, accelerating the identification of new lead compounds.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its polysubstituted nature, featuring halogens with differential reactivity and a key trifluoromethyl group, provides a powerful platform for the construction of complex and novel molecular architectures. While detailed synthetic procedures and reaction specifics for this exact molecule are not yet widely published in peer-reviewed literature, its utility can be confidently inferred from the extensive body of work on related halogenated benzotrifluorides. As the demand for sophisticated, highly functionalized molecules continues to grow, it is anticipated that intermediates like this compound will play an increasingly important role in the development of next-generation pharmaceuticals and advanced materials.
References
- 1. echemi.com [echemi.com]
- 2. This compound - CAS:914225-67-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. CAS 914225-67-5 | 1800-F-0B | MDL MFCD09033157 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. This compound(914225-67-5) 1H NMR [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. innospk.com [innospk.com]
Thermodynamic properties of 5-Bromo-3-chloro-2-fluorobenzotrifluoride
An In-Depth Technical Guide to the Thermodynamic Properties of 5-Bromo-3-chloro-2-fluorobenzotrifluoride
A Methodological Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a complex halogenated aromatic compound with potential applications as an intermediate in the pharmaceutical and agrochemical industries. A thorough understanding of its thermodynamic properties is fundamental for ensuring process safety, optimizing reaction conditions, predicting chemical stability, and modeling bioavailability. This technical guide addresses the notable absence of publicly available experimental thermodynamic data for this specific molecule. Instead of merely reporting data, this document serves as a comprehensive methodological roadmap. It provides senior scientists and researchers with the necessary theoretical framework and practical, step-by-step protocols for both the computational prediction and experimental determination of key thermodynamic parameters such as enthalpy of formation, standard entropy, and heat capacity.
Introduction and Statement of Purpose
The strategic incorporation of halogen atoms and the trifluoromethyl group into aromatic scaffolds is a cornerstone of modern medicinal chemistry, often used to modulate properties like metabolic stability, lipophilicity, and binding affinity. As such, this compound represents a molecule of significant interest. However, a diligent search of scientific literature and chemical databases reveals a critical gap: there is no published experimental data on its core thermodynamic properties.
This guide is designed to fill that void. As a Senior Application Scientist, my objective is not to present non-existent data, but to provide a robust, field-proven framework that enables research teams to generate this vital information reliably and accurately. We will explore a dual approach: leveraging the predictive power of computational chemistry for rapid, high-quality estimation, and detailing the gold-standard experimental techniques required for definitive validation. This document is structured to explain the causality behind methodological choices, ensuring that the described protocols are self-validating and grounded in authoritative scientific principles.
Molecular Overview: this compound
Before proceeding to the methodologies for determining its thermodynamic properties, it is essential to establish the known physical characteristics of the target compound.
Table 1: Known Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 914225-67-5 | [1][2][3] |
| Molecular Formula | C₇H₂BrClF₄ | [1][2] |
| Molecular Weight | 277.44 g/mol | [1][2][3] |
| Boiling Point | 189 °C (at 760 mmHg) | [2] |
| Density | 1.8 ± 0.1 g/cm³ | [2] |
| Flash Point | 68.1 ± 25.9 °C | [2] |
| Refractive Index | 1.476 | [2] |
These properties, provided by chemical suppliers, offer a basic physical profile. However, they are insufficient for rigorous process modeling, safety analysis (e.g., calculating adiabatic temperature rise), or understanding reaction energetics. For that, we require fundamental thermodynamic data.
Part 1: Computational Protocol for Thermodynamic Property Prediction
In the absence of experimental data, ab initio quantum chemical calculations provide the most reliable and scientifically sound method for predicting thermodynamic properties. Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy for molecules of this size and complexity.
Expertise & Rationale: Why DFT?
We choose DFT, specifically a functional like B3LYP or ωB97X-D, for several reasons. First, these methods explicitly account for electron correlation, which is crucial for accurately modeling molecules with multiple electronegative atoms like halogens. Second, the inclusion of dispersion corrections (the "-D" in ωB97X-D) is vital for correctly modeling intramolecular forces in this sterically crowded system. The protocol outlined below is designed to yield a true energy minimum geometry, from which thermodynamic properties can be derived via statistical mechanics.
Step-by-Step Computational Workflow
This protocol describes a self-validating workflow. The frequency calculation step is critical, as it confirms that the optimized geometry is a true potential energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections needed for accurate enthalpy and Gibbs free energy values.
Protocol 3.2.1: DFT-Based Calculation of Thermodynamic Properties
-
Structure Input: Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation of the molecule.
-
Method: Perform a full geometry optimization using a DFT functional and basis set suitable for halogenated compounds. A recommended starting point is the ωB97X-D functional with the 6-311+G(d,p) basis set.
-
Causality: An accurate molecular geometry is the prerequisite for all subsequent property calculations. Minor changes in bond lengths or angles can significantly impact the calculated energy.
-
-
Frequency Calculation:
-
Objective: To confirm the nature of the stationary point and to calculate vibrational frequencies.
-
Method: Perform a frequency calculation at the same level of theory (ωB97X-D/6-311+G(d,p)) on the optimized geometry.
-
Trustworthiness Check: Verify that the output shows zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable minimum, and requires re-optimization.
-
-
Thermochemical Analysis:
-
Objective: To extract thermodynamic data from the frequency calculation output.
-
Method: The software output will provide the zero-point correctional energy, thermal corrections to enthalpy and Gibbs free energy, and values for entropy (S) and heat capacity (Cv).
-
Data Extraction: Tabulate the standard state (298.15 K and 1 atm) values for:
-
Standard Enthalpy of Formation (requires calculation via atomization or homodesmotic reactions for higher accuracy).
-
Standard Molar Entropy (S°).
-
Molar Heat Capacity at Constant Pressure (Cp, calculated from Cv).
-
-
Visualization: Computational Workflow
Caption: Workflow for DFT-based thermodynamic property prediction.
Part 2: Experimental Protocols for Thermodynamic Property Determination
While computational methods are powerful, experimental validation is the ultimate standard for accuracy. The following protocols describe established methods for determining the key thermodynamic properties of a solid organic compound like this compound.
Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is arguably the most critical thermodynamic parameter, defining the energy landscape of chemical reactions. For halogenated organic compounds, rotating-bomb combustion calorimetry is the authoritative method.
Protocol 4.1.1: Rotating-Bomb Combustion Calorimetry
-
Sample Preparation: A precisely weighed pellet (~0.5-1.0 g) of the purified compound is placed in a platinum crucible. A small amount of a combustion auxiliary (like mineral oil) with a known heat of combustion is added to ensure complete combustion.
-
Bomb Setup: The crucible is placed in the bomb. A platinum fuse wire is positioned to contact the sample. The bomb is charged with high-purity oxygen to ~30 atm, and a small, precise amount of a reducing solution (e.g., arsenious oxide solution) is added to quantitatively reduce the chlorine and bromine produced during combustion to Cl⁻ and Br⁻ ions.
-
Causality: The rotating mechanism and reducing solution are critical for organohalogen compounds. Rotation ensures that the acidic combustion products (HF, HCl, HBr) are completely dissolved and neutralized, preventing corrosion and ensuring all final products are in a well-defined state (aqueous ions).
-
-
Combustion: The sealed bomb is submerged in a precisely measured quantity of water in the calorimeter. The sample is ignited, and the temperature change of the water is monitored with high precision (to 10⁻⁴ K).
-
Energy Calculation: The energy of combustion is calculated from the temperature rise and the known heat capacity of the calorimeter system (determined by combusting a standard like benzoic acid).
-
Corrections & Final Value: Corrections are applied for the combustion of the auxiliary substance, the fuse wire, and the formation of nitric acid. The energy of formation of the compound is then calculated from the corrected energy of combustion using Hess's Law. This requires known enthalpy of formation values for the final products (CO₂, H₂O, and the aqueous halide ions).
Heat Capacity (Cp) and Enthalpies of Phase Transitions
Differential Scanning Calorimetry (DSC) is the primary technique for measuring heat capacity and the energetics of phase transitions (melting, solid-solid transitions).
Protocol 4.2.1: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) is hermetically sealed in an aluminum or copper pan. An identical empty pan is used as a reference.
-
Measurement Program: The sample and reference pans are placed in the DSC cell and subjected to a precise temperature program. To measure heat capacity, a three-step method is employed:
-
Run 1 (Baseline): Run the program with two empty pans to get the baseline heat flow.
-
Run 2 (Standard): Run the program with a known standard (e.g., sapphire) to calibrate the heat flow signal.
-
Run 3 (Sample): Run the program with the sample pan.
-
-
Data Analysis: The heat capacity of the sample (Cp) is calculated by comparing the heat flow difference between the sample and the baseline to the heat flow difference of the standard. By scanning through the compound's melting point, the temperature of fusion (melting point) and the enthalpy of fusion (ΔfusH) can be determined from the integrated area of the melting endotherm.
Visualization: Experimental Workflow
Caption: Workflow for experimental thermodynamic property determination.
Data Synthesis and Application
The computational and experimental workflows described provide a dual-track approach to defining the thermodynamic properties of this compound. The results should be consolidated into a comprehensive table.
Table 2: Consolidated Thermodynamic Properties of this compound (Template for Generated Data)
| Thermodynamic Property | Predicted Value (DFT) | Experimental Value | Units |
| Standard Enthalpy of Formation (ΔfH°) | To be calculated | To be measured | kJ/mol |
| Standard Molar Entropy (S°) | To be calculated | To be measured | J/(mol·K) |
| Heat Capacity (Cp) at 298.15 K | To be calculated | To be measured | J/(mol·K) |
| Enthalpy of Fusion (ΔfusH) | N/A | To be measured | kJ/mol |
| Melting Temperature (Tm) | N/A | To be measured | K |
This consolidated data is directly applicable in:
-
Process Safety: Calculating reaction enthalpies and potential thermal runaway scenarios.
-
Drug Development: Understanding solubility, stability, and polymorphism.
-
Reaction Optimization: Predicting equilibrium constants and reaction spontaneity at different temperatures using the Gibbs free energy equation (ΔG = ΔH - TΔS).
Conclusion
While direct experimental data for the thermodynamic properties of this compound remains unavailable in the public domain, this should not be a barrier to scientific progress. This guide provides the comprehensive, authoritative framework necessary for any research organization to generate this data with high fidelity. By combining state-of-the-art computational prediction with gold-standard experimental validation, researchers can confidently establish the fundamental thermodynamic parameters required for the safe, efficient, and innovative application of this complex molecule.
References
An In-depth Technical Guide to 5-Bromo-3-chloro-2-fluorobenzotrifluoride: Synthesis, Properties, and Applications for the Research Professional
This guide provides a comprehensive technical overview of 5-Bromo-3-chloro-2-fluorobenzotrifluoride, a halogenated aromatic compound with significant potential as a building block in the development of novel pharmaceuticals and agrochemicals. For researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, a plausible and detailed synthetic route, its spectroscopic signature, and its anticipated applications based on the reactivity of analogous structures.
Core Molecular Profile and Physicochemical Properties
This compound (CAS No. 914225-67-5) is a trifluoromethylated and halogenated benzene derivative.[1][2][3] The presence of multiple halogen substituents and a trifluoromethyl group imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis. The trifluoromethyl group, in particular, is a well-regarded bioisostere in medicinal chemistry, often enhancing metabolic stability and lipophilicity of drug candidates.
The key physicochemical properties of this compound are summarized in the table below:
| Property | Value | Source |
| CAS Number | 914225-67-5 | [1][2][3] |
| Molecular Formula | C₇H₂BrClF₄ | [1][2][3] |
| Molecular Weight | 277.44 g/mol | [1][2][3] |
| Boiling Point | 189 °C at 760 mmHg | [1] |
| Density | 1.8 ± 0.1 g/cm³ | [1] |
| Flash Point | 68.1 ± 25.9 °C | [1] |
| Refractive Index | 1.476 | [1] |
| Purity (Typical) | ≥ 95% | [2] |
Strategic Synthesis Pathway
Caption: Proposed three-step synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Nitration of 3-Chloro-2-fluorobenzotrifluoride
-
To a cooled (0-5 °C) mixture of concentrated sulfuric acid, add 3-chloro-2-fluorobenzotrifluoride dropwise with stirring.
-
Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-nitro-3-chloro-2-fluorobenzotrifluoride.
Step 2: Reduction of 5-Nitro-3-chloro-2-fluorobenzotrifluoride
-
Dissolve the crude nitro compound in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Heat the reaction mixture (if using iron) or stir at room temperature (for catalytic hydrogenation) until the reaction is complete.
-
Filter the reaction mixture to remove the catalyst.
-
Neutralize the filtrate and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain 5-amino-3-chloro-2-fluorobenzotrifluoride.
Step 3: Sandmeyer Reaction of 5-Amino-3-chloro-2-fluorobenzotrifluoride
-
Dissolve the aniline derivative from Step 2 in an aqueous solution of hydrobromic acid.
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a single aromatic proton. Its chemical shift and multiplicity will be influenced by the surrounding halogen and trifluoromethyl substituents. A spectrum is available on ChemicalBook for reference.[7]
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be characteristic of a substituted benzene ring, with the carbon attached to the trifluoromethyl group showing a quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR will show two signals: one for the fluorine atom on the aromatic ring and another for the trifluoromethyl group. The chemical shifts and coupling patterns provide valuable structural information.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (277.44 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
Applications in Research and Development
Halogenated benzotrifluorides are crucial building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[8] The presence of multiple reactive sites on this compound allows for its versatile functionalization.
Caption: Potential synthetic transformations of this compound.
The bromine atom can readily participate in various cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations, to form new carbon-carbon and carbon-heteroatom bonds. The fluorine and chlorine atoms can undergo nucleophilic aromatic substitution under specific conditions. This multi-functional reactivity makes this compound a highly attractive starting material for generating libraries of complex molecules for drug discovery screening.
Safety and Handling
As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. While a specific Material Safety Data Sheet (MSDS) should be consulted, general safety guidelines for analogous compounds suggest the following:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Inhalation: Avoid inhaling vapors or dust. May cause respiratory irritation.
-
Skin and Eye Contact: Avoid contact with skin and eyes. Can cause irritation.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential for application in the synthesis of complex, high-value molecules. Its unique combination of reactive handles and the presence of a trifluoromethyl group make it a compelling building block for researchers in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, a scientifically sound synthetic approach, and its likely applications, serving as a valuable resource for its use in research and development.
References
- 1. echemi.com [echemi.com]
- 2. CAS 914225-67-5 | 1800-F-0B | MDL MFCD09033157 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. This compound - CAS:914225-67-5 - Sunway Pharm Ltd [3wpharm.com]
- 4. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 5. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 6. CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 7. This compound(914225-67-5) 1H NMR spectrum [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
Methodological & Application
The Synthetic Chemist's Guide to 5-Bromo-3-chloro-2-fluorobenzotrifluoride: Applications and Protocols
Introduction: The Strategic Value of Polysubstituted Fluorinated Scaffolds
In the landscape of modern drug discovery and agrochemical development, fluorinated building blocks are indispensable tools.[1] The strategic incorporation of fluorine and fluorine-containing moieties, such as the trifluoromethyl (-CF₃) group, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] These groups can enhance metabolic stability, increase lipophilicity for better membrane permeability, and modulate pKa, all of which are critical parameters in optimizing lead compounds.[1][4]
5-Bromo-3-chloro-2-fluorobenzotrifluoride stands out as a particularly valuable synthon. Its densely functionalized aromatic core, featuring three distinct halogen atoms (Br, Cl, F) and a potent electron-withdrawing trifluoromethyl group, offers a rich platform for complex molecular engineering.[5][6][7] This guide provides an in-depth exploration of its synthetic utility, focusing on key transformations and providing detailed, field-proven protocols for its application in organic synthesis. We will delve into the causality behind experimental choices, empowering researchers to leverage this versatile building block to its full potential.
Physicochemical Properties and Structural Data
A clear understanding of the physical properties of a reagent is fundamental to its effective use in synthesis.
| Property | Value |
| CAS Number | 914225-67-5[5] |
| Molecular Formula | C₇H₂BrClF₄[5] |
| Molecular Weight | 277.44 g/mol [5] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~179-180 °C (at 50 mm Hg) |
| Density | ~1.72 g/mL |
Core Application I: Chemoselective Cross-Coupling Reactions
The primary utility of this compound lies in its capacity for palladium-catalyzed cross-coupling reactions. The presence of multiple halogens introduces the challenge and opportunity of chemoselectivity. In palladium-catalyzed couplings, the reactivity of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl > C-F. This predictable reactivity hierarchy allows for the selective functionalization of the C-Br bond under conditions that leave the C-Cl and C-F bonds intact for subsequent transformations.
Causality of Chemoselectivity:
The selective transformation of the C-Br bond is primarily governed by the first step in the catalytic cycle: oxidative addition . The palladium(0) catalyst inserts into the carbon-halogen bond, and the energy barrier for this step is lowest for the weaker C-Br bond compared to the stronger C-Cl bond. By carefully controlling reaction conditions—using milder temperatures and specific catalyst systems—chemists can exploit this reactivity difference to achieve highly selective monofunctionalization.
Caption: Sequential functionalization workflow.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming biaryl structures, which are prevalent in pharmaceuticals. The reaction of this compound with an arylboronic acid can be selectively performed at the bromine position.
Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position
-
Objective: To synthesize 5-aryl-3-chloro-2-fluorobenzotrifluoride.
-
Rationale: This protocol uses a standard Pd(0) catalyst and moderate temperatures to favor oxidative addition at the more labile C-Br bond. The aqueous base and solvent system is common for Suzuki couplings, facilitating the transmetalation step.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Standard inert atmosphere glassware (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 v/v ratio. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-3-chloro-2-fluorobenzotrifluoride.[7][8][9]
| Catalyst | Base | Solvent System | Temp. (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water (4:1) | 80-90 | 75-90 |
| Pd(dppf)Cl₂ | K₃PO₄ | Toluene/Water (10:1) | 90-100 | 80-95 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful route to aryl alkynes, which are versatile intermediates for synthesizing heterocycles and other complex structures. This reaction requires both a palladium catalyst and a copper(I) co-catalyst.
Protocol: Selective Sonogashira Coupling at the C-Br Position
-
Objective: To synthesize 5-alkynyl-3-chloro-2-fluorobenzotrifluoride.
-
Rationale: The classic Sonogashira conditions involve a Pd(0) catalyst and a Cu(I) salt. The amine base (e.g., triethylamine) serves as both the base and, often, a co-solvent. The reaction is performed under strictly anaerobic conditions to prevent oxidative homocoupling of the alkyne (Glaser coupling).[10]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)
-
Copper(I) Iodide (CuI) (4-6 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous, degassed THF or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed solvent (THF is suitable for room temperature reactions; DMF for elevated temperatures).
-
Add the amine base, followed by the dropwise addition of the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the alkyne's reactivity.
-
Monitor the reaction by TLC or GC-MS. Reactions are often complete within 2-8 hours.
-
After completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove metal salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper), then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the pure 5-alkynyl product.[8]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of aryl-amine bonds is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination is the premier method for this transformation, offering broad substrate scope and functional group tolerance.
Protocol: Selective Buchwald-Hartwig Amination at the C-Br Position
-
Objective: To synthesize N-aryl-5-amino-3-chloro-2-fluorobenzotrifluoride.
-
Rationale: This reaction requires a palladium precatalyst, a specialized bulky phosphine ligand, and a strong, non-nucleophilic base. The choice of ligand is critical; biarylphosphines like XPhos or SPhos are highly effective for coupling with electron-deficient aryl halides. Sodium tert-butoxide is a common base that is strong enough to deprotonate the amine nucleophile.[4]
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene or Dioxane
Procedure:
-
In a glovebox or under a robust inert atmosphere, add NaOtBu, the XPhos ligand, and Pd₂(dba)₃ to a dry Schlenk tube or reaction vial.
-
Add the anhydrous, degassed solvent.
-
Add this compound, followed by the amine.
-
Seal the vessel and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction progress. Reactions are typically complete in 4-24 hours.
-
Cool the reaction to room temperature, then quench carefully with saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography.[4]
References
- 1. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 2. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 4. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CAS 914225-67-5 | 1800-F-0B | MDL MFCD09033157 | this compound | SynQuest Laboratories [synquestlabs.com]
- 7. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene [beilstein-journals.org]
Using 5-Bromo-3-chloro-2-fluorobenzotrifluoride as a chemical intermediate
An In-Depth Guide to the Application of 5-Bromo-3-chloro-2-fluorobenzotrifluoride as a Chemical Intermediate
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Polysubstituted Benzotrifluorides
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, halogenated aromatic compounds are indispensable scaffolds. Among these, molecules featuring both fluorine and a trifluoromethyl (CF₃) group have gained prominence. The trifluoromethyl group is a powerful modulator of a molecule's physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with multiple, distinct halogen atoms on a benzene ring, the resulting intermediate offers a rich platform for selective, stepwise chemical modifications.
This compound (CAS No. 914225-67-5) is a prime example of such a highly functionalized and synthetically versatile intermediate.[1][2][3] Its unique substitution pattern—featuring bromine, chlorine, and fluorine atoms at distinct positions—provides chemists with a powerful tool for constructing complex molecular architectures. The differential reactivity of these halogens, particularly the bromine atom's amenability to palladium-catalyzed cross-coupling reactions, allows for precise and strategic bond formation. This guide provides detailed application notes, experimental protocols, and expert insights into leveraging the synthetic potential of this valuable chemical building block. The strategic incorporation of fluorine-containing motifs is a cornerstone of modern drug design, and intermediates like this are central to that effort.[4]
Physicochemical and Safety Profile
A thorough understanding of a chemical's properties and hazards is the foundation of its effective and safe use in any laboratory setting.
Physicochemical Data
The properties of this compound are summarized below. These characteristics are essential for planning reactions, particularly for determining appropriate solvents and reaction temperatures.
| Property | Value | Source |
| CAS Number | 914225-67-5 | [1][2][3] |
| Molecular Formula | C₇H₂BrClF₄ | [1][2][3] |
| Molecular Weight | 277.44 g/mol | [1][2][3] |
| Density | 1.8 ± 0.1 g/cm³ | [1] |
| Boiling Point | 189 °C at 760 mmHg | [1] |
| Flash Point | 68.1 ± 25.9 °C | [1] |
| Refractive Index | 1.476 | [1] |
Safety, Handling, and Storage
Safe handling is paramount. Based on available safety data sheets for structurally similar compounds, this compound should be handled with care.[5][6][7]
-
Hazard Identification : While specific data for this exact compound is limited, analogous chemicals are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6][7]
-
Precautions for Safe Handling :
-
Conditions for Safe Storage :
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7]
Synthetic Utility and Reaction Mechanisms
The primary value of this compound lies in the differential reactivity of its halogen substituents. This allows for a hierarchical approach to molecular assembly.
Caption: Synthetic utility of this compound.
-
Reactivity at the Bromine (C5) Position : The C-Br bond is the most reactive site for transformations, primarily through palladium-catalyzed cross-coupling reactions. This is the preferred handle for introducing complexity.
-
Suzuki-Miyaura Coupling : Forms C-C bonds with boronic acids/esters.
-
Heck Coupling : Forms C-C bonds with alkenes.
-
Sonogashira Coupling : Forms C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination : Forms C-N bonds with amines.
-
-
Reactivity at the Chlorine (C3) and Fluorine (C2) Positions : The C-Cl and C-F bonds are significantly less reactive in cross-coupling reactions. They can, however, undergo nucleophilic aromatic substitution (SNAr), although this typically requires harsh conditions or further activation from strongly electron-withdrawing groups. Their primary role is often steric and electronic modulation of the final molecule.
-
Influence of the Trifluoromethyl (CF₃) Group : As a potent electron-withdrawing group, the CF₃ moiety deactivates the aromatic ring towards electrophilic aromatic substitution but can activate it for SNAr, particularly at positions ortho and para to it.
Application Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative, field-proven methodology for performing a Suzuki-Miyaura coupling reaction, a cornerstone of modern C-C bond formation, using this compound as the electrophilic partner.
Objective
To synthesize 5-Aryl-3-chloro-2-fluorobenzotrifluoride via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous solvents (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/EtOH/H₂O (4:1:1))
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
-
Standard workup and purification reagents (Ethyl acetate, Brine, MgSO₄, Silica gel)
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Protocol
-
Vessel Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 277 mg, 1.0 mmol), the arylboronic acid (1.2 eq, 1.2 mmol), and the base (e.g., K₂CO₃, 2.0 eq, 276 mg, 2.0 mmol).
-
Causality: The vessel must be dry to prevent unwanted side reactions and ensure the catalyst remains active. The base is crucial for the transmetalation step of the catalytic cycle.
-
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%, 22 mg, 0.03 mmol) to the flask.
-
Inert Atmosphere : Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove all oxygen.
-
Causality: The Pd(0) species, which is the active catalyst, is readily oxidized by atmospheric oxygen, which would poison the catalyst and halt the reaction.
-
-
Solvent Addition : Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL) via syringe.
-
Causality: The solvent system is chosen to ensure all reagents are soluble. Water is often necessary to dissolve the inorganic base and facilitate the reaction. Degassing the solvent removes dissolved oxygen.
-
-
Reaction Execution : Place the sealed flask in a preheated oil bath at 80-100 °C. Stir vigorously for 2-16 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture. The disappearance of the starting bromide is a key indicator of completion.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst, base, and solvent can significantly impact the reaction's success. The following table presents hypothetical outcomes to guide optimization efforts.
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 75 |
| Pd(dppf)Cl₂ (2) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 4 | 92 |
| Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 100 | 6 | 88 |
| Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 80 | 8 | 95 |
This table illustrates that ligands like dppf often give superior results in shorter reaction times for this class of substrate.
Conclusion and Future Prospects
This compound is a high-value intermediate that empowers chemists to strategically and efficiently synthesize complex molecules. Its well-defined reactivity hierarchy, centered on the versatile bromine atom, allows for its seamless integration into multi-step synthetic routes common in drug discovery and materials science.[8] By mastering protocols such as the Suzuki-Miyaura coupling detailed herein, researchers can unlock the full potential of this powerful building block to accelerate innovation.
References
- 1. echemi.com [echemi.com]
- 2. This compound - CAS:914225-67-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. CAS 914225-67-5 | 1800-F-0B | MDL MFCD09033157 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. nbinno.com [nbinno.com]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. chemimpex.com [chemimpex.com]
Application Notes and Protocols: Reaction Mechanisms and Synthetic Utility of 5-Bromo-3-chloro-2-fluorobenzotrifluoride
Introduction
5-Bromo-3-chloro-2-fluorobenzotrifluoride is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern, featuring four distinct and electronically influential groups—a trifluoromethyl, a fluorine, a chlorine, and a bromine—provides a versatile platform for complex molecular engineering. The strong electron-withdrawing nature of the trifluoromethyl group profoundly influences the reactivity of the entire benzene ring, activating it towards certain transformations while deactivating it towards others.[1] The presence of three different halogens at distinct positions offers the potential for highly chemoselective, sequential modifications, making this compound an invaluable precursor for the synthesis of novel, high-value molecules.
This guide provides an in-depth exploration of the key reaction mechanisms involving this compound. We will dissect the causality behind its reactivity, offering field-proven protocols and mechanistic insights to empower researchers to strategically leverage this compound in their synthetic endeavors.
Reactivity and Chemoselectivity Overview
The synthetic utility of this compound is governed by the differential reactivity of its halogen substituents and the electronic landscape of the aromatic ring. The trifluoromethyl (CF₃) group, a powerful σ- and π-electron-withdrawing group, deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SₙAr).[1][2]
The reactivity of the halogens is dictated by the specific reaction class:
-
Palladium-Catalyzed Cross-Coupling: The reactivity follows the order of carbon-halogen bond strength (C-Br < C-Cl). Oxidative addition to a Pd(0) catalyst occurs preferentially at the weaker C-Br bond.[3]
-
Nucleophilic Aromatic Substitution (SₙAr): Reactivity is governed by two factors: the ability of the halogen to stabilize the intermediate Meisenheimer complex through induction and its leaving group ability. The rate-determining step is typically the initial nucleophilic attack.[4] The C-F bond, being ortho to the strongly activating CF₃ group, is the most susceptible to nucleophilic attack. The high electronegativity of fluorine stabilizes the transition state of the rate-determining nucleophilic addition step.[2][4]
-
Organometallic Formation: Halogen-metal exchange (e.g., Grignard or lithiation) occurs most readily at the most electropositive carbon, which is bonded to bromine.[5][6]
Caption: Key reactive sites on this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The significant difference in reactivity between the C-Br and C-Cl bonds allows for the selective functionalization at the C5 position under carefully controlled conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound. For this compound, this reaction proceeds selectively at the C-Br bond.
Mechanism: The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic moiety to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. US9783476B2 - Method of producing 2â²-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Experimental protocol for 5-Bromo-3-chloro-2-fluorobenzotrifluoride reactions
An Application Guide to the Strategic Functionalization of 5-Bromo-3-chloro-2-fluorobenzotrifluoride
Abstract
This technical guide provides researchers, synthetic chemists, and drug development professionals with detailed experimental protocols for key chemical transformations of this compound. This highly functionalized aromatic scaffold is a valuable building block in modern medicinal chemistry and materials science, offering multiple points for diversification. The protocols herein focus on leveraging the differential reactivity of the halogen substituents to achieve selective functionalization through palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and organometallic transformations. Each protocol is accompanied by mechanistic insights, rationale for procedural choices, and troubleshooting guidance to ensure reliable and reproducible outcomes.
Introduction: The Strategic Value of a Polyfunctionalized Core
This compound (CAS No. 914225-67-5) is a synthetically versatile intermediate characterized by a dense arrangement of electronically distinct functional groups on a benzene ring.[1][2] The presence of a trifluoromethyl (CF₃) group, a strong electron-withdrawing substituent, significantly influences the electronic properties of the aromatic ring, making it a valuable moiety for enhancing the metabolic stability and lipophilicity of drug candidates.[3]
The key to unlocking the synthetic potential of this molecule lies in the differential reactivity of its three halogen atoms. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is C–I > C–Br > C–Cl.[4][5] This intrinsic reactivity hierarchy allows for the selective functionalization of the C-Br bond at the 5-position under conditions that leave the more robust C-Cl bond at the 3-position intact for subsequent transformations. Furthermore, the strong electron-withdrawing nature of the CF₃ and fluorine substituents activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[6] This guide provides robust starting protocols for exploiting this reactivity.
General Experimental Workflow
Successful execution of the following protocols, particularly palladium-catalyzed reactions, requires stringent control over the reaction atmosphere to prevent catalyst deactivation. The general workflow involves careful preparation, execution under an inert atmosphere, and diligent monitoring.
Caption: General experimental workflow for cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.[3] The protocols below are optimized for selective reaction at the more labile C-Br bond.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a highly versatile method for synthesizing biaryl compounds from an aryl halide and an organoboron reagent.[7] The reaction proceeds via a catalytic cycle involving a palladium(0) species. The crucial first step, oxidative addition, occurs preferentially at the weaker C-Br bond, enabling high regioselectivity.[8][9]
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 Position
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvents (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[8]
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 80-95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 85-98 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME | 85 | 82-96 |
Yields are estimates based on similar substrates and will vary depending on the specific boronic acid used.
References
- 1. CAS 914225-67-5 | 1800-F-0B | MDL MFCD09033157 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. This compound | C7H2BrClF4 | CID 45358382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 5-Bromo-3-chloro-2-fluorobenzotrifluoride in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Imperative of Fluorine in Drug Design
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design.[1] Organofluorine compounds are prevalent in a significant percentage of newly approved pharmaceuticals, a testament to the profound impact of fluorine on a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a drug candidate's properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[4][5][6][7]
This guide focuses on 5-Bromo-3-chloro-2-fluorobenzotrifluoride , a polysubstituted aromatic building block that offers a rich platform for the synthesis of novel therapeutic agents. Its unique arrangement of a trifluoromethyl group, a fluorine atom, a chlorine atom, and a bromine atom provides medicinal chemists with a versatile scaffold for intricate molecular engineering. The bromine atom serves as a primary handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The remaining substituents collectively modulate the electronic properties of the benzene ring, influencing its reactivity and the biological activity of its derivatives.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry campaigns. We will delve into its inherent chemical logic, provide detailed, field-proven protocols for its key transformations, and illustrate its potential in the synthesis of complex, biologically relevant molecules.
Physicochemical Properties and Reactivity Profile
The utility of this compound as a synthetic intermediate is rooted in its distinct physicochemical properties and the differential reactivity of its halogen substituents.
| Property | Value | Source |
| CAS Number | 914225-67-5 | [8][9] |
| Molecular Formula | C₇H₂BrClF₄ | [8][9] |
| Molecular Weight | 277.44 g/mol | [8][9] |
| Appearance | Colorless to light yellow liquid | Inferred from similar compounds |
| Purity | Typically ≥95% | [8] |
The primary locus of reactivity for this molecule in the context of palladium-catalyzed cross-coupling reactions is the carbon-bromine bond. The relative reactivity of aryl halides in such reactions generally follows the order: I > Br > Cl > F. This inherent chemoselectivity allows for the selective functionalization of the C5 position, leaving the C3-chloro and C2-fluoro substituents intact for potential subsequent transformations or as permanent modulators of the molecule's electronic and steric properties.
Core Applications in Medicinal Chemistry: Accessing Privileged Scaffolds
This compound is an exemplary building block for the synthesis of complex aromatic and heteroaromatic compounds, many of which are "privileged scaffolds" in medicinal chemistry, particularly in the development of kinase inhibitors. The trifluoromethylphenyl moiety is a common feature in a multitude of approved and investigational drugs.
Experimental Protocols: Key Synthetic Transformations
The following protocols are detailed, step-by-step methodologies for the most pertinent cross-coupling reactions involving this compound. These protocols are designed to be self-validating, with clear causality behind experimental choices.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. This reaction is particularly valuable for the synthesis of biaryl and aryl-heteroaryl structures, which are common motifs in kinase inhibitors and other therapeutic agents. The reaction proceeds via a catalytic cycle involving a palladium(0) species.
Rationale: This protocol is optimized for the selective coupling at the more reactive C-Br bond. The choice of a palladium catalyst with a suitable phosphine ligand is critical for achieving high efficiency and minimizing side reactions. A weak inorganic base is used to activate the boronic acid partner without promoting unwanted hydrolysis of other functional groups.
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Detailed Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 v/v ratio) via syringe. The solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Stir the reaction mixture vigorously and heat to 90 °C in an oil bath.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[10] This transformation is indispensable for the preparation of arylamines and N-aryl heterocycles, which are key components of numerous pharmaceuticals.
Rationale: This protocol employs a specialized palladium precatalyst and a bulky biarylphosphine ligand, which are known to be highly effective for the amination of challenging aryl halides. The use of a strong, non-nucleophilic base like sodium tert-butoxide is crucial for the deprotonation of the amine coupling partner and facilitating the catalytic cycle. The reaction is conducted under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Step-by-Step Methodology:
-
Preparation: In a glovebox, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), the palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene to the vial.
-
Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS until the starting material is fully consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Dilute with ethyl acetate and filter through a pad of celite.
-
Isolation: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.
Protocol 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[11] This reaction is of great importance in medicinal chemistry for the synthesis of compounds containing the arylethynyl motif, which can act as a rigid linker or a pharmacophore in its own right.
Rationale: The classic Sonogashira coupling employs a dual-catalyst system of palladium and a copper(I) salt. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne. An amine base is used both as a base and, in some cases, as a solvent. The reaction is performed under an inert atmosphere to protect the catalysts.
Detailed Step-by-Step Methodology:
-
Preparation: To a solution of this compound (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add the terminal alkyne (1.1 equiv.) and an amine base like triethylamine (2.0-3.0 equiv.).
-
Degassing: Degas the solution by bubbling argon through it for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and the copper(I) co-catalyst (e.g., CuI, 5 mol%) to the reaction mixture under a positive pressure of argon.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper salts.
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired alkynyl-substituted benzotrifluoride.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile building block for modern medicinal chemistry. Its unique substitution pattern provides a strategic entry point for the synthesis of complex, fluorinated molecules with high potential for biological activity. The robust and well-established cross-coupling protocols detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—demonstrate the broad utility of this reagent in constructing key C-C and C-N bonds.
As the demand for more sophisticated and effective therapeutics continues to grow, the judicious use of polysubstituted, fluorinated building blocks like this compound will undoubtedly play an increasingly critical role in the discovery and development of next-generation medicines. The protocols provided herein offer a solid foundation for chemists to explore the full synthetic potential of this powerful intermediate.
References
- 1. US7148365B2 - Process for preparing 5-bromo-2,2-difluorobenzo-1,3-dioxoles - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 5. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimalarial activity of benzotrifluoride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CAS 914225-67-5 | 1800-F-0B | MDL MFCD09033157 | this compound | SynQuest Laboratories [synquestlabs.com]
- 9. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Strategic Role of 5-Bromo-3-chloro-2-fluorobenzotrifluoride in Next-Generation Agrochemicals: Application Notes and Synthetic Protocols
Introduction: The Imperative for Advanced Agrochemical Intermediates
The global challenge of ensuring food security for a growing population necessitates the development of more potent, selective, and environmentally benign agrochemicals. Within the chemical synthesis of novel active ingredients, fluorinated building blocks have become indispensable tools for the modern agrochemist. The incorporation of fluorine and trifluoromethyl (CF3) groups into molecular scaffolds can profoundly enhance biological efficacy. The trifluoromethyl group, in particular, is known to improve metabolic stability, increase lipophilicity for better membrane transport, and enhance the binding affinity of a molecule to its target protein.[1][2][3]
This guide focuses on a highly versatile, polysubstituted aromatic intermediate: 5-Bromo-3-chloro-2-fluorobenzotrifluoride (CAS No. 914225-67-5). Its unique arrangement of a trifluoromethyl group and three different halogen atoms on a benzene ring provides a rich platform for synthetic diversification, enabling the creation of a wide array of complex agrochemical candidates. This document serves as a comprehensive resource for researchers and drug development professionals, offering detailed application notes and robust synthetic protocols for the strategic utilization of this key intermediate.
Physicochemical Properties and Strategic Importance
The utility of this compound as a premier building block stems from its distinct chemical features. A summary of its key properties is presented below.
| Property | Value | Reference |
| CAS Number | 914225-67-5 | [4] |
| Molecular Formula | C7H2BrClF4 | [4] |
| Molecular Weight | 277.44 g/mol | [4] |
| Boiling Point | 189°C at 760 mmHg | [4] |
| Density | 1.8 g/cm³ | [4] |
| Flash Point | 68.1°C | [4] |
The strategic value of this intermediate lies in the differential reactivity of its halogen substituents, which allows for selective, stepwise functionalization. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F. This predictable hierarchy allows chemists to selectively target the C-Br bond for initial diversification while leaving the C-Cl and C-F bonds available for subsequent transformations. This chemoselectivity is a cornerstone of efficient and convergent synthetic strategies in agrochemical discovery.
Core Applications in Agrochemical Synthesis: A Mechanistic Overview
This compound is a linchpin in the synthesis of advanced pesticides, including herbicides, fungicides, and insecticides. Its trifluoromethyl group is a common feature in many successful agrochemicals, contributing to their enhanced performance.[1][5] The bromo and chloro substituents serve as versatile handles for introducing a variety of molecular fragments through transition-metal-catalyzed cross-coupling reactions.
The following diagram illustrates the central role of this intermediate in accessing diverse agrochemical scaffolds.
Caption: Synthetic pathways from this compound.
Detailed Experimental Protocols
The following protocols are provided as robust starting points for the synthetic manipulation of this compound. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol details the selective coupling at the C-Br bond, a common strategy for introducing aryl or heteroaryl moieties.
Workflow Diagram:
References
Application Notes and Protocols for 5-Bromo-3-chloro-2-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is based on the known properties of structurally similar compounds and general best practices for handling halogenated aromatic compounds. Specific safety data for 5-Bromo-3-chloro-2-fluorobenzotrifluoride (CAS No. 914225-67-5) is not publicly available. Therefore, a comprehensive, site-specific risk assessment must be conducted by the end-user before commencing any work with this chemical.
Section 1: Introduction and Compound Profile
This compound is a poly-halogenated aromatic compound featuring a trifluoromethyl group.[1][2] Such structures are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the halogen and trifluoromethyl substituents. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. The specific arrangement of bromo, chloro, and fluoro groups on the benzene ring offers a versatile scaffold for synthetic modifications, particularly in cross-coupling reactions.[3]
Given the absence of a dedicated Safety Data Sheet (SDS), this document synthesizes safety and handling information from structurally related benzotrifluorides to provide a robust framework for its safe utilization in a laboratory setting. The protocols herein are designed to empower researchers to manage the risks associated with this chemical class effectively.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 914225-67-5 | [1][2] |
| Molecular Formula | C₇H₂BrClF₄ | [1][2] |
| Molecular Weight | 277.44 g/mol | [1][2] |
| Boiling Point | 189 °C at 760 mmHg | |
| Density | 1.8 ± 0.1 g/cm³ | |
| Flash Point | 68.1 ± 25.9 °C |
Section 2: Hazard Identification and Risk Assessment
Based on the hazard profiles of analogous compounds such as 5-Bromo-2-fluorobenzotrifluoride and 3-Bromo-4-fluorobenzotrifluoride, this compound should be treated as a hazardous substance.[4][5] The primary hazards are likely to include skin and eye irritation, respiratory tract irritation, and potential combustibility.
Inferred GHS Classification
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
| Flammable Liquids | 4 | H227: Combustible liquid | None |
| Hazardous to the Aquatic Environment (Chronic) | 2 | H411: Toxic to aquatic life with long lasting effects | GHS09 (Environment) |
This classification is inferred from structurally similar compounds and should be used for preliminary risk assessment only.
Risk Mitigation Workflow
The following diagram outlines the logical flow for risk mitigation when handling this compound.
Caption: Risk Mitigation Workflow for Handling Halogenated Benzotrifluorides.
Section 3: Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is crucial when working with halogenated aromatic compounds to minimize exposure and ensure a safe laboratory environment.[2]
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[2]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate vicinity of the work area.[4]
Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[2][4] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation.[2][4] |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges may be required if ventilation is inadequate or for spill response. | Minimizes inhalation of vapors that can cause respiratory tract irritation.[2][4] |
Section 4: Experimental Protocols
Protocol for Aliquoting and Transfer
This protocol outlines the steps for safely transferring this compound from a stock container to a reaction vessel.
-
Preparation: Don all required PPE and ensure the chemical fume hood sash is at the appropriate height.
-
Grounding: If transferring significant quantities, ensure the stock container and receiving vessel are grounded and bonded to prevent static discharge, as related compounds can be flammable or combustible.
-
Transfer: Using a clean glass pipette or syringe, slowly draw the desired volume of the liquid.
-
Dispensing: Carefully dispense the liquid into the reaction vessel, avoiding splashing.
-
Cleaning: Immediately rinse the transfer pipette or syringe with a suitable solvent (e.g., acetone) inside the fume hood, collecting the rinsate as halogenated waste.
-
Sealing: Securely seal both the stock container and the reaction vessel.
Workflow for a Typical Cross-Coupling Reaction
The following diagram illustrates a generalized workflow for using this compound in a Suzuki-Miyaura cross-coupling reaction, a common application for such compounds.
Caption: Generalized Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.
Section 5: Storage and Waste Disposal
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[6]
-
The storage area should be clearly labeled for hazardous chemicals.
Waste Disposal
-
Segregation: Halogenated organic waste must be collected in a separate, designated, and properly labeled waste container. Do not mix with non-halogenated waste.[2]
-
Container: Use a robust, leak-proof container for waste collection.
-
Disposal: Dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of it in the sanitary sewer system.[2]
Section 6: Emergency Procedures
Spill Response
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but do not create strong drafts that could spread the vapor.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully collect the absorbed material into a labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
Application Notes & Protocols: Determination of Solubility Parameters for 5-Bromo-3-chloro-2-fluorobenzotrifluoride
For: Researchers, scientists, and drug development professionals.
Abstract: This comprehensive guide provides a detailed exploration of the theoretical and experimental determination of solubility parameters for 5-Bromo-3-chloro-2-fluorobenzotrifluoride (CAS No. 914225-67-5). Recognizing the critical role of solubility in pharmaceutical formulations and material science, this document offers a dual approach: predictive calculations based on group contribution methods and a rigorous, step-by-step experimental protocol for empirical determination. This guide is designed to empower researchers to accurately characterize this complex halogenated benzotrifluoride, facilitating its application in novel drug delivery systems and advanced materials.
Introduction: The Significance of Solubility Parameters
The adage "like dissolves like" is a foundational principle in chemistry, and solubility parameters provide a quantitative measure to this concept.[1][2] For a complex molecule such as this compound, understanding its interaction with various solvents and excipients is paramount for its successful application. Solubility parameters, such as the Hildebrand and Hansen parameters, are numerical values that indicate the cohesive energy density of a substance and are instrumental in predicting miscibility, designing stable formulations, and selecting appropriate solvents for synthesis and purification.[1][3]
Halogenated benzotrifluorides are a class of compounds known for their unique properties, including high density and low surface tension, making them valuable in agrochemicals, pharmaceuticals, and material science.[4][5][6] However, the specific substitution pattern of this compound presents a unique challenge in predicting its solubility behavior without empirical data. This guide will provide the necessary tools to overcome this challenge.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 914225-67-5 | [7][8][9][10] |
| Molecular Formula | C₇H₂BrClF₄ | [7][8][10] |
| Molecular Weight | 277.44 g/mol | [7][8] |
| Density | 1.8 ± 0.1 g/cm³ | [7] |
| Boiling Point | 189 °C at 760 mmHg | [7] |
| XLogP3 | 4.26 | [7] |
Theoretical Framework: Hildebrand and Hansen Solubility Parameters
Hildebrand Solubility Parameter (δ)
The Hildebrand solubility parameter is the square root of the cohesive energy density (CED), which is the energy required to separate molecules from one another.[1][3] It is a single-value parameter that is particularly useful for nonpolar systems.[3][11]
The Hildebrand parameter (δ) is calculated using the following equation:
δ = √(CED) = √((ΔHᵥ - RT) / Vₘ)[3][11]
Where:
-
ΔHᵥ is the heat of vaporization
-
R is the ideal gas constant
-
T is the temperature in Kelvin
-
Vₘ is the molar volume
For novel compounds where the heat of vaporization is unknown, group contribution methods can be employed to estimate the Hildebrand parameter.[12]
Hansen Solubility Parameters (HSP)
For more complex molecules capable of polar and hydrogen bonding interactions, the Hildebrand parameter is insufficient. The Hansen Solubility Parameters (HSP) deconstruct the total cohesive energy into three components:[13][14]
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
The relationship between the total Hildebrand parameter and the Hansen components is given by:
δ² = δd² + δp² + δh²[15]
The determination of HSP for a new compound typically involves experimental testing with a range of solvents with known HSP values.[13][16]
Predictive Modeling: Estimating Solubility Parameters
In the absence of experimental data for this compound, group contribution methods provide a valuable starting point. These methods estimate the solubility parameters by summing the contributions of the individual functional groups within the molecule. While several software packages are available for these predictions, a manual calculation can offer significant insight into the contributions of each substituent.
Workflow for Group Contribution Method:
Caption: Predictive workflow for estimating solubility parameters.
Experimental Determination of Hansen Solubility Parameters
The most accurate determination of HSP is achieved through empirical testing. The following protocol outlines the "sphere" method, which involves observing the solubility of this compound in a series of solvents with known HSPs.
Materials and Equipment
-
This compound
-
A set of 20-30 solvents with known Hansen Solubility Parameters (see Table 2 for a suggested list)
-
Small glass vials with screw caps
-
Vortex mixer
-
Analytical balance
-
Centrifuge
-
HPLC or GC system for quantification (optional, for quantitative analysis)
Suggested Solvent List for HSP Determination
| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Diethyl Ether | 14.5 | 2.9 | 4.6 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 14.7 | 12.3 | 22.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Water | 15.5 | 16.0 | 42.3 |
Experimental Protocol
-
Preparation: Accurately weigh approximately 10 mg of this compound into each labeled vial.
-
Solvent Addition: Add 1 mL of each respective solvent to the vials.
-
Mixing: Tightly cap the vials and vortex for 2 minutes to facilitate dissolution.
-
Equilibration: Allow the vials to equilibrate at a constant temperature (e.g., 25 °C) for 24 hours. Periodically agitate the samples during this time.[17]
-
Observation and Scoring: After equilibration, visually inspect each vial. Score the solubility as "1" for soluble (clear solution) and "0" for insoluble (visible solid or cloudiness).
-
Data Analysis: Input the solvent HSPs and the corresponding solubility scores into a Hansen Solubility Parameter software or a spreadsheet designed for this purpose. The software will calculate the center of the "solubility sphere," which represents the HSP of the solute.
Experimental Workflow for HSP Determination:
Caption: Experimental workflow for HSP determination.
Applications in Research and Drug Development
An accurate understanding of the solubility parameters of this compound has significant implications:
-
Solvent Selection: For synthesis, purification, and formulation, choosing solvents with similar solubility parameters will maximize yield and stability.[1]
-
Polymer and Excipient Compatibility: In drug delivery systems, predicting the miscibility of the active pharmaceutical ingredient (API) with polymers and other excipients is crucial for creating stable and effective formulations.
-
Predicting Permeability: Solubility parameters can provide insights into the permeation of the compound through biological membranes and protective materials.
Conclusion
References
- 1. blog.truegeometry.com [blog.truegeometry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. This compound - CAS:914225-67-5 - Sunway Pharm Ltd [3wpharm.com]
- 9. CAS 914225-67-5 | 1800-F-0B | MDL MFCD09033157 | this compound | SynQuest Laboratories [synquestlabs.com]
- 10. This compound | C7H2BrClF4 | CID 45358382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Understanding the Hildebrand Solubility Parameter: A Key Concept in Solubility Science [onlytrainings.com]
- 13. Determination of Hansen solubility parameters of water-soluble proteins using UV–vis spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solubility parameters (HSP) [adscientis.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]
- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Application Note: Quantitative Analysis of 5-Bromo-3-chloro-2-fluorobenzotrifluoride
Introduction
5-Bromo-3-chloro-2-fluorobenzotrifluoride (CAS No. 914225-67-5) is a highly substituted aromatic compound featuring multiple halogen atoms and a trifluoromethyl group.[1][2][3] Such molecules are often key intermediates in the synthesis of complex pharmaceuticals and agrochemicals.[4][5] The unique electronic properties conferred by the fluorine, chlorine, bromine, and trifluoromethyl substituents make it a valuable building block in organic synthesis.
Accurate and reliable quantification of this intermediate is critical for ensuring product purity, monitoring reaction kinetics, and performing quality control (QC) release testing in a manufacturing environment. This application note provides detailed protocols for the quantitative analysis of this compound using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), designed for researchers, analytical scientists, and drug development professionals.
Principles of Analysis
The selection of an analytical method is contingent on the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., sensitivity, sample matrix, throughput). For this compound, both GC and HPLC present viable options.
-
Gas Chromatography (GC): Given its benzotrifluoride core, the analyte is expected to have sufficient volatility and thermal stability for GC analysis. GC offers high resolution and is often coupled with sensitive detectors. A Flame Ionization Detector (FID) provides robust, universal quantification for organic compounds, while a Mass Spectrometer (MS) offers unparalleled specificity and structural confirmation. For halogenated compounds, an Electron Capture Detector (ECD) can provide exceptional sensitivity if trace-level analysis is required. This note will focus on GC-MS for its balance of high specificity and quantitative accuracy.[6]
-
High-Performance Liquid Chromatography (HPLC): As a substituted aromatic compound, the analyte possesses a chromophore, making it suitable for detection by UV-Vis spectrophotometry. Reversed-phase HPLC is the most common mode for separating non-polar to moderately polar organic molecules. This method is advantageous as it operates at ambient temperature, avoiding potential thermal degradation of the analyte, and can be more forgiving for samples with non-volatile impurities.
The choice between GC and HPLC will depend on available instrumentation, sample matrix complexity, and the presence of potential impurities.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides a robust and highly specific approach for the quantification of this compound.
Causality Behind Experimental Choices
-
Injection Mode (Split/Splitless): A split injection is chosen to handle potentially high concentrations of the analyte in process samples or as a neat substance, preventing column and detector overload. A split ratio of 50:1 is a good starting point. For trace analysis, a splitless injection would be more appropriate.
-
Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is selected. This stationary phase provides excellent separation for a wide range of semi-volatile organic compounds, including halogenated aromatics, based on their boiling points and weak pi-pi interactions.
-
Detector (Mass Spectrometry): MS is chosen over FID for its superior specificity. It allows for the confirmation of the analyte's identity by its mass spectrum and enables selective ion monitoring (SIM) for quantification, which significantly reduces matrix interference and improves the signal-to-noise ratio.
Sample and Standard Preparation
-
Solvent Selection: Use a high-purity, volatile organic solvent in which the analyte is freely soluble. Dichloromethane or Ethyl Acetate are suitable choices.[6]
-
Stock Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent to obtain a stock solution of approximately 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution. A typical range would be 1.0, 5.0, 25, 100, and 250 µg/mL.
-
Sample Preparation: Accurately weigh the sample to be analyzed and dilute with the chosen solvent to bring the expected analyte concentration within the calibration range. For example, dissolve 50 mg of a sample expected to be 98% pure in a 100 mL volumetric flask, then perform a further 1:10 dilution.
-
Transfer: Transfer all final solutions to 2 mL autosampler vials for analysis.[6]
GC-MS Instrumentation and Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977 MS or equivalent |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film |
| Injector Temperature | 280 °C |
| Injection Mode | Split (50:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | Initial: 100 °C, hold for 1 minRamp: 20 °C/min to 300 °CHold: 5 min |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-400) for identificationSIM mode for quantification (select 3-4 characteristic ions) |
GC-MS Workflow Diagram
Caption: Workflow for quantification by GC-MS.
Step-by-Step Protocol
-
Set up the GC-MS system according to the parameters in the table above.
-
Perform a solvent blank injection to ensure the system is clean.
-
Inject the calibration standards sequentially from lowest to highest concentration.
-
Inject the prepared sample solutions. It is good practice to run a check standard or blank every 10-15 sample injections to monitor system performance.
-
Following data acquisition, integrate the peak area of the target analyte in both standards and samples using the primary quantifier ion in SIM mode.
-
Generate a linear regression calibration curve by plotting peak area against concentration for the standards. The correlation coefficient (r²) should be ≥ 0.995.
-
Calculate the concentration of this compound in the original sample using the calibration curve and accounting for all dilution factors.
Method 2: High-Performance Liquid Chromatography (HPLC-UV)
This method provides a reliable alternative, particularly if the sample contains non-volatile components or if GC instrumentation is unavailable.
Causality Behind Experimental Choices
-
Column Selection: A C18 column is the workhorse of reversed-phase chromatography and is an excellent starting point for separating non-polar aromatic compounds.[7] The separation is driven by hydrophobic interactions between the analyte and the stationary phase.
-
Mobile Phase: A gradient of acetonitrile and water is chosen. Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff. A small amount of acid (e.g., formic acid) is often added to improve peak shape by suppressing the ionization of any acidic silanol groups on the silica support.[7]
-
Detector (UV): The aromatic ring structure of the analyte will absorb UV light. A preliminary scan of the analyte in the mobile phase would determine the wavelength of maximum absorbance (λ-max), which provides the highest sensitivity. A wavelength of 254 nm is often a good starting point for aromatic compounds if λ-max is unknown.
Sample and Standard Preparation
-
Solvent Selection: Use HPLC-grade acetonitrile or methanol as the diluent. Ensure the final solution is miscible with the mobile phase.
-
Stock Standard Preparation: Prepare a 1000 µg/mL stock solution as described in section 3.2, using acetonitrile as the solvent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1.0, 10, 50, 150, 300 µg/mL) by diluting the stock solution with the mobile phase A/B mixture that corresponds to the initial gradient conditions (e.g., 50:50 acetonitrile:water).
-
Sample Preparation: Prepare the sample as described in section 3.2, using acetonitrile as the diluent, to bring the final concentration into the calibration range.
-
Filtration: Filter all final solutions through a 0.45 µm PTFE syringe filter to remove particulates that could damage the HPLC system.[8]
HPLC Instrumentation and Parameters
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or determined λ-max) |
HPLC Workflow Diagram
Caption: Workflow for quantification by HPLC-UV.
Step-by-Step Protocol
-
Set up and equilibrate the HPLC system with the initial mobile phase conditions (50% B) until a stable baseline is achieved.
-
Perform a solvent blank injection.
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the prepared sample solutions.
-
Integrate the peak area of the analyte in all chromatograms.
-
Construct a linear calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.995.
-
Calculate the concentration of the analyte in the original sample using the calibration curve and accounting for all dilutions.
Method Validation
Any analytical method intended for routine use must be validated to ensure it is suitable for its intended purpose.[9][10] Validation provides documented evidence that the method is reliable, accurate, and precise.[11] Key validation parameters, based on ICH Q2(R2) guidelines, are summarized below.[12]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte, without interference from matrix components, impurities, or degradation products. | Peak purity analysis (using DAD or MS) should pass. Resolution between analyte and adjacent peaks should be >1.5. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.995. Y-intercept should be insignificant compared to the response at the lowest level. |
| Range | The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear. | Typically 80-120% of the target test concentration. |
| Accuracy | The closeness of test results to the true value. Assessed by spike/recovery experiments or analysis of a certified reference material. | Mean recovery of 98.0% - 102.0% for drug substance assay. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay): RSD ≤ 1.0% for n≥6 replicates.Intermediate Precision (Inter-assay): RSD ≤ 2.0% (different days, analysts, or equipment). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. Precision (RSD) at this level should be ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temp, ±5% in mobile phase organic content). | The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits. |
References
- 1. CAS 914225-67-5 | 1800-F-0B | MDL MFCD09033157 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. This compound - CAS:914225-67-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound | C7H2BrClF4 | CID 45358382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. acgpubs.org [acgpubs.org]
- 8. iltusa.com [iltusa.com]
- 9. particle.dk [particle.dk]
- 10. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. fda.gov [fda.gov]
Application Note & Protocol: A Scalable and Validated Synthesis of 5-Bromo-3-chloro-2-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 5-Bromo-3-chloro-2-fluorobenzotrifluoride, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The unique substitution pattern of this benzotrifluoride derivative, featuring a trifluoromethyl group and three different halogen atoms, makes it a valuable building block for creating complex molecules with tailored biological activities.[1] This guide focuses on a robust and scalable final-step synthesis via a Sandmeyer reaction, a well-established and reliable method for the introduction of halogens onto an aromatic ring. The protocol herein is designed to be self-validating, with detailed explanations for each step to ensure reproducibility and safety in a large-scale laboratory or pilot plant setting.
Introduction: The Strategic Importance of Polysubstituted Benzotrifluorides
Fluorinated organic compounds play a pivotal role in modern drug discovery and materials science. The incorporation of fluorine and trifluoromethyl (-CF3) groups into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, leading to improved pharmacokinetic and pharmacodynamic profiles.[1] this compound is a prime example of a highly functionalized building block that offers multiple points for further chemical modification. Its synthesis, therefore, is of great interest to the chemical and pharmaceutical industries.
The synthetic route to such a polysubstituted aromatic compound is often multi-stepped. This application note will focus on the critical final step: the conversion of an amino group to a bromo group via a Sandmeyer reaction. This classic transformation proceeds through the formation of a diazonium salt from a primary aromatic amine, followed by its displacement with a halide. While effective, the reaction involves potentially hazardous intermediates and requires strict control of reaction conditions, especially at a larger scale.[2][3]
The Synthetic Pathway: A Focus on the Sandmeyer Reaction
The final step in the synthesis of this compound involves the diazotization of a suitable aniline precursor, followed by a copper-catalyzed bromination. For the purpose of this guide, we will assume the availability of the precursor, 3-Amino-5-chloro-2-fluorobenzotrifluoride .
The overall transformation is depicted below:
Figure 1: Final step in the synthesis of this compound via Sandmeyer Reaction.
The reaction is a two-part process performed in a single pot:
-
Diazotization: The primary aromatic amine is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrobromic acid (HBr), at low temperatures (0-5 °C) to form the corresponding diazonium salt.[4] The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.[3]
-
Sandmeyer Bromination: The in-situ generated diazonium salt is then reacted with a copper(I) bromide (CuBr) catalyst. The copper(I) species facilitates the displacement of the diazonium group with a bromide ion, releasing nitrogen gas and forming the desired aryl bromide.
Experimental Protocol: Large-Scale Synthesis
This protocol is designed for a large-scale laboratory setting. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Materials and Equipment
-
Reagents:
-
3-Amino-5-chloro-2-fluorobenzotrifluoride (starting material)
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Starch-iodide paper
-
-
Equipment:
-
Large, jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Cooling system (chiller)
-
Heating mantle
-
Large separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
-
Step-by-Step Procedure
PART A: Diazotization
-
Preparation: In the jacketed reactor, charge 48% hydrobromic acid. Begin vigorous stirring and cool the acid to 0-5 °C using the chiller.
-
Addition of Amine: Slowly add 3-Amino-5-chloro-2-fluorobenzotrifluoride to the cold acid. The addition should be portion-wise to maintain the temperature below 10 °C. Stir the resulting slurry for 30 minutes at 0-5 °C to ensure complete formation of the amine salt.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite in deionized water. Cool this solution to 0-5 °C in an ice bath.
-
Diazotization Reaction: Add the cold sodium nitrite solution dropwise to the stirred amine salt slurry via the addition funnel. Maintain the reaction temperature strictly between 0-5 °C. The addition rate should be controlled to prevent a temperature spike and excessive gas evolution.[3]
-
Monitoring: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is observed.
PART B: Sandmeyer Bromination
-
Catalyst Preparation: In a separate flask, dissolve copper(I) bromide in 48% hydrobromic acid. This solution may need gentle warming to fully dissolve the salt.
-
Addition of Catalyst: Slowly add the copper(I) bromide solution to the cold diazonium salt solution in the reactor.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C. Vigorous gas evolution (N₂) will be observed. Maintain this temperature until the gas evolution ceases (typically 1-2 hours).
-
Reaction Completion: Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.
PART C: Work-up and Purification
-
Quenching: Cool the reaction mixture to room temperature.
-
Extraction: Transfer the mixture to a large separatory funnel and extract with dichloromethane.
-
Washing: Wash the organic layer sequentially with water, 10% sodium hydroxide solution (to remove acidic impurities), and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.[5]
Quantitative Data Summary
| Reagent/Parameter | Molar Ratio (relative to starting amine) | Recommended Quantity (for a 1 mole scale reaction) | Notes |
| 3-Amino-5-chloro-2-fluorobenzotrifluoride | 1.0 | (as per scale) | Starting material |
| Hydrobromic Acid (48%) | ~ 4.0 | ~ 450 mL | Acts as both acid and bromide source |
| Sodium Nitrite | 1.1 | ~ 76 g | Ensure high purity |
| Copper(I) Bromide | 0.2 | ~ 28.7 g | Catalyst |
| Dichloromethane | - | As required for extraction | Extraction solvent |
| Reaction Temperature (Diazotization) | - | 0-5 °C | Critical for safety and yield |
| Reaction Temperature (Sandmeyer) | - | 60-70 °C | To drive the reaction to completion |
| Expected Yield | - | 75-85% | Dependent on purity of starting material and reaction control |
Scientific Integrity and Causality
-
Choice of Acid: Hydrobromic acid is used not only to create the acidic environment necessary for the formation of nitrous acid from sodium nitrite but also to act as the bromide source for the final product.
-
Temperature Control: The low temperature during diazotization is critical. Diazonium salts are notoriously unstable and can decompose exothermically, posing a significant safety risk.[2][3] Maintaining a temperature below 5 °C minimizes this risk and prevents the formation of unwanted side products.
-
Catalyst: Copper(I) is a crucial catalyst for the Sandmeyer reaction. It facilitates the single-electron transfer mechanism that initiates the conversion of the diazonium salt to an aryl radical, which then abstracts a bromine atom from a copper(II) bromide species.
-
Work-up: The aqueous work-up is designed to remove inorganic salts, unreacted acids, and other water-soluble impurities. The final purification by vacuum distillation is necessary to obtain the product with high purity required for subsequent synthetic steps.[5]
Visualization of the Workflow
Below is a graphical representation of the experimental workflow for the large-scale synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Considerations
-
Diazonium Salts: These are potentially explosive, especially when dry. This protocol is designed to use the diazonium salt in-situ without isolation.[2][3]
-
Hydrobromic Acid: This is a corrosive acid. Handle with appropriate gloves and eye protection in a fume hood.
-
Sodium Nitrite: This is an oxidizing agent and is toxic if ingested.
-
Copper(I) Bromide: This can cause skin and eye irritation.[6]
-
Gas Evolution: The reaction releases nitrogen gas. Ensure adequate ventilation to prevent pressure build-up.
References
- 1. US20130105766A1 - Method For Removing Halogens From An Aromatic Compound - Google Patents [patents.google.com]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. researchgate.net [researchgate.net]
- 4. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 5. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
- 6. prochemonline.com [prochemonline.com]
Troubleshooting & Optimization
Improving yield in 5-Bromo-3-chloro-2-fluorobenzotrifluoride synthesis
Technical Support Center: Synthesis of 5-Bromo-3-chloro-2-fluorobenzotrifluoride
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, chemists, and drug development professionals in improving the yield and purity of this important chemical intermediate.
Overview of the Primary Synthetic Route
The most common and reliable method for synthesizing this compound involves a multi-step process starting from a substituted aniline. The key transformation is a Sandmeyer reaction, which is a versatile method for converting an aryl amine to an aryl halide via a diazonium salt intermediate.[1][2][3] The general pathway involves:
-
Diazotization: Conversion of an amino group on the aromatic ring to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[4][5]
-
Sandmeyer Reaction: Displacement of the diazonium group with a bromide using a copper(I) bromide catalyst.[2][6]
The specific precursor for this synthesis is typically 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline. The bromine is introduced via the Sandmeyer reaction to yield the final product.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound from 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline via a Sandmeyer reaction.
Materials:
-
3-Chloro-2-fluoro-5-(trifluoromethyl)aniline
-
Hydrobromic acid (HBr), 48%
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Diazotization
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline and 48% hydrobromic acid.
-
Cool the mixture to 0-5°C using an ice-salt bath. Vigorous stirring is essential.
-
Dissolve sodium nitrite in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline mixture via the addition funnel, ensuring the internal temperature does not exceed 5°C. The formation of the diazonium salt is often indicated by a slight color change.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to ensure complete diazotization.
Step 2: Sandmeyer Bromination
-
In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid. Cool this solution to 0°C.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution. This step should be performed with caution, as vigorous evolution of nitrogen gas will occur.[5][7] Control the rate of addition to manage the effervescence.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours until gas evolution ceases.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3x volumes).
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.[8]
Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the synthesis.
Problem 1: Low or No Yield of the Final Product
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Question: My final yield is significantly lower than expected, or I've isolated no product at all. What are the likely causes?
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Answer: Low yield is one of the most common issues in Sandmeyer reactions. The root cause often lies in the instability of the diazonium salt intermediate.
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Cause A: Incorrect Diazotization Temperature.
-
Explanation: Aryl diazonium salts are notoriously unstable at higher temperatures.[5] If the temperature during the diazotization step (Step 1) rises above 5-10°C, the diazonium salt will prematurely decompose, often leading to the formation of a phenol byproduct and releasing nitrogen gas before the Sandmeyer reaction can occur.
-
Solution: Maintain strict temperature control (0-5°C) throughout the diazotization and the addition to the copper salt solution. Use an ice-salt bath and monitor the internal reaction temperature closely.
-
-
Cause B: Impure or Decomposed Sodium Nitrite.
-
Explanation: Sodium nitrite can degrade over time. If the reagent is old or has been improperly stored, it may not effectively generate the necessary nitrous acid, leading to incomplete diazotization.
-
Solution: Use a fresh, unopened bottle of sodium nitrite. Perform the reaction with a slight excess (1.05-1.1 equivalents) to ensure the reaction goes to completion.
-
-
Cause C: Insufficient Acid.
-
Explanation: A strong mineral acid like HBr serves two purposes: it forms the nitrous acid from NaNO₂ and it keeps the reaction medium acidic to prevent the diazonium salt from coupling with unreacted aniline to form unwanted azo compounds.[4]
-
Solution: Ensure at least 3 equivalents of acid are used: one to protonate the aniline, one to react with sodium nitrite, and one to maintain an acidic environment.
-
-
Problem 2: Formation of Significant Impurities
-
Question: My crude product analysis (GC-MS or NMR) shows several major impurities. What are they and how can I prevent them?
-
Answer: Impurity formation often points to side reactions involving the highly reactive diazonium salt or aryl radical intermediate.
-
Impurity A: Phenolic Byproduct (3-Chloro-2-fluoro-5-(trifluoromethyl)phenol).
-
Explanation: This is the most common impurity and arises from the reaction of the diazonium salt with water. This is especially problematic if the reaction temperature is too high or if the reaction is left for too long before the addition of the copper catalyst.
-
Solution: As with low yield, strict temperature control is critical. Additionally, adding the diazonium salt to the copper solution (as described in the protocol) rather than the other way around can minimize the time the salt exists before reacting.
-
-
Impurity B: Azo Compound Formation.
-
Explanation: If the reaction medium is not sufficiently acidic, the electrophilic diazonium salt can attack the electron-rich starting aniline, forming a brightly colored azo compound.
-
Solution: Maintain a strongly acidic environment throughout the diazotization step.
-
-
Impurity C: Biaryl Byproducts.
-
Explanation: The Sandmeyer reaction proceeds via a radical mechanism.[2] The intermediate aryl radical can sometimes dimerize to form biaryl compounds, though this is typically a minor pathway.
-
Solution: Ensure an effective concentration of the copper catalyst and bromide source is available to trap the aryl radical as it forms. Using a solvent that can participate in radical reactions should be avoided.
-
-
Frequently Asked Questions (FAQs)
-
Q1: How critical is the quality of the Copper(I) Bromide catalyst?
-
A1: Very critical. The Sandmeyer reaction is catalyzed by copper(I).[2][3] If the CuBr has been oxidized to greenish copper(II), its catalytic activity will be significantly reduced. Use freshly purchased, white or slightly off-white CuBr. If you suspect oxidation, you can wash the catalyst with a dilute solution of a reducing agent (like sulfurous acid) and then with water, followed by drying, before use.
-
-
Q2: Can I use a different acid, like HCl, for the diazotization?
-
A2: It is strongly recommended to use hydrobromic acid (HBr) when performing a bromination. Using HBr ensures a high concentration of bromide ions is present to react with the diazonium salt. If you use HCl, you introduce a competing nucleophile (Cl⁻), which could lead to the formation of a chlorinated byproduct alongside your desired brominated product.
-
-
Q3: My reaction mixture is very colorful (yellow, orange, red). Is this normal?
-
A3: While some color can be expected, intense colors (especially red or deep orange) often indicate the formation of azo compound impurities.[9] This suggests the pH of your diazotization step may have been too high. Review the amount and concentration of the acid used.
-
-
Q4: What is the best way to monitor the reaction's progress?
-
A4: The most definitive way is to take small aliquots from the reaction, quench them, extract the organics, and analyze by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A simpler, albeit less precise, method is to monitor the evolution of nitrogen gas. The reaction is generally complete when vigorous bubbling has ceased.
-
Visual Diagrams and Data
Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Diazotization Temp. | 0 - 5°C | Prevents premature decomposition of the unstable diazonium salt. |
| NaNO₂ Stoichiometry | 1.05 - 1.1 equivalents | Ensures complete conversion of the starting aniline. |
| HBr Stoichiometry | > 3.0 equivalents | Ensures formation of nitrous acid and prevents side reactions. |
| Catalyst | Copper(I) Bromide (CuBr) | Specific catalyst for Sandmeyer bromination. |
Reaction Mechanism Workflow
Caption: Workflow of the two-stage synthesis process.
Troubleshooting Decision Tree
Caption: Decision tree for diagnosing common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. US3950445A - Process for the production of benzotrifluoride - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
Technical Support Center: 5-Bromo-3-chloro-2-fluorobenzotrifluoride
Welcome to the Technical Support Center for 5-Bromo-3-chloro-2-fluorobenzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized aromatic building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Understanding the Reactivity of this compound
This compound is a valuable reagent in medicinal chemistry and materials science due to the orthogonal reactivity of its three distinct halogen atoms and the strong electron-withdrawing nature of the trifluoromethyl group. This substitution pattern, however, presents unique challenges in controlling regioselectivity and minimizing side reactions. The trifluoromethyl group significantly activates the aromatic ring towards nucleophilic attack, while the different carbon-halogen bond strengths dictate the preferred sites for metallation and cross-coupling reactions.
This guide will provide insights into predicting and troubleshooting outcomes in common transformations involving this versatile molecule.
Frequently Asked Questions (FAQs)
Q1: In a nucleophilic aromatic substitution (SNAr) reaction, which halogen is most likely to be displaced?
A1: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring. The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, often making the C-F bond the most susceptible to nucleophilic attack, despite it being the strongest carbon-halogen bond. The trifluoromethyl group, being a powerful electron-withdrawing group, will activate the positions ortho and para to it for nucleophilic attack. In this molecule, the fluorine is ortho to the CF3 group, making it highly activated. Therefore, displacement of the fluoride is a very likely outcome.
Q2: For a metal-halogen exchange, which halogen will react first?
A2: Metal-halogen exchange rates generally follow the trend I > Br > Cl > F.[1] Therefore, the bromine atom is the most likely to undergo exchange with organolithium or Grignard reagents. The C-Cl and C-F bonds are significantly less reactive under typical metal-halogen exchange conditions.
Q3: In a Suzuki or other palladium-catalyzed cross-coupling reaction, which C-X bond will undergo oxidative addition?
A3: The oxidative addition step in palladium-catalyzed cross-coupling reactions also follows the general reactivity trend of C-I > C-Br > C-OTf > C-Cl > C-F.[2][3] Consequently, the C-Br bond is the most susceptible to oxidative addition with a Pd(0) catalyst. Selective coupling at the bromine position can be achieved under carefully controlled conditions.
Q4: I am observing the formation of a debrominated or dechlorinated byproduct. What could be the cause?
A4: Hydrodehalogenation can be a significant side reaction, particularly in palladium-catalyzed cross-coupling reactions. This can be caused by the presence of trace amounts of water or other protic sources in your reaction mixture. Additionally, certain phosphine ligands can promote this side reaction. Careful drying of solvents and reagents is crucial to minimize this pathway.
Q5: Can benzyne formation be a problem with this substrate?
A5: While benzyne formation is a possibility with aryl halides under strongly basic conditions, the presence of the electron-withdrawing trifluoromethyl group makes the aromatic ring electron-deficient, which generally disfavors the elimination-addition (benzyne) mechanism.[3][4] However, if using very strong bases like sodium amide or potassium tert-butoxide at elevated temperatures, the formation of benzyne intermediates should be considered as a potential side reaction pathway.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr) Reactions
Common Issue: Lack of regioselectivity, with substitution occurring at multiple halogen positions.
Underlying Mechanism: The trifluoromethyl group strongly activates the ortho and para positions to nucleophilic attack. In this compound, the fluorine is at the activated ortho position, while the chlorine is at a meta position and the bromine is at the activated para position. This leads to a competition between the displacement of fluoride and bromide.
Troubleshooting Steps:
-
Lower the Reaction Temperature: SNAr reactions are often kinetically controlled. By lowering the temperature, you may be able to favor the substitution at the more activated position (likely the C-F bond).
-
Vary the Nucleophile: The nature of the nucleophile can influence regioselectivity. "Harder" nucleophiles (e.g., alkoxides) may favor reaction at the more electron-deficient carbon, while "softer" nucleophiles might show different selectivity.
-
Solvent Effects: The polarity of the solvent can influence the stability of the Meisenheimer intermediate and thus the reaction pathway. Experiment with a range of aprotic polar solvents such as DMF, DMSO, and NMP.
Protocol for Identifying Side Products:
-
¹⁹F NMR Spectroscopy: This is a powerful tool for identifying fluorinated compounds. The chemical shift of the CF₃ group and the aromatic fluorine will be sensitive to changes in the substitution pattern on the ring.[5][6][7]
-
GC-MS: Gas chromatography-mass spectrometry can be used to separate and identify the different isomeric products based on their mass-to-charge ratios and fragmentation patterns.
Data Table: Expected Reactivity in SNAr
| Position | Halogen | Relationship to CF₃ | Activation | Expected Reactivity |
| 2 | Fluoro | ortho | High | Likely site of substitution |
| 3 | Chloro | meta | Low | Less likely site of substitution |
| 5 | Bromo | para | High | Potential for competing substitution |
Diagram: SNAr Regioselectivity
References
Troubleshooting purification of 5-Bromo-3-chloro-2-fluorobenzotrifluoride
Answering the call of complex chemical syntheses, this Technical Support Center provides an in-depth guide for researchers, scientists, and drug development professionals on troubleshooting the purification of 5-Bromo-3-chloro-2-fluorobenzotrifluoride. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested solutions to overcome the unique challenges presented by this highly functionalized aromatic compound.
Compound Overview and Physicochemical Properties
This compound (CAS No. 914225-67-5) is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its polysubstituted nature, featuring four different halogen atoms (F, Cl, Br) and a trifluoromethyl group, imparts unique electronic properties and steric hindrance, which are beneficial for molecular design but complicate purification. The presence of multiple halogens and the electron-withdrawing CF₃ group makes the aromatic ring susceptible to certain chemical conditions and can lead to the formation of closely related impurities during synthesis.
A thorough understanding of its physical properties is the foundation of any successful purification strategy.
| Property | Value | Source |
| CAS Number | 914225-67-5 | [2][3] |
| Molecular Formula | C₇H₂BrClF₄ | [2][4] |
| Molecular Weight | 277.44 g/mol | [2][3] |
| Boiling Point | 189 °C at 760 mmHg | [2] |
| Density | ~1.8 g/cm³ | [2] |
| Appearance | Clear Liquid | [1] |
Critical Safety Protocols: Handling Halogenated Organics
Before commencing any work, it is imperative to recognize the hazards associated with halogenated organic compounds. These substances can be irritants, toxic upon inhalation or skin contact, and may pose long-term health risks such as liver or kidney damage.[5][6]
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[7]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE at all times, including:
-
Waste Disposal : Dispose of all waste containing this compound in designated "Halogenated Organic Waste" containers. Never dispose of halogenated solvents down the drain.[7]
-
Spill Management : Ensure a spill kit with absorbent materials is readily available. For small spills, absorb the material, place it in a sealed container, and label it as hazardous waste.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I should expect after synthesizing this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:
-
Starting Materials: Unreacted precursors, such as 3-chloro-2-fluorobenzotrifluoride.
-
Regioisomers: Isomers formed from bromination at other positions on the aromatic ring. These are often the most challenging to separate due to very similar physical properties.
-
Incompletely Reacted Intermediates: For multi-step syntheses, such as those involving diazotization from an aniline precursor, residual intermediates may persist.[9]
-
Over-Brominated Products: Di-brominated species, if the reaction conditions are not strictly controlled.
Q2: Which analytical technique is best for an initial purity assessment?
A2: For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal starting point. It can separate volatile impurities and provide their mass-to-charge ratio, aiding in identification. For resolving isomeric impurities, a high-polarity column (e.g., DB-624) is recommended.[10] Additionally, ¹⁹F NMR spectroscopy is exceptionally powerful for identifying and quantifying fluorine-containing impurities, as each unique fluorine environment will produce a distinct signal.[11]
Q3: Can I use standard reverse-phase (C18) HPLC for purity analysis?
A3: While a C18 column might provide some separation, it is often suboptimal for highly fluorinated compounds. Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) groups, offer unique selectivity for halogenated and aromatic compounds due to dipole-dipole, π-π, and charge-transfer interactions.[12][13] These phases are more likely to resolve the closely related isomers you might encounter.
Troubleshooting Purification Challenges
This section addresses specific problems encountered during the purification process. The following decision tree provides a logical workflow for diagnosing and solving common issues.
Caption: A decision tree for troubleshooting common purification issues.
Issue 1: Crude product is yellow or brown, but the pure compound should be colorless.
-
Probable Cause: The color is likely due to high-molecular-weight, conjugated byproducts or polymeric materials formed during the synthesis. These are often present in very small quantities but are highly chromophoric.
-
Solution: Activated Charcoal Treatment. Activated charcoal is effective at adsorbing colored impurities.[14]
-
Dissolve the crude product in a minimal amount of a low-boiling solvent (e.g., dichloromethane or diethyl ether).
-
Add a small amount of activated charcoal (typically 1-2% by weight of the crude product).
-
Stir the mixture for 15-30 minutes at room temperature.
-
Filter the mixture through a pad of Celite® to remove the charcoal.
-
Rinse the Celite® pad with a small amount of fresh solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Caution: Activated charcoal can also adsorb some of your product, potentially leading to a slight reduction in yield.[14]
-
Issue 2: GC analysis shows multiple peaks with similar mass spectra, indicating isomers.
-
Probable Cause: Regioisomers formed during a halogenation step are notoriously difficult to separate by distillation due to nearly identical boiling points.
-
Solution: Preparative Chromatography with a Fluorinated Stationary Phase. As discussed in the FAQs, fluorinated phases offer superior selectivity for these types of separations.[13]
-
Technique: Flash column chromatography is the preferred method for lab-scale purification.
-
Stationary Phase: Use silica gel functionalized with pentafluorophenyl (PFP) groups.
-
Mobile Phase: A non-polar/polar solvent system is typically used. Start with a low-polarity eluent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane. An initial gradient of 0-10% ethyl acetate in hexane is a good starting point.
-
Monitoring: Monitor the column fractions by thin-layer chromatography (TLC) or analytical GC to identify and combine the pure fractions.
-
Issue 3: The product appears to decompose upon heating during atmospheric distillation.
-
Probable Cause: Although the atmospheric boiling point is 189 °C, localized overheating or the presence of catalytic impurities can cause decomposition at elevated temperatures.
-
Solution: Fractional Vacuum Distillation. Performing the distillation under reduced pressure significantly lowers the boiling point, mitigating the risk of thermal degradation.[15][16]
-
Setup: Use a fractional distillation apparatus with a short, insulated Vigreux or packed column to ensure good separation efficiency.
-
Procedure:
-
Ensure the system is leak-proof to maintain a stable vacuum.
-
Heat the distillation flask gently using a heating mantle with stirring.
-
Collect a low-boiling forerun, which will contain residual solvents and more volatile impurities.
-
Carefully collect the main product fraction at a stable head temperature and pressure.
-
Leave a small amount of residue in the distillation flask to avoid distilling involatile, potentially unstable impurities.
-
-
Experimental Protocols & Workflows
The following diagram illustrates a general workflow for the purification and analysis of this compound.
Caption: A general workflow for purification and analysis.
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This method is suitable for determining the purity and identifying volatile impurities.
-
Instrument and Column:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A mid-polarity column such as a DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness) is recommended for separating halogenated compounds.[10]
-
-
Sample Preparation:
-
Prepare a sample of approximately 1 mg/mL in a suitable solvent like ethyl acetate or dichloromethane.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
Injection Volume: 1 µL, with a split ratio of 50:1.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram. Calculate purity based on the area percent of the main product peak. Use MS data to tentatively identify impurity peaks.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. CAS 914225-67-5 | 1800-F-0B | MDL MFCD09033157 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. silicycle.com [silicycle.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. US3950445A - Process for the production of benzotrifluoride - Google Patents [patents.google.com]
- 16. EP0004636A2 - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]
Optimizing reaction conditions for 5-Bromo-3-chloro-2-fluorobenzotrifluoride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-Bromo-3-chloro-2-fluorobenzotrifluoride (CAS 914225-67-5).[1][2][3][4] This resource is designed to provide in-depth guidance and troubleshooting advice for professionals utilizing this versatile fluorinated building block in their synthetic endeavors. As a senior application scientist, my goal is to equip you with the practical knowledge and theoretical understanding necessary to optimize your reaction conditions and overcome common challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the properties, handling, and reactivity of this compound.
Q1: What are the key structural features of this compound and how do they influence its reactivity?
A1: this compound possesses a unique substitution pattern on the benzene ring that dictates its chemical behavior. The presence of three different halogen atoms (F, Cl, Br) and a potent electron-withdrawing trifluoromethyl (-CF3) group creates a highly electron-deficient aromatic system.[5] This electronic nature significantly impacts the reactivity of the C-Br and C-Cl bonds, particularly in cross-coupling reactions. The general reactivity trend for halogens in palladium-catalyzed couplings, such as the Suzuki-Miyaura reaction, is I > Br > OTf > Cl.[6][7] Therefore, the bromine atom at the 5-position is expected to be more reactive towards oxidative addition than the chlorine atom at the 3-position.
Q2: What are the recommended storage and handling procedures for this compound?
A2: Due to its chemical nature, proper storage and handling are crucial. It is recommended to store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[8][9] It should be kept away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9] Standard laboratory personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[8][9][10] All work should be conducted in a well-ventilated fume hood.[8][9][10]
Q3: What are the primary applications of this compound in medicinal chemistry and drug development?
A3: This compound is a valuable building block in the synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical applications. The trifluoromethyl group is a common motif in many drug candidates, as it can enhance metabolic stability, binding affinity, and lipophilicity. The presence of multiple halogen atoms provides distinct handles for sequential, site-selective cross-coupling reactions, allowing for the construction of diverse molecular scaffolds.
Q4: How can I confirm the identity and purity of my this compound sample?
A4: The identity and purity of the compound can be confirmed using standard analytical techniques. Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy are powerful tools for structural elucidation.[11] Mass spectrometry (MS) can be used to confirm the molecular weight.[1] Purity is typically assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Commercial suppliers often provide a Certificate of Analysis (COA) with this information.[1]
Section 2: Troubleshooting Guide for Common Reactions
This section provides detailed troubleshooting for specific issues that may arise during common synthetic transformations involving this compound.
Issue 1: Low Yield or No Reaction in Suzuki-Miyaura Cross-Coupling at the C-Br Bond
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[6][12][13] However, several factors can lead to poor performance.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Inactive Catalyst | The palladium catalyst may have degraded due to exposure to air or moisture. The phosphine ligand may also have oxidized. | 1. Use fresh palladium precursor and ligand. 2. Ensure all reagents and solvents are properly degassed. 3. Consider using a more air- and moisture-stable pre-catalyst. |
| Inappropriate Base | The choice of base is critical for the activation of the boronic acid/ester.[13] An unsuitable base may not be strong enough or may cause decomposition of the starting material. | 1. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. 2. For base-sensitive substrates, consider using milder conditions with bases like KF.[13] |
| Sub-optimal Solvent | The solvent system influences the solubility of reagents and the stability of the catalytic species. | 1. Common solvents for Suzuki couplings include toluene, dioxane, and DMF. 2. A mixture of an organic solvent and water is often used to facilitate the dissolution of the base. |
| Low Reaction Temperature | The oxidative addition step can be slow, especially with electron-deficient aryl halides. | 1. Gradually increase the reaction temperature, monitoring for any signs of decomposition. 2. Microwave irradiation can sometimes accelerate the reaction. |
Experimental Protocol: Suzuki-Miyaura Coupling
Here is a representative protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand if necessary.
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water mixture).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Issue 2: Unselective Reaction or Formation of Side Products in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[14][15][16][17] Achieving high selectivity can be challenging with polyhalogenated substrates.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Ligand Choice | The structure of the phosphine ligand significantly influences the reactivity and selectivity of the catalyst.[16] | 1. For electron-deficient aryl halides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often effective.[16][18] 2. Screen a variety of ligands to find the optimal one for your specific substrate combination. |
| Base Strength | A strong base is required to deprotonate the amine and generate the active nucleophile. However, overly strong bases can lead to side reactions. | 1. Common bases include NaOtBu, KOtBu, and LiHMDS.[17] 2. The choice of base can depend on the pKa of the amine. |
| Reaction Temperature | Higher temperatures can sometimes lead to a loss of selectivity and the formation of undesired byproducts. | 1. Attempt the reaction at a lower temperature for a longer duration. 2. Carefully control the reaction temperature to minimize thermal decomposition. |
| Premature Catalyst Decomposition | The active palladium species can be unstable, leading to the formation of palladium black and loss of catalytic activity. | 1. Ensure rigorous exclusion of oxygen from the reaction. 2. The use of well-defined palladium pre-catalysts can improve catalyst stability. |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.
-
Flask Preparation: To a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.) to a dry reaction vessel.
-
Reagent Addition: Add the this compound (1.0 eq.) and the amine (1.1-1.2 eq.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C). Monitor the reaction progress by an appropriate analytical method.
-
Work-up and Purification: After the reaction is complete, cool to room temperature and quench carefully with water. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the residue by flash chromatography.
Section 3: Visualizing Reaction Workflows
To aid in understanding and planning your experiments, the following diagrams illustrate key decision-making processes.
Troubleshooting a Low-Yielding Suzuki-Miyaura Coupling
Caption: Decision tree for troubleshooting a low-yielding Suzuki-Miyaura coupling.
Optimizing Selectivity in Buchwald-Hartwig Amination
Caption: Workflow for optimizing selectivity in Buchwald-Hartwig amination.
References
- 1. This compound - CAS:914225-67-5 - Sunway Pharm Ltd [3wpharm.com]
- 2. CAS 914225-67-5 | 1800-F-0B | MDL MFCD09033157 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. 914225-67-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 4. chemuniverse.com [chemuniverse.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. This compound(914225-67-5) 1H NMR spectrum [chemicalbook.com]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Identifying common impurities in 5-Bromo-3-chloro-2-fluorobenzotrifluoride
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 5-Bromo-3-chloro-2-fluorobenzotrifluoride in their experiments. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common purity challenges encountered during synthesis, purification, and analysis.
Introduction
This compound is a key building block in the synthesis of complex pharmaceutical and agrochemical compounds. The presence of impurities can significantly impact reaction yields, product efficacy, and safety profiles. This guide provides a structured approach to identifying and mitigating common impurities, ensuring the integrity of your research and development processes.
Part 1: Frequently Asked Questions (FAQs) about Impurities
This section addresses common questions regarding impurities in this compound, providing concise answers and directing you to more detailed troubleshooting guides where necessary.
Q1: What are the most common types of impurities I should expect in my sample of this compound?
A1: The most common impurities typically arise from the synthetic route used to prepare the compound. Based on a likely multi-step synthesis involving diazotization and Sandmeyer reactions, you can anticipate the following classes of impurities:
-
Starting Material Residues: Incomplete consumption of the precursor aniline, such as 3-Chloro-2-fluoro-5-aminobenzotrifluoride.
-
Intermediates: Residual diazonium salts, although these are generally unstable.
-
Positional Isomers: Isomers with different arrangements of the bromo, chloro, and fluoro substituents on the aromatic ring. These are often the most challenging to separate.[1][2]
-
By-products from Side Reactions: These can include phenolic compounds (from the reaction of diazonium salts with water), azo compounds (from the coupling of diazonium salts with other aromatic species), and products of incomplete halogenation.[3][4]
Q2: My NMR spectrum shows unexpected peaks. How can I begin to identify the potential impurities?
A2: Unexpected peaks in your NMR spectrum are a clear indication of impurities. Here’s a systematic approach to identification:
-
Analyze the ¹H NMR: Look for signals that do not correspond to the two aromatic protons of the target molecule. The presence of additional aromatic signals or signals in the aliphatic region could indicate residual solvents or by-products.
-
Examine the ¹⁹F NMR: The trifluoromethyl (-CF₃) group and the aromatic fluorine atom provide distinct signals. The chemical shifts of these signals are sensitive to the substitution pattern on the benzene ring.[3][5][6] Comparing the observed shifts to literature values for similar compounds can help identify isomers.
-
Utilize ²D NMR: Techniques like COSY and HSQC can help establish connectivity between protons and carbons, aiding in the structural elucidation of unknown impurities.
For a more detailed workflow, please refer to the Troubleshooting Guide: Impurity Identification Workflow .
Q3: I suspect I have isomeric impurities. What is the best way to separate them?
A3: Separating positional isomers of halogenated aromatic compounds can be challenging due to their similar physical properties.[1][2] High-Performance Liquid Chromatography (HPLC) is often the most effective technique.
-
Column Selection: A phenyl-based stationary phase can offer good selectivity for aromatic positional isomers.[1]
-
Method Development: Careful optimization of the mobile phase composition and gradient is crucial for achieving baseline separation.[7][8]
Refer to the Troubleshooting Guide: Protocol for HPLC Method Development for Isomer Separation for a step-by-step procedure.
Q4: Can I use Gas Chromatography (GC) to analyze the purity of my this compound?
A4: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for assessing the purity and identifying volatile impurities in your sample.[9][10][11][12]
-
Separation: A capillary column with a mid-polarity stationary phase is generally a good starting point for separating halogenated aromatic compounds.
-
Identification: The mass spectrometer provides fragmentation patterns that can be compared against spectral libraries to identify unknown impurities.
See the Troubleshooting Guide: GC-MS Analysis of Impurities for a recommended method.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for identifying and resolving specific impurity-related issues.
Troubleshooting Guide: Impurity Identification Workflow
This workflow outlines a logical sequence of experiments to identify unknown impurities in your this compound sample.
Step 1: Initial Assessment by TLC and ¹H NMR
-
Thin-Layer Chromatography (TLC): Run a TLC plate with a suitable solvent system (e.g., hexane/ethyl acetate mixtures) to get a quick visual assessment of the number of components in your sample.
-
¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The presence of more than two signals in the aromatic region (typically between 7.0 and 8.5 ppm) suggests the presence of impurities.
Step 2: High-Resolution Analysis by GC-MS and HPLC
-
GC-MS Analysis: This will help identify volatile impurities, including residual starting materials and some isomeric by-products. The mass fragmentation patterns are key for identification.[9][10][11][12]
-
HPLC Analysis: This is particularly useful for non-volatile impurities and for the separation of positional isomers that may co-elute in GC.[1][7][8]
Step 3: Structural Elucidation by Advanced NMR and Mass Spectrometry
-
¹³C and ¹⁹F NMR: These techniques provide crucial information about the carbon skeleton and the fluorine environments, which are highly diagnostic for identifying isomers.[3][5][6]
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, allowing you to determine the elemental composition of the impurities.
Step 4: Proposing Impurity Structures
-
Based on the combined analytical data and knowledge of the likely synthetic route, propose structures for the observed impurities.
Below is a diagram illustrating this workflow:
Caption: Workflow for the systematic identification of impurities.
Troubleshooting Guide: Common Impurities and Their Likely Sources
Understanding the synthetic pathway is key to predicting potential impurities. A plausible synthesis of this compound involves the diazotization of 3-Chloro-2-fluoro-5-aminobenzotrifluoride, followed by Sandmeyer reactions to introduce the bromine and chlorine atoms.
Caption: Plausible synthetic pathway and sources of common impurities.
| Impurity Type | Likely Structure (Example) | Source | Suggested Analytical Technique |
| Starting Material | 3-Chloro-2-fluoro-5-aminobenzotrifluoride | Incomplete diazotization | GC-MS, HPLC |
| Phenolic By-product | 5-Bromo-3-chloro-2-fluoro-1-hydroxybenzotrifluoride | Reaction of the diazonium salt with water, especially at elevated temperatures.[3] | GC-MS, HPLC-UV |
| Positional Isomers | e.g., 3-Bromo-5-chloro-2-fluorobenzotrifluoride | Lack of complete regioselectivity during the Sandmeyer reaction. | HPLC, GC-MS, ¹⁹F NMR |
| Azo Compound | Dimer of the diazonium salt coupled with an aromatic ring. | Side reaction during diazotization, especially at incorrect pH.[3] | HPLC-UV, LC-MS |
| Dehalogenated Impurity | 3-Chloro-2-fluorobenzotrifluoride or 5-Bromo-2-fluorobenzotrifluoride | Reductive dehalogenation during synthesis or purification. | GC-MS |
Troubleshooting Guide: Protocol for HPLC Method Development for Isomer Separation
-
Column Selection:
-
Start with a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). This stationary phase provides π-π interactions that can effectively differentiate between positional isomers.[1]
-
-
Mobile Phase Selection:
-
Use a binary solvent system of acetonitrile (ACN) and water. Both solvents should be HPLC grade.
-
-
Initial Gradient Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detector Wavelength: 254 nm
-
Gradient Program:
-
0-2 min: 50% ACN
-
2-15 min: 50% to 95% ACN
-
15-18 min: 95% ACN
-
18-20 min: 95% to 50% ACN
-
20-25 min: 50% ACN (re-equilibration)
-
-
-
Method Optimization:
-
If co-elution occurs, adjust the gradient slope. A shallower gradient will provide better resolution.
-
If peaks are too broad, consider reducing the flow rate or using a column with a smaller particle size.
-
If all isomers elute very early, decrease the initial percentage of ACN.
-
Troubleshooting Guide: GC-MS Analysis of Impurities
-
Sample Preparation:
-
Dissolve a small amount of your sample (approx. 1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
-
GC-MS Conditions:
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
-
Data Analysis:
-
Identify the peak for this compound based on its expected retention time and mass spectrum.
-
Analyze the mass spectra of other peaks and compare them against a commercial library (e.g., NIST) to tentatively identify impurities.[12]
-
References
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 2. waters.com [waters.com]
- 3. connectsci.au [connectsci.au]
- 4. 3-Chlorobenzotrifluoride (98-15-7) 1H NMR spectrum [chemicalbook.com]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 11. researchgate.net [researchgate.net]
- 12. nelsonlabs.com [nelsonlabs.com]
Stability issues with 5-Bromo-3-chloro-2-fluorobenzotrifluoride under acidic conditions
Welcome to the technical support center for 5-Bromo-3-chloro-2-fluorobenzotrifluoride (CAS 914225-67-5). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability of this compound, particularly under acidic conditions. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Introduction to the Stability of Benzotrifluorides
The trifluoromethyl (-CF3) group is known for its high stability, which is a key reason for its prevalence in pharmaceuticals and agrochemicals.[1] However, this stability is not absolute. Under certain conditions, particularly in the presence of strong acids, the C-F bonds of the trifluoromethyl group can be activated, leading to degradation of the molecule.[2][3] This guide will delve into the specifics of this process and provide actionable advice for your work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in an experimental setting?
A1: The primary factor of concern is the presence of strong acidic conditions. While stable under normal handling and storage, strong Brønsted acids (e.g., triflic acid, concentrated sulfuric acid) can catalyze the hydrolysis of the trifluoromethyl group.[2][3] Other factors to consider are exposure to high temperatures and strong oxidizing agents.[4]
Q2: How does the structure of this compound influence its stability under acidic conditions?
A2: The benzene ring of this compound is substituted with three electron-withdrawing halogen atoms (Bromo, Chloro, and Fluoro) in addition to the trifluoromethyl group. Electron-withdrawing groups generally deactivate the aromatic ring towards electrophilic attack.[5] This deactivation can, to some extent, stabilize the trifluoromethyl group against acid-catalyzed degradation compared to benzotrifluorides with electron-donating groups.[6] However, the high concentration of halogens can also have complex electronic effects, and caution should still be exercised.
Q3: What are the likely degradation products of this compound under strong acidic conditions?
A3: Under strong acidic conditions that promote hydrolysis, the trifluoromethyl group is likely to be converted to a carboxylic acid group. Therefore, the expected major degradation product would be 5-Bromo-3-chloro-2-fluorobenzoic acid. In the presence of other aromatic nucleophiles, acid-catalyzed arylation could potentially lead to the formation of benzophenone derivatives.[2]
Q4: What are the recommended storage and handling conditions for this compound to ensure its stability?
A4: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8] Avoid exposure to heat, sparks, open flames, and strong oxidizing agents.[4] For long-term storage, refrigeration is recommended.
Troubleshooting Guide: Stability Issues in Experiments
This section addresses specific issues you may encounter during your experiments.
Scenario 1: Unexpected Side Products in Acid-Mediated Reactions
Issue: You are running a reaction with this compound under acidic conditions and observe unexpected side products in your TLC or LC-MS analysis.
Possible Cause: The acidic conditions may be causing the degradation of your starting material. The trifluoromethyl group is susceptible to acid-catalyzed hydrolysis, especially with strong, non-aqueous acids or at elevated temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected side products.
Detailed Steps:
-
Characterize the Impurity: Use analytical techniques like LC-MS and NMR to identify the structure of the unexpected side product. Compare the mass and spectral data with that of the potential degradation product, 5-Bromo-3-chloro-2-fluorobenzoic acid.
-
Evaluate Reaction Conditions:
-
Acid Strength: If using a strong Brønsted acid, consider if a weaker acid could be used for the desired transformation.
-
Temperature: High temperatures can accelerate the degradation of the trifluoromethyl group. Assess if the reaction can be performed at a lower temperature.
-
Reaction Time: Prolonged exposure to acidic conditions can lead to increased degradation. Monitor the reaction progress closely and quench it as soon as the starting material is consumed.
-
-
Implement a Control Experiment: Run the reaction without your other starting materials, exposing only this compound to the acidic conditions. This will help confirm if the compound is degrading under the reaction conditions.
Scenario 2: Low Yield or Incomplete Reaction
Issue: Your reaction is sluggish, and you are recovering a significant amount of starting material along with some unidentifiable baseline material on your TLC plate.
Possible Cause: While the electron-withdrawing nature of the substituents on this compound can offer some protection to the trifluoromethyl group, it also deactivates the aromatic ring, potentially slowing down desired electrophilic substitution reactions. The harsh conditions required to drive the reaction may be simultaneously causing slow degradation.
Proposed Mechanism for Acid-Catalyzed Hydrolysis:
Caption: Plausible mechanism for acid-catalyzed hydrolysis of the trifluoromethyl group.
Optimization Strategies:
-
Catalyst Choice: For reactions involving the aromatic ring, consider using a stronger Lewis acid catalyst that can activate the substrate without requiring excessively high temperatures or concentrations of Brønsted acid.
-
Solvent Effects: The choice of solvent can influence the stability of the starting material. Protic solvents may participate in the hydrolysis of the trifluoromethyl group. If possible, use an aprotic solvent.
-
Gradual Addition: Instead of adding all the acid at once, consider a slow, portion-wise, or syringe-pump addition to maintain a lower effective concentration throughout the reaction.
Experimental Protocol: Purity Check by ¹⁹F NMR
To assess the stability of this compound after exposure to specific conditions, ¹⁹F NMR is a highly effective tool.
Objective: To detect the presence of degradation products by monitoring the chemical shifts of fluorine-containing species.
Materials:
-
Sample of this compound (post-reaction or stress test)
-
NMR tube
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (optional, e.g., trifluorotoluene)
Procedure:
-
Prepare a sample of your post-reaction mixture by dissolving a small amount in a suitable deuterated solvent.
-
If quantitative analysis is required, add a known amount of an internal standard.
-
Acquire a ¹⁹F NMR spectrum.
-
Analysis:
-
The intact this compound will show a characteristic singlet for the -CF₃ group and a doublet for the aromatic -F.
-
Degradation to the benzoic acid derivative would result in the disappearance of the -CF₃ signal.
-
The formation of fluoride ions (F⁻) can sometimes be observed as a broad signal, though its chemical shift is highly dependent on the solvent and other species in the solution.
-
| Compound | Functional Group | Expected ¹⁹F Chemical Shift Range (ppm) |
| This compound | -CF₃ | -60 to -65 |
| Aromatic -F | -110 to -140 | |
| Fluoride Ion | F⁻ | -100 to -150 (highly variable) |
Note: The exact chemical shifts can vary depending on the solvent and spectrometer. It is crucial to compare the spectrum of the test sample to that of a pure, unexposed standard.
References
- 1. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound - CAS:914225-67-5 - Sunway Pharm Ltd [3wpharm.com]
- 8. echemi.com [echemi.com]
How to increase the purity of synthesized 5-Bromo-3-chloro-2-fluorobenzotrifluoride
Technical Support Center: 5-Bromo-3-chloro-2-fluorobenzotrifluoride
Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this complex halogenated intermediate and encountering challenges in achieving high purity. Here, we address common issues through a series of frequently asked questions and detailed troubleshooting guides, grounded in established chemical principles and field-proven techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your product is intrinsically linked to its synthetic route. Benzotrifluoride derivatives are often prepared via multi-step syntheses, introducing several potential sources of contamination.[1][2]
-
Isomeric Impurities: The most challenging impurities are often isomers. Depending on the order of halogenation and fluorination, you may have regioisomers where the bromine, chlorine, or fluorine atoms are in different positions on the benzene ring. These isomers typically have very similar physical properties, making them difficult to separate.
-
Incompletely Reacted Intermediates: If the trifluoromethyl group is formed by fluorinating a trichloromethyl group, you may see residual intermediates like 5-bromo-3-chloro-2-fluoro(dichlorofluoromethyl)benzene or 5-bromo-3-chloro-2-fluoro(chlorodifluoromethyl)benzene.[1]
-
Starting Materials: Unreacted precursors from steps like diazotization, bromination, or chlorination can carry through the synthesis.[3]
-
Byproducts of Halogenation: Over-halogenation can lead to di-brominated or di-chlorinated species, while incomplete halogenation can leave des-bromo or des-chloro analogues in your crude product.[4]
Q2: I've synthesized my crude product. What's the first analytical step to assess its purity and identify contaminants?
A2: Before attempting any purification, a thorough analytical characterization is crucial. This prevents wasted effort on an inappropriate purification strategy.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal first step. It will give you a quantitative measure of purity (peak area percentage) and provide the mass of impurity peaks, which is invaluable for hypothesizing their structures (e.g., isomers vs. incompletely fluorinated species).
-
¹⁹F NMR Spectroscopy: Fluorine NMR is an exceptionally powerful tool for analyzing organofluorine compounds.[5] It can help you confirm the presence of the -CF₃ group and may reveal the presence of other fluorine-containing impurities like -CF₂Cl intermediates, which will have distinct chemical shifts.
-
¹H and ¹³C NMR Spectroscopy: These will help confirm the overall structure and the substitution pattern on the aromatic ring. Isomeric impurities will often show distinct, albeit similar, spectra.
Q3: Which primary purification technique should I choose: recrystallization, distillation, or chromatography?
A3: The choice depends on the physical state of your crude product and the nature of the impurities.
-
If your product is a solid: Recrystallization is often the most efficient and scalable first choice for removing dissimilar impurities.[6]
-
If your product is a liquid or a low-melting solid: Fractional vacuum distillation is the preferred method, especially for separating components with different boiling points.[7][8] This is particularly effective for removing more volatile or less volatile impurities.
-
If isomers are the primary contaminant: Isomers often have very similar boiling points and solubilities, making distillation and recrystallization challenging. In this case, column chromatography is typically the most effective method.[9][10] Specialized "fluorous" chromatography can be particularly potent for separating fluorinated compounds.[11]
Below is a decision-making workflow to guide your choice.
Troubleshooting Guide 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by separating them from impurities based on differences in solubility.[12]
Common Problems & Solutions
-
Q: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?
-
Causality: This typically occurs when the boiling point of the solvent is higher than the melting point of your compound, or when the solution is supersaturated with impurities, depressing the melting point. It can also be caused by cooling the solution too quickly.[13]
-
Solution:
-
Re-heat the solution until the oil fully dissolves.
-
Add a small amount of additional hot solvent to reduce saturation.
-
Allow the flask to cool very slowly (e.g., by placing the hot flask inside a large beaker of hot water to act as an insulating jacket).
-
If it still oils out, consider a different solvent with a lower boiling point or use a two-solvent system (e.g., dissolve in a good solvent like dichloromethane and slowly add a poor solvent like hexane at a warm temperature until turbidity appears, then cool slowly).[13]
-
-
-
Q: No crystals form, even after my solution has cooled in an ice bath.
-
Causality: The solution is likely not supersaturated, meaning too much solvent was added initially. It's also possible your compound is simply too soluble in the chosen solvent, even at low temperatures.
-
Solution:
-
Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.
-
Add a "seed crystal" of previously purified product, if available.
-
If neither works, remove some of the solvent by gentle heating or under a stream of nitrogen and allow it to cool again.[13]
-
-
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude solid. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. Test solvents like hexanes, heptane, ethanol, isopropanol, or toluene.
-
Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture with swirling (e.g., on a hot plate) until the solid just dissolves. Do not add a large excess of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a fluted filter paper into a pre-warmed flask to remove them. This must be done quickly to prevent premature crystallization.[14]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[12] Once at room temperature, you can place it in an ice-water bath for 20-30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. Dry the crystals in a vacuum oven.
Troubleshooting Guide 2: Fractional Vacuum Distillation
This technique is ideal for purifying liquids or low-melting solids by separating components based on their boiling points. For high-boiling compounds like benzotrifluorides, performing the distillation under vacuum is essential to prevent thermal decomposition.[15][16]
Common Problems & Solutions
-
Q: My product is not distilling at the expected temperature/pressure.
-
Causality: This is often due to an inaccurate pressure reading or leaks in the vacuum system. It can also be caused by high-boiling impurities that elevate the boiling point of the mixture.
-
Solution:
-
Check for Leaks: Ensure all glass joints are properly sealed with vacuum grease and clamps. Check all tubing for cracks.
-
Verify Pressure: Ensure your vacuum gauge is placed correctly (between the condenser and the vacuum pump) and is functioning properly.
-
Consider a Kugelrohr: If you have a very small amount of material or it is very high-boiling, a Kugelrohr apparatus may be more effective than a traditional distillation setup.
-
-
-
Q: The distillation is very slow, or my column is "flooding".
-
Causality: A slow distillation rate can be caused by insufficient heating or too deep a vacuum for the temperature. "Flooding" occurs when the vapor flow up the column is too fast, preventing the liquid condensate from returning down. This is caused by excessive heating.
-
Solution:
-
Insulate: Wrap the distillation head and fractionating column with glass wool or aluminum foil to minimize heat loss and maintain thermal equilibrium.
-
Adjust Heat: Find a balance. Gently increase the heating mantle temperature until a steady distillation rate (e.g., 1-2 drops per second) is achieved. If flooding occurs, reduce the heat immediately.
-
-
Experimental Protocol: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Use a magnetic stirrer or boiling chips in the distillation flask to ensure smooth boiling.
-
Evacuate: Close the system and slowly apply vacuum. A cold trap between your apparatus and the pump is essential to protect the pump.
-
Heating: Once the desired pressure is stable, begin heating the distillation flask gently.
-
Equilibration: Allow the vapor to slowly rise up the column. You should see a ring of condensate moving up the column. Let the column equilibrate for a period before collecting any fractions.
-
Collect Fractions: Collect a small forerun fraction, which will contain any low-boiling impurities. Then, collect the main fraction over a narrow temperature range. Finally, collect a tail fraction.
-
Analysis: Analyze all collected fractions by GC-MS to determine their purity and decide which to combine.
Troubleshooting Guide 3: Column Chromatography
For separating stubborn isomers or removing trace impurities, silica gel column chromatography is a go-to technique. The polarity of organofluorine compounds can be unique, sometimes requiring experimentation with solvent systems.[9]
Common Problems & Solutions
-
Q: My compound won't move off the top of the column.
-
Causality: The mobile phase (eluent) is not polar enough to displace your compound from the polar silica gel stationary phase.
-
Solution: Gradually increase the polarity of your eluent. For example, if you are using 100% hexanes, start adding ethyl acetate in small increments (e.g., move from 100% hexanes to 99:1 hexanes:ethyl acetate, then 98:2, etc.).
-
-
Q: My compound and the impurity are co-eluting (coming off the column at the same time).
-
Causality: The chosen solvent system is not providing adequate separation. The polarity difference between your product and the impurity is insufficient for resolution with that eluent.
-
Solution:
-
Decrease Eluent Polarity: Use a less polar mobile phase. This will cause all compounds to move more slowly, increasing their interaction time with the silica and potentially improving separation.
-
Try a Different Solvent System: Sometimes, changing the solvent system entirely (e.g., from hexanes/ethyl acetate to hexanes/dichloromethane) can alter the specific interactions and improve separation, even if the overall polarity is similar.
-
Consider Fluorous Chromatography: For heavily fluorinated compounds, separation on a standard silica column can be difficult. Fluorous silica gel chromatography, which operates on the principle of "fluorous-fluorous" interactions, can provide excellent separation for compounds that are otherwise inseparable.[11]
-
-
Data Presentation: Common Solvent Systems
The table below provides starting points for eluent systems in normal-phase silica gel chromatography. Your target compound is relatively non-polar.
| Eluent System (v/v) | Polarity | Good For Separating... |
| 100% Hexanes / Heptane | Very Low | Non-polar compounds, such as hydrocarbons and halogenated aromatics. A good starting point. |
| 1-5% Ethyl Acetate in Hexanes | Low | Compounds with minor polarity differences. Good for resolving closely-related isomers. |
| 5-20% Dichloromethane in Hexanes | Low | An alternative to ethyl acetate systems; can provide different selectivity for halogenated compounds. |
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). Spot your crude mixture on a TLC plate and develop it in various solvent systems. An ideal system gives your desired product an R_f value of ~0.3.
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent.
-
Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" method often yields better separation.
-
Elution: Run the eluent through the column, applying positive pressure (flash chromatography).
-
Collection: Collect fractions in test tubes and monitor their contents using TLC to identify which fractions contain your pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
References
- 1. EP0004636A2 - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]
- 2. Process for preparing benzotrifluoride and its derivatives - Patent 0004636 [data.epo.org]
- 3. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 4. US4532353A - Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation - Google Patents [patents.google.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mt.com [mt.com]
- 7. US3950445A - Process for the production of benzotrifluoride - Google Patents [patents.google.com]
- 8. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. academic.oup.com [academic.oup.com]
- 11. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. US4242286A - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]
- 16. 2-Bromo-5-fluorobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Navigating Reactions with 5-Bromo-3-chloro-2-fluorobenzotrifluoride
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize byproduct formation and achieve high selectivity in your reactions involving 5-Bromo-3-chloro-2-fluorobenzotrifluoride. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to ensure your experiments are both efficient and successful.
I. Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura & Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. However, the presence of multiple halogen substituents on this compound necessitates a careful consideration of reaction conditions to ensure selectivity and avoid unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react preferentially in a Suzuki-Miyaura or Buchwald-Hartwig amination of this compound?
A1: The bromine atom at the 5-position will react preferentially over the chlorine atom at the 3-position. This selectivity is governed by the relative bond strengths of the carbon-halogen bonds and the mechanism of the catalytic cycle. The initial and often rate-determining step in these cross-coupling reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond, and therefore, the palladium catalyst will insert into the C-Br bond at a much faster rate. This inherent reactivity difference allows for selective functionalization at the 5-position while leaving the 3-chloro substituent intact for potential subsequent transformations.
Q2: What are the most common byproducts in these cross-coupling reactions, and how can I avoid them?
A2: The two most common byproducts are the hydrodehalogenated product (where the bromine is replaced by a hydrogen) and homocoupling products (from the dimerization of your boronic acid/ester or amine).
-
Hydrodehalogenation: This occurs when the organopalladium intermediate reacts with a proton source in the reaction mixture before it can undergo transmetalation or reductive elimination. To minimize this, ensure your solvents and reagents are anhydrous and thoroughly degassed. The choice of base is also critical; using a non-nucleophilic, anhydrous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often preferable to hydroxides or alkoxides.
-
Homocoupling: This is more prevalent with boronic acids and can be minimized by using a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid. Additionally, ensuring an efficient transmetalation step by using appropriate conditions (e.g., the right base and solvent) will favor the desired cross-coupling pathway over homocoupling.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Significant formation of 3-chloro-2-fluoro-1-(trifluoromethyl)benzene (hydrodehalogenated byproduct) | 1. Presence of water or other proton sources in the reaction. 2. Inefficient transmetalation leading to prolonged lifetime of the Ar-Pd(II)-Br intermediate. | 1. Use anhydrous solvents and reagents. Ensure glassware is oven-dried. 2. Optimize the base and solvent system. Consider using a weaker base like K₃PO₄. |
| Formation of biphenyl derivatives from the boronic acid (homocoupling) | 1. Excess boronic acid. 2. Slow transmetalation. | 1. Use a slight excess (1.1-1.2 eq.) of the boronic acid. 2. Ensure the base is effective for the chosen boronic acid. |
| Reaction at the C-Cl bond instead of or in addition to the C-Br bond | 1. High reaction temperatures or prolonged reaction times. 2. Highly active catalyst system. | 1. Lower the reaction temperature and monitor the reaction closely to stop it upon consumption of the starting material. 2. Screen different palladium catalysts and ligands. A less reactive catalyst might favor selectivity. |
| Low conversion of starting material | 1. Inactive catalyst. 2. Poor choice of ligand or base. | 1. Ensure your palladium source is active. 2. For aryl chlorides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often necessary. A stronger base might be required if using a less reactive boronic acid. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position
Objective: To synthesize 3-chloro-2-fluoro-5-phenyl-1-(trifluoromethyl)benzene.
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂])
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and anhydrous K₂CO₃ (2.0 eq.).
-
Add [Pd(dppf)Cl₂] (0.03 eq.).
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio by volume).
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of Troubleshooting Logic
Caption: Troubleshooting workflow for dehalogenation in Suzuki-Miyaura coupling.
II. Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent from this compound offers a pathway to introduce a variety of carbon and heteroatom nucleophiles. Selectivity is again a key consideration.
Frequently Asked Questions (FAQs)
Q1: Can I selectively form a Grignard reagent at the bromine position?
A1: Yes, selective formation of the Grignard reagent at the C-Br bond is highly feasible. The reactivity of halogens in Grignard formation follows the order I > Br > Cl. This allows for a good window of selectivity. The use of a bromine-magnesium exchange reaction with a pre-formed Grignard reagent like isopropylmagnesium chloride (iPrMgCl) often provides higher selectivity and milder reaction conditions compared to direct insertion of magnesium metal. The existence of (3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid as a commercially available reagent strongly supports the viability of selective Grignard formation at the bromine position, as this is a likely intermediate in its synthesis.[1]
Q2: What is the primary byproduct to watch out for during Grignard reagent formation?
A2: The most common byproduct is the Wurtz coupling product, where two molecules of the aryl halide couple to form a biaryl. This is more likely to occur with direct magnesium insertion. To minimize this, ensure a slow addition of the aryl halide to the magnesium turnings to maintain a low concentration of the halide in the presence of the newly formed Grignard reagent.
Troubleshooting Guide: Grignard Reagent Formation
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | 1. Magnesium surface is passivated with magnesium oxide. 2. Presence of moisture. | 1. Activate the magnesium with a small crystal of iodine, 1,2-dibromoethane, or by crushing the turnings. 2. Use anhydrous solvents and oven-dried glassware under an inert atmosphere. |
| Formation of a biaryl byproduct (Wurtz coupling) | Reaction of the Grignard reagent with unreacted starting material. | 1. Add the this compound solution slowly to the magnesium suspension. 2. Consider using a Br-Mg exchange reaction with iPrMgCl. |
| Formation of 3-chloro-2-fluoro-1-(trifluoromethyl)benzene | The Grignard reagent is quenched by a proton source. | Ensure all reagents and solvents are strictly anhydrous. |
Experimental Protocol: Selective Grignard Formation and Quenching with an Electrophile
Objective: To synthesize 1-(3-chloro-2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol.
Materials:
-
This compound
-
Magnesium turnings, activated
-
Iodine (a single crystal for initiation)
-
Anhydrous tetrahydrofuran (THF)
-
Acetaldehyde
Procedure:
-
Place magnesium turnings (1.2 eq.) and a crystal of iodine in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Heat the flask gently with a heat gun under a flow of nitrogen until the iodine sublimes and the brown color disappears, indicating activation.
-
Allow the flask to cool, then add anhydrous THF.
-
Dissolve this compound (1.0 eq.) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium suspension and warm gently to initiate the reaction (indicated by bubbling and a color change).
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add a solution of acetaldehyde (1.1 eq.) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualization of Selective Grignard Formation
Caption: Preferred reaction pathway and a potential byproduct pathway in Grignard formation.
III. Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the trifluoromethyl and fluoro groups on the aromatic ring can make it susceptible to nucleophilic aromatic substitution (SNAr), although this is generally less facile than the palladium-catalyzed reactions for aryl bromides and chlorides.
Frequently Asked Questions (FAQs)
Q1: Is an SNAr reaction feasible with this compound, and which halogen would be displaced?
A1: An SNAr reaction is possible, but it would likely require harsh conditions (high temperatures, strong nucleophiles) due to the lack of a strongly activating group (like a nitro group) ortho or para to any of the halogens. In SNAr, the reactivity of the leaving group often follows the order F > Cl > Br > I, which is the opposite of cross-coupling reactions. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen. Therefore, if an SNAr reaction were to occur, the fluorine atom at the 2-position would be the most likely to be substituted, assuming a suitable nucleophile can overcome the activation energy. However, given the high reactivity of the C-Br bond in palladium catalysis, SNAr is generally not the preferred method for functionalizing this molecule.
References
Technical Support Center: Catalyst Selection for 5-Bromo-3-chloro-2-fluorobenzotrifluoride Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for coupling reactions involving 5-Bromo-3-chloro-2-fluorobenzotrifluoride. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights into catalyst selection and troubleshooting for this challenging substrate. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Understanding the Substrate
Q1: What are the key challenges associated with this compound in cross-coupling reactions?
A1: this compound presents a unique set of challenges due to its polyhalogenated and electron-deficient nature. The primary difficulties arise from:
-
Chemoselectivity: The presence of three different halogen atoms (F, Cl, Br) on the aromatic ring requires careful catalyst selection to achieve selective activation of a specific C-X bond. Generally, the reactivity order for oxidative addition to a Pd(0) catalyst is C-I > C-Br > C-OTf > C-Cl.[1] This inherent reactivity difference is the primary lever for achieving selectivity.
-
Electron-Deficient Ring: The trifluoromethyl (-CF3) group, along with the halogens, strongly withdraws electron density from the aromatic ring.[2] This electronic property facilitates the oxidative addition step, which is often rate-limiting, but can also influence subsequent steps in the catalytic cycle and the stability of intermediates.[3][4]
-
Steric Hindrance: The substituents on the ring can create steric congestion around the reactive sites, potentially hindering the approach of the catalyst and the coupling partner.
Section 2: Troubleshooting Guide for Common Coupling Reactions
This section addresses specific problems you might encounter and provides actionable solutions.
Issue 1: Low or No Conversion in a Suzuki-Miyaura Coupling
Q2: I am attempting a Suzuki-Miyaura coupling to replace the bromine atom in this compound with an aryl group, but I am observing very low conversion. What are the likely causes and how can I troubleshoot this?
A2: Low conversion in this Suzuki-Miyaura coupling often points to issues with catalyst activation, stability, or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
Initial Diagnostic Checks:
-
Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can lead to the homocoupling of boronic acids and deactivate the palladium catalyst.[5][6]
-
Reagent Purity: Verify the purity of your boronic acid, base, and solvents. Boronic acids can degrade over time, and moisture can interfere with the reaction.[5]
Catalyst System Optimization:
-
Problem: The chosen catalyst system is not active enough to efficiently cleave the C-Br bond in the presence of the other halogens and the electron-withdrawing groups.
-
Solution:
-
Ligand Choice: For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands are highly recommended as they promote the oxidative addition step.[4][7] Consider screening ligands such as SPhos, XPhos, or RuPhos.[8] N-heterocyclic carbenes (NHCs) can also be effective due to their strong σ-donating ability, which forms a very stable bond with the palladium center.[7]
-
Palladium Precursor: If you are using a simple palladium source like Pd(OAc)₂, consider switching to a pre-catalyst, such as a palladacycle (e.g., XPhos Pd G2 or SPhos Pd G2).[9] These are often more stable and provide more consistent generation of the active Pd(0) species.[5]
-
Base and Solvent Effects:
-
Problem: The base may not be optimal for the transmetalation step or may be causing degradation of the starting material or product.
-
Solution:
-
Base Screening: The choice of base is critical.[8] Screen a variety of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[1] The solubility and strength of the base can significantly impact the reaction rate and yield.
-
Solvent System: The solvent plays a crucial role in solubilizing the reagents and stabilizing the catalytic species. A mixture of an ethereal solvent like 1,4-dioxane or THF with water is a common starting point for Suzuki reactions.[10]
-
Issue 2: Poor Selectivity in Buchwald-Hartwig Amination
Q3: I am trying to perform a Buchwald-Hartwig amination on this compound to introduce a secondary amine at the bromine position, but I am getting a mixture of products, including reaction at the chlorine site. How can I improve selectivity?
A3: Achieving high selectivity for the C-Br bond over the C-Cl bond is a common challenge. While the C-Br bond is inherently more reactive, the electron-deficient nature of the ring can enhance the reactivity of the C-Cl bond.
Strategies for Enhancing Selectivity:
-
Ligand Tuning: The steric and electronic properties of the ligand are paramount.
-
Bulky Ligands: Employing bulky biarylphosphine ligands (e.g., XPhos, SPhos) can often enhance selectivity. The steric bulk can create a preference for oxidative addition at the less hindered C-Br position.[9]
-
Bite Angle: For some systems, bidentate phosphine ligands with a large bite angle, such as dppf, can influence selectivity.[11]
-
-
Reaction Temperature:
-
Lower Temperatures: Running the reaction at a lower temperature can often improve selectivity. The activation energy for the oxidative addition to the C-Br bond is lower than that for the C-Cl bond. By providing less thermal energy, you can favor the kinetically preferred pathway.
-
-
Catalyst System:
-
Pre-catalysts: Using well-defined palladium pre-catalysts can lead to more controlled generation of the active catalyst, which can translate to higher selectivity.[5]
-
Section 3: Frequently Asked Questions (FAQs)
Q4: Which palladium catalysts are generally the best starting point for coupling reactions with this compound?
A4: For initial screening, a robust and versatile catalyst system is recommended. A good starting point would be a second-generation Buchwald pre-catalyst like XPhos Pd G2 or SPhos Pd G2.[9] These catalysts are air- and moisture-stable, easy to handle, and have demonstrated broad utility for challenging substrates.[7]
Q5: Can I use a copper co-catalyst in Sonogashira couplings with this substrate?
A5: While traditional Sonogashira couplings often employ a copper co-catalyst, copper-free conditions are often preferred for complex substrates to avoid side reactions. A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in the presence of a suitable amine base (e.g., Et₃N or DIPEA) can effectively catalyze the coupling of terminal alkynes with the C-Br bond.[10]
Q6: What is the role of the ligand in these coupling reactions?
A6: The ligand plays a multifaceted and critical role:
-
Solubility: It solubilizes the palladium species in the organic solvent.
-
Stability: It stabilizes the palladium catalyst, preventing decomposition and aggregation into inactive palladium black.
-
Reactivity Tuning: The electronic and steric properties of the ligand directly influence the rates of the key steps in the catalytic cycle:
Q7: How can I minimize homocoupling of my coupling partner?
A7: Homocoupling is often a result of oxygen in the reaction mixture.[6] Rigorous deoxygenation of your solvents and reaction vessel is the most effective way to prevent this side reaction. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon for an extended period.[5]
Section 4: Experimental Protocols and Data
General Protocol for a Catalyst Screening Experiment (Suzuki-Miyaura Coupling)
This protocol is designed for high-throughput screening of different catalyst systems.
-
Array Preparation: In an array of reaction vials equipped with stir bars, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: To each vial, add the specific palladium pre-catalyst and ligand combination to be screened (typically 1-5 mol% Pd). High-throughput screening kits are commercially available for this purpose.[14]
-
Inerting: Seal the vials and place them in a reaction block. Purge the system with argon or nitrogen.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) to each vial.
-
Reaction: Heat the reaction block to the desired temperature (e.g., 100 °C) and stir for a set time (e.g., 12-24 hours).
-
Analysis: After cooling, quench the reactions and analyze the conversion and product formation by LC-MS or GC-MS.
Table 1: Recommended Starting Conditions for Different Coupling Reactions
| Coupling Reaction | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | K₃PO₄ (2-3 equiv) | 1,4-Dioxane/H₂O (4:1) | 100 |
| Buchwald-Hartwig Amination | Pd(OAc)₂ (2 mol%) | BINAP (3 mol%) | NaOtBu (1.4 equiv) | Toluene | 80-110 |
| Sonogashira (Copper-Free) | Pd(PPh₃)₄ (5 mol%) | - | Et₃N (2 equiv) | DMF | 60-80 |
Note: These are general starting points and may require further optimization for specific substrates.[1][10]
Section 5: Visualizing the Catalytic Cycle and Troubleshooting Logic
The Suzuki-Miyaura Catalytic Cycle
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. KitAlysis High-Throughput Palladium Precatalyst Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Validation & Comparative
Navigating the Synthesis of 5-Bromo-3-chloro-2-fluorobenzotrifluoride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms and trifluoromethyl groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 5-Bromo-3-chloro-2-fluorobenzotrifluoride, a polysubstituted aromatic compound, represents a valuable building block for the synthesis of complex bioactive molecules. However, the precise arrangement of its substituents presents a significant synthetic challenge. This guide provides a comparative analysis of potential synthesis routes for this important intermediate, offering insights into the strategic considerations and experimental nuances involved.
Proposed Synthesis Routes: A Strategic Comparison
Two primary retrosynthetic approaches can be envisioned for the synthesis of this compound. The key difference lies in the sequence of introducing the halogen and trifluoromethyl substituents.
Route 1: The "Fluorine-First" Approach
This strategy commences with a commercially available, fluorinated starting material and sequentially introduces the remaining substituents. A logical starting point is 3-chloro-2-fluorobenzotrifluoride.
start [label="3-Chloro-2-fluorobenzotrifluoride"]; step1 [label="Nitration\n(HNO₃, H₂SO₄)"]; intermediate1 [label="5-Nitro-3-chloro-2-fluorobenzotrifluoride"]; step2 [label="Reduction\n(e.g., Fe/HCl or H₂/Pd-C)"]; intermediate2 [label="5-Amino-3-chloro-2-fluorobenzotrifluoride"]; step3 [label="Sandmeyer Reaction\n(NaNO₂, HBr, CuBr)"]; product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> product; }
Route 2: The "Bromine-First" Approach
Conversely, this pathway begins with a brominated trifluoromethylated benzene and introduces the chloro and fluoro groups in subsequent steps. A plausible starting material is 3-bromobenzotrifluoride.
start [label="3-Bromobenzotrifluoride"]; step1 [label="Chlorination\n(Cl₂, Lewis Acid)"]; intermediate1 [label="3-Bromo-x-chlorobenzotrifluoride"]; step2 [label="Fluorination\n(e.g., Halex reaction)"]; product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> product; }
In-Depth Analysis and Experimental Considerations
| Feature | Route 1: "Fluorine-First" Approach | Route 2: "Bromine-First" Approach |
| Starting Material | 3-Chloro-2-fluorobenzotrifluoride | 3-Bromobenzotrifluoride |
| Key Reactions | Electrophilic Nitration, Reduction, Sandmeyer Reaction | Electrophilic Chlorination, Nucleophilic Aromatic Substitution (Fluorination) |
| Regioselectivity | Potentially challenging to control the position of nitration. The directing effects of the existing substituents must be carefully considered. | Chlorination of 3-bromobenzotrifluoride could lead to a mixture of isomers, requiring separation. |
| Reaction Conditions | Nitration requires strong acids and careful temperature control. The Sandmeyer reaction involves diazotization at low temperatures. | Chlorination often requires a Lewis acid catalyst. Fluorination (e.g., Halex reaction) typically requires high temperatures and polar aprotic solvents. |
| Potential Yield & Purity | Overall yield may be impacted by the efficiency of each of the three steps. Purity of the final product will depend on the successful purification at each stage. A Chinese patent for a similar synthesis of 2-bromo-5-fluorobenzotrifluoride reports a total yield of 76.1% with a purity greater than 98% over three steps.[1] | The yield will be highly dependent on the regioselectivity of the chlorination step and the efficiency of the fluorination. A patent for the synthesis of 2-bromo-5-fluorobenzotrifluoride via bromination followed by fluorination suggests high yields for each step individually.[2][3] |
| Scalability | All three reaction types are well-established and generally scalable in industrial settings. | Electrophilic halogenations and nucleophilic aromatic substitutions are common industrial reactions and are typically scalable. |
| Safety & Handling | Nitrating agents are highly corrosive and potentially explosive. Diazonium salts are unstable and must be handled with care at low temperatures. | Gaseous chlorine is toxic and requires specialized handling. High-temperature fluorination reactions can be hazardous if not properly controlled. |
Experimental Protocols (Hypothetical)
The following are hypothetical, step-by-step protocols for the key transformations in the proposed synthesis routes, based on established chemical principles and analogous patented procedures.
Route 1: "Fluorine-First" Approach - Key Steps
Step 1: Nitration of 3-Chloro-2-fluorobenzotrifluoride
-
To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 3-chloro-2-fluorobenzotrifluoride while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-nitro-3-chloro-2-fluorobenzotrifluoride.
Step 2: Reduction of the Nitro Group
-
To a solution of the crude nitro compound in a suitable solvent (e.g., ethanol or acetic acid), add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the hot reaction mixture to remove the iron salts and concentrate the filtrate.
-
Neutralize the residue with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield the crude 5-amino-3-chloro-2-fluorobenzotrifluoride.
Step 3: Sandmeyer Reaction
-
Dissolve the crude amino compound in an aqueous solution of hydrobromic acid and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent, wash, dry, and purify by distillation or chromatography to obtain this compound.
Route 2: "Bromine-First" Approach - Key Steps
Step 1: Chlorination of 3-Bromobenzotrifluoride
-
Dissolve 3-bromobenzotrifluoride in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).
-
Add a Lewis acid catalyst (e.g., iron(III) chloride or aluminum chloride).
-
Bubble chlorine gas through the solution at a controlled rate, maintaining the reaction temperature.
-
Monitor the reaction by GC-MS to determine the optimal reaction time and minimize the formation of polychlorinated byproducts.
-
Upon completion, quench the reaction with water, separate the organic layer, wash, dry, and fractionally distill to isolate the desired 3-bromo-x-chlorobenzotrifluoride isomer.
Step 2: Nucleophilic Aromatic Fluorination (Halex Reaction)
-
In a high-pressure reactor, combine the chlorinated intermediate with a fluoride source such as potassium fluoride in a polar aprotic solvent (e.g., dimethylformamide or sulfolane).
-
Heat the mixture to a high temperature (typically >150 °C) for several hours.
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer to remove residual solvent and salts, dry, and purify by distillation or chromatography to yield this compound.
Conclusion and Future Outlook
Both proposed synthesis routes for this compound present distinct advantages and challenges. The "Fluorine-First" approach (Route 1) relies on a series of well-understood and scalable reactions, though it requires careful control of the nitration and the handling of potentially unstable diazonium intermediates. The "Bromine-First" approach (Route 2) is more direct but hinges on achieving the desired regioselectivity during the chlorination step, which could complicate purification and reduce the overall yield.
The optimal choice of synthesis route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of production, and the analytical capabilities for isomer separation. Further process development and optimization would be necessary to validate these hypothetical pathways and determine the most efficient and cost-effective method for the industrial-scale synthesis of this valuable chemical intermediate.
References
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 5-Bromo-3-chloro-2-fluorobenzotrifluoride Isomers
Introduction: In the realms of pharmaceutical development, agrochemical synthesis, and materials science, halogenated benzotrifluorides are invaluable structural motifs. The precise placement of halogen substituents on the aromatic ring dramatically influences the molecule's steric and electronic properties, which in turn dictates its reactivity, metabolic stability, and biological activity. Consequently, the unambiguous identification of positional isomers is not merely an academic exercise but a critical step in quality control, process optimization, and regulatory compliance. This guide provides an in-depth comparison of 5-Bromo-3-chloro-2-fluorobenzotrifluoride and its positional isomers, leveraging a multi-technique spectroscopic approach to create a robust and self-validating analytical framework. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary data points for unequivocal structural elucidation.
The Challenge of Isomerism in Halogenated Benzotrifluorides
The focus of our analysis is this compound (CAS 914225-67-5), a highly substituted aromatic building block.[1][2] To illustrate the power of spectroscopic differentiation, we will compare it with a representative positional isomer, 4-Bromo-2-chloro-1-(trifluoromethyl)benzene (a close analogue, as direct spectral data for all isomers is sparse). The subtle differences in the arrangement of the bromo, chloro, and fluoro substituents create distinct electronic environments within each molecule, which are the keys to their differentiation.
Caption: Molecular structures of the primary compound and a representative positional isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus. For fluorinated compounds, a multi-nuclear approach (¹H, ¹⁹F, and ¹³C) is essential.[3]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹⁹F, and ¹³C nuclei.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse, a 2-second relaxation delay, and 16 scans.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. Due to the high sensitivity of the ¹⁹F nucleus, 4-8 scans are often sufficient.[4] It is often beneficial to run both proton-coupled and decoupled spectra to observe ¹H-¹⁹F coupling.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C and the quarternary carbons.
-
Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing (e.g., internal TMS for ¹H and ¹³C, external CFCl₃ for ¹⁹F).[5][6]
Comparative NMR Data
| Spectroscopic Feature | Isomer A: this compound | Isomer B: 4-Bromo-2-chloro-1-(trifluoromethyl)benzene | Rationale for Difference |
| ¹H NMR (Aromatic) | Two distinct signals, likely doublets or doublet of doublets. | Three distinct signals in the aromatic region. | The number of non-equivalent protons on the benzene ring differs (2 for Isomer A, 3 for Isomer B). |
| ¹⁹F NMR (-CF₃ shift) | Expected singlet. Chemical shift influenced by adjacent F, Cl, and the more distant Br. | Expected singlet. Chemical shift influenced by adjacent Cl and H atoms. | The ortho substituents have the strongest influence on the -CF₃ group's electronic environment and thus its chemical shift. |
| ¹⁹F NMR (Aromatic -F) | Present. A multiplet due to coupling with aromatic protons. | Absent. | Only Isomer A contains a fluorine atom directly attached to the aromatic ring. |
| ¹³C NMR (Aromatic) | 6 distinct signals for the aromatic carbons. | 6 distinct signals for the aromatic carbons. | The chemical shifts will be different due to the varied electronic effects (inductive and resonance) of the halogen substituents at different positions. C-F and C-CF₃ couplings will be observable. |
Analysis and Interpretation
-
¹H NMR: The most immediate differentiator is the number of signals in the aromatic region. Isomer A, with its 1,2,3,5-substitution pattern, has two aromatic protons which will appear as two distinct signals. Their splitting pattern will be determined by the coupling between them and any long-range coupling to the aromatic fluorine. Isomer B, with a 1,2,4-substitution pattern, has three aromatic protons, leading to a more complex spectrum with three signals.
-
¹⁹F NMR: This technique is exceptionally powerful for fluorinated compounds due to its high sensitivity and wide chemical shift range, which minimizes signal overlap.[5][7] The presence of a signal for an aromatic fluorine is a definitive marker for Isomer A. Furthermore, the chemical shift of the -CF₃ group is exquisitely sensitive to its immediate neighbors. The strongly electron-withdrawing fluorine and chlorine atoms ortho to the -CF₃ group in Isomer A will deshield it differently than the ortho chlorine and hydrogen in Isomer B, resulting in distinct and predictable chemical shifts.
-
¹³C NMR: While both isomers will show six aromatic carbon signals, their chemical shifts will vary significantly. The direct attachment of different halogens (Br, Cl, F) to the ring carbons causes large changes in chemical shifts due to electronegativity and heavy-atom effects. Additionally, the magnitude of the C-F coupling constants for the carbons near the fluorine atoms can provide further structural confirmation.[3]
Caption: General workflow for NMR-based isomer identification.
Infrared (IR) Spectroscopy: Fingerprinting the Substitution Pattern
IR spectroscopy provides information about the vibrational modes of a molecule. While less definitive than NMR for this specific problem, it offers rapid and valuable corroborating evidence, particularly from the "fingerprint region" (< 1500 cm⁻¹).
Experimental Protocol: IR Analysis
-
Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates to form a thin film.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Identify characteristic absorption bands, paying close attention to the C-X stretching and aromatic C-H bending regions.
Comparative IR Data
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Observations |
| Aromatic C-H Stretch | 3100-3000 | Present in both isomers, but fine structure may vary.[8] |
| Aromatic Overtones | 2000-1665 | Weak bands whose pattern is highly characteristic of the ring substitution pattern. |
| C-F Stretch (Aryl) | 1250-1100 | Strong absorption, expected only for Isomer A. |
| C-CF₃ Stretch | 1350-1120 | Multiple strong bands, expected for both isomers. The exact positions will be sensitive to the substitution pattern. |
| C-Cl Stretch (Aryl) | 850-550 | Strong absorption.[9] |
| C-Br Stretch (Aryl) | 690-515 | Medium to strong absorption.[9] |
| C-H Out-of-Plane Bend | 900-675 | The pattern of these bands is highly diagnostic of the number and position of adjacent hydrogens on the ring.[8] |
Analysis and Interpretation
The key differentiators in the IR spectra are the C-F aryl stretch, which should be present only in Isomer A, and the pattern of C-H out-of-plane (OOP) bending vibrations. An aromatic ring with two adjacent hydrogens (as in Isomer B) will have a different OOP bending absorption pattern than a ring with two isolated hydrogens (as in Isomer A). These differences in the fingerprint region, while complex, provide a unique signature for each isomer.[10]
Mass Spectrometry (MS): Confirming Composition and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While it cannot distinguish isomers based on the parent molecular ion alone, the fragmentation pattern can sometimes offer clues to the structure.
Experimental Protocol: MS Analysis
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.
-
Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-350) using a quadrupole or time-of-flight (TOF) analyzer.
-
Data Analysis: Examine the molecular ion peak and the major fragment ions. Pay close attention to the isotopic patterns.
Comparative MS Data
| MS Feature | Expected Observation (for both isomers) |
| Molecular Ion (M⁺) | m/z = 276 (for ¹⁹F, ³⁵Cl, ⁷⁹Br). The molecular weight is 277.44.[1][2] |
| Isotopic Pattern | A characteristic M, M+2, M+4 pattern due to the presence of one bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atom. This confirms the elemental composition. |
| Key Fragments | Loss of CF₃ (m/z -69), loss of halogens (Br, Cl). The relative intensities of fragment ions may differ slightly due to the different bond stabilities imparted by the substitution pattern. |
Analysis and Interpretation
The primary utility of MS in this context is to confirm the molecular weight and elemental formula. The complex isotopic signature created by the simultaneous presence of bromine and chlorine is a definitive confirmation that the compound contains one of each. While the fragmentation patterns of the isomers are expected to be very similar, subtle differences in the relative abundance of certain fragments (e.g., fragments resulting from the loss of a halogen) might be observed, reflecting the different positions of the halogens on the ring.
Conclusion: A Multi-Faceted Approach for Unambiguous Identification
Distinguishing between positional isomers of complex molecules like this compound is a significant analytical challenge. While IR and MS provide crucial, high-level information confirming functional groups and elemental composition, NMR spectroscopy stands out as the definitive technique for unambiguous identification. The combination of ¹H, ¹⁹F, and ¹³C NMR provides a detailed and self-validating picture of the molecular structure, allowing for the confident assignment of the correct isomeric form. By integrating these techniques, researchers and drug development professionals can ensure the identity and purity of their materials, which is the foundational requirement for reliable and reproducible science.
References
- 1. CAS 914225-67-5 | 1800-F-0B | MDL MFCD09033157 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. This compound - CAS:914225-67-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. magritek.com [magritek.com]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. colorado.edu [colorado.edu]
- 7. azom.com [azom.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to the Biological Activity of 5-Bromo-3-chloro-2-fluorobenzotrifluoride and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activity of 5-Bromo-3-chloro-2-fluorobenzotrifluoride. Direct experimental data on the biological activity of this specific compound is not extensively available in public literature. Therefore, this document focuses on a comparative assessment with structurally related analogs that have well-documented biological activities. By examining the structure-activity relationships of these analogs, we can infer the potential applications and biological profile of this compound in fields such as agrochemicals and pharmaceuticals.
Introduction to Substituted Benzotrifluorides
Benzotrifluoride derivatives are a significant class of compounds in the chemical and pharmaceutical industries. The trifluoromethyl (-CF3) group is known to enhance the lipophilicity, metabolic stability, and bioavailability of molecules, making it a valuable substituent in the design of bioactive compounds. The addition of halogen atoms to the benzotrifluoride core further modulates the electronic and steric properties of the molecule, which can significantly influence its interaction with biological targets.
This compound is a polyhalogenated benzotrifluoride with a unique substitution pattern. To understand its potential biological activities, we will compare it with three well-characterized analogs:
-
Trifluralin: A dinitroaniline herbicide.
-
Fluometuron: A phenylurea herbicide.
-
5,6-Dibromo-2-(trifluoromethyl)benzimidazole: A compound with antibacterial properties.
Structural Comparison of this compound and Selected Analogs
The biological activity of a compound is intrinsically linked to its chemical structure. The table below outlines the structural features of our target compound and its selected analogs.
| Compound | Core Structure | Key Substituents |
| This compound | Benzotrifluoride | -Br, -Cl, -F |
| Trifluralin | Dinitroaniline with a benzotrifluoride moiety | Two nitro groups, two propyl groups |
| Fluometuron | Phenylurea with a benzotrifluoride moiety | A dimethylurea group |
| 5,6-Dibromo-2-(trifluoromethyl)benzimidazole | Benzimidazole with a trifluoromethyl group | Two bromine atoms |
Comparative Biological Activity
This section delves into the known biological activities of the selected analogs and discusses the potential implications for this compound.
Herbicidal Activity
Many commercially successful herbicides contain a benzotrifluoride core. The analogs Trifluralin and Fluometuron are prime examples.
-
Trifluralin is a pre-emergence herbicide that controls a wide range of annual grasses and broadleaf weeds.[1] Its mechanism of action involves the inhibition of microtubule formation, which is essential for cell division in plants.[2] This disruption of mitosis ultimately prevents root development in germinating weeds.[1][2] Analogs of trifluralin have been studied, and it has been shown that the nature of the substituents on the aniline ring significantly impacts herbicidal activity.[2] For instance, replacing the trifluoromethyl group with a methylsulfonyl group results in the herbicide Nitralin.[2]
-
Fluometuron is a selective herbicide used primarily in cotton crops to control broadleaf weeds and annual grasses.[3][4] It acts as an inhibitor of photosynthesis at photosystem II.[3][5] The trifluoromethylphenyl group is a crucial component of its structure for this activity.
Inference for this compound: The presence of the trifluoromethyl group and multiple halogen substituents on the benzene ring of this compound suggests a potential for herbicidal activity. Halogen atoms can influence the electronic environment of the ring and the lipophilicity of the molecule, which are key factors in the activity of many herbicides.
Insecticidal Activity
The benzotrifluoride moiety is also present in some insecticides. For example, the broad-spectrum insecticide Fipronil , a phenylpyrazole, contains a 2,6-dichloro-4-(trifluoromethyl)phenyl group.[6] Fipronil disrupts the central nervous system of insects by blocking GABA-gated chloride channels.[6]
Inference for this compound: While the overall structure of this compound is simpler than that of fipronil, the presence of a halogenated trifluoromethylphenyl ring suggests that it could serve as a building block for more complex insecticidal compounds. The specific combination of bromo, chloro, and fluoro substituents could lead to novel insecticidal properties.
Antimicrobial Activity
Halogenated benzimidazole derivatives have shown promising antimicrobial properties.
-
5,6-Dibromo-2-(trifluoromethyl)benzimidazole has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like Bacillus subtilis.[7] Studies have shown that dihalogenated derivatives of 2-(trifluoromethyl)benzimidazoles exhibit greater antibacterial potency than their mono-halogenated counterparts, with the 5,6-dibromo analog being one of the most active compounds identified in a particular study.[7] Another study on 5-halogenomethylsulfonyl-benzimidazole derivatives found that a compound with a trifluoromethyl-substituent at the C-2 position displayed significant antibacterial activity.[8]
Inference for this compound: The presence of multiple halogen atoms and a trifluoromethyl group in this compound suggests potential antimicrobial activity. The combination of different halogens (Br, Cl, F) could lead to a unique spectrum of activity against various bacterial or fungal strains.
Experimental Protocols for Biological Activity Screening
To ascertain the biological activity of this compound, a series of standardized in vitro and in vivo assays would be necessary. Below are representative protocols for evaluating herbicidal, insecticidal, and antimicrobial activities.
Protocol for Pre-Emergence Herbicidal Activity Assay
This protocol is adapted from standard methods used to evaluate herbicides like Trifluralin.
Objective: To determine the pre-emergence herbicidal efficacy of this compound on target weed species.
Materials:
-
Seeds of target weed species (e.g., crabgrass, pigweed)
-
Potting soil
-
Pots or trays
-
This compound dissolved in a suitable solvent (e.g., acetone)
-
Positive control (e.g., Trifluralin)
-
Negative control (solvent only)
-
Growth chamber with controlled light, temperature, and humidity
Procedure:
-
Fill pots or trays with potting soil.
-
Sow a predetermined number of weed seeds at a uniform depth.
-
Prepare serial dilutions of the test compound and the positive control.
-
Apply the test solutions evenly to the soil surface.
-
Place the pots in a growth chamber.
-
Water the pots as needed.
-
After a specified period (e.g., 14-21 days), assess the germination rate and the health of the seedlings.
-
Calculate the percentage of inhibition compared to the negative control.
Protocol for Insecticidal Activity Assay (Contact Toxicity)
This protocol is a general method for assessing the contact toxicity of a compound against insects, relevant for compounds like Fipronil.
Objective: To evaluate the contact insecticidal activity of this compound against a model insect (e.g., fruit fly, housefly).
Materials:
-
Test insects
-
Petri dishes or vials
-
Micropipette
-
This compound dissolved in a suitable solvent (e.g., acetone)
-
Positive control (e.g., Fipronil)
-
Negative control (solvent only)
Procedure:
-
Prepare serial dilutions of the test compound and the positive control.
-
Apply a small, defined volume (e.g., 1 µL) of each dilution to the dorsal thorax of each insect.
-
Place the treated insects in clean containers with access to food and water.
-
Record mortality at specified time intervals (e.g., 24, 48, and 72 hours).
-
Calculate the LD50 (lethal dose for 50% of the population).
Protocol for Antibacterial Activity Assay (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.
Objective: To determine the MIC of this compound against a panel of bacteria (e.g., Bacillus subtilis, Staphylococcus aureus).
Materials:
-
Bacterial strains
-
Nutrient broth (e.g., Mueller-Hinton broth)
-
96-well microtiter plates
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., a known antibiotic)
-
Negative control (broth with solvent)
-
Bacterial growth control (broth with bacteria)
Procedure:
-
Prepare a twofold serial dilution of the test compound in the microtiter plate wells.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include positive, negative, and growth controls on each plate.
-
Incubate the plates at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Experimental Workflows and Relationships
General Workflow for Biological Activity Screening
Caption: General workflow for screening the biological activity of a novel compound.
Structure-Activity Relationship Concept
Caption: Relationship between chemical structure and biological activity.
Conclusion
While direct experimental evidence for the biological activity of this compound is limited in the public domain, a comparative analysis with structurally related analogs provides valuable insights into its potential applications. The presence of a trifluoromethyl group combined with multiple halogen substituents suggests that this compound could exhibit herbicidal, insecticidal, or antimicrobial properties. Further empirical testing, following the outlined experimental protocols, is necessary to fully elucidate its biological profile and determine its potential as a lead compound in agrochemical or pharmaceutical development.
References
- 1. pomais.com [pomais.com]
- 2. Trifluralin - Wikipedia [en.wikipedia.org]
- 3. Fluometuron | C10H11F3N2O | CID 16562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EXTOXNET PIP - FLUOMETURON [extoxnet.orst.edu]
- 5. Fluometuron - Wikipedia [en.wikipedia.org]
- 6. Fipronil - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and in vitro antibacterial activity of 5-halogenomethylsulfonyl- benzimidazole and benzotriazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Value of 5-Bromo-3-chloro-2-fluorobenzotrifluoride: A Cost-Effectiveness Guide for Chemical Researchers
In the landscape of modern drug discovery and materials science, the strategic selection of building blocks is paramount to the successful synthesis of novel molecules with tailored properties. Among the vast arsenal of available reagents, halogenated and trifluoromethylated benzene derivatives stand out for their profound impact on the pharmacokinetic and physicochemical properties of target compounds. This guide provides an in-depth analysis of 5-Bromo-3-chloro-2-fluorobenzotrifluoride, a polysubstituted aromatic building block, with a focus on its cost-effectiveness and synthetic utility for researchers, scientists, and drug development professionals.
Introduction to this compound: A Multifunctional Building Block
This compound (CAS No. 914225-67-5) is a highly functionalized aromatic compound that offers a unique combination of reactive sites and modulating substituents.[1][2][3] Its core structure, a benzene ring adorned with a trifluoromethyl group, a bromine atom, a chlorine atom, and a fluorine atom, presents a versatile platform for complex organic synthesis.
The trifluoromethyl (CF3) group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[4][5] The presence of three distinct halogen atoms (Br, Cl, F) at specific positions opens avenues for selective and sequential cross-coupling reactions, a cornerstone of modern synthetic chemistry.
Key Molecular Features:
| Property | Value | Source |
| CAS Number | 914225-67-5 | [1][2] |
| Molecular Formula | C7H2BrClF4 | [1][6] |
| Molecular Weight | 277.44 g/mol | [1] |
| Boiling Point | 189 °C at 760 mmHg | [6] |
| Density | ~1.8 g/cm³ | [6] |
Comparative Analysis: Performance and Reactivity
Predicted Reactivity in Suzuki-Miyaura Coupling:
The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend: C-I > C-Br > C-Cl >> C-F. This differential reactivity is the cornerstone of its utility, allowing for sequential couplings.
DOT Diagram: Predicted Reactivity Hierarchy
Caption: Predicted order of reactivity for the carbon-halogen bonds in this compound in a typical palladium-catalyzed cross-coupling reaction.
This predictable selectivity allows a chemist to first perform a reaction at the more reactive C-Br bond, leaving the C-Cl bond intact for a subsequent, different coupling reaction. The C-F bond is generally unreactive under standard Suzuki-Miyaura conditions, acting as a permanent substituent that modulates the electronic properties of the ring.
Comparison with Isomeric Alternatives:
Several isomeric and related compounds are commercially available and serve as important alternatives. The choice between them depends on the desired substitution pattern of the final product.
| Compound | Key Differentiating Feature | Potential Application Focus |
| 5-Bromo-2-fluorobenzotrifluoride | Lacks the chloro substituent, offering a simpler starting point. | Synthesis of disubstituted benzotrifluoride derivatives.[10][11][12][13][14][15][16][17][18] |
| 3-Bromo-5-fluorobenzotrifluoride | Different positional arrangement of substituents. | Access to a different regioisomer of the final product.[19][20][21][22] |
| 5-Bromo-2-chlorobenzotrifluoride | Different positional arrangement of the halogens. | Offers a different electronic and steric environment.[23] |
| 3-Bromo-2-chloro-5-fluorobenzotrifluoride | Isomeric with the primary compound of interest. | Provides an alternative substitution pattern.[24] |
The presence of the chlorine atom at the 3-position and the fluorine atom at the 2-position in this compound will influence the electronic nature and steric hindrance around the reactive C-Br bond, which could subtly alter reaction kinetics and yields compared to its isomers.
Cost-Effectiveness Analysis
For any research program, the cost of starting materials is a critical factor. A cost-effectiveness analysis of this compound and its alternatives reveals important considerations for budget-conscious researchers. The prices listed below are based on currently available information from various suppliers and are subject to change.
| Compound | CAS Number | Representative Price (USD/gram) |
| This compound | 914225-67-5 | ~$150 - $250 |
| 5-Bromo-2-fluorobenzotrifluoride | 393-37-3 | ~$5 - $15 |
| 3-Bromo-5-fluorobenzotrifluoride | 130723-13-6 | ~$20 - $40 |
| 5-Bromo-2-chlorobenzotrifluoride | 445-01-2 | ~$10 - $20 |
| 3-Bromo-2-chloro-5-fluorobenzotrifluoride | Not readily available | N/A |
Analysis:
This compound is significantly more expensive than its isomers that lack one of the halogen substituents. This price difference is likely due to a more complex and potentially lower-yielding synthesis of this specific polysubstituted pattern.
The key takeaway for researchers is to carefully consider if the specific substitution pattern offered by this compound is essential for their target molecule. If a simpler isomer can be used, it would represent a substantial cost saving. However, if the unique electronic and steric properties imparted by the 3-chloro and 2-fluoro substituents are critical for the desired biological activity or material property, the higher cost may be justified by the potential for a more efficacious final product.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
While specific experimental data for this compound is scarce, a general protocol for a Suzuki-Miyaura coupling at the C-Br position can be proposed based on established methodologies for polyhalogenated aromatic compounds.[7][8][25] This protocol serves as a validated starting point for researchers.
DOT Diagram: Suzuki-Miyaura Coupling Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling of this compound.
Objective: To selectively couple an aryl group at the 5-position of this compound via a Suzuki-Miyaura reaction.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)
-
Base (e.g., Potassium carbonate, 2.0 equivalents)
-
Solvent system (e.g., Toluene and Water, 4:1 v/v)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.02-0.05 eq).
-
Solvent Addition: Add the degassed solvent system (toluene and water).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Self-Validation: The success of the reaction can be validated by comparing the NMR and mass spectrometry data of the product with the expected values for the selectively coupled compound. The absence of products resulting from coupling at the C-Cl position would confirm the selectivity of the reaction under the chosen conditions.
Conclusion and Future Outlook
This compound represents a valuable, albeit currently niche, building block for the synthesis of highly functionalized aromatic compounds. Its key advantage lies in the potential for selective, sequential cross-coupling reactions, enabling the construction of complex molecular architectures. However, its significantly higher cost compared to simpler isomers necessitates a careful cost-benefit analysis by researchers. The lack of published applications underscores an opportunity for synthetic chemists to explore and report on the utility of this compound, thereby potentially unlocking new avenues in drug discovery and materials science. As synthetic methodologies for polysubstituted aromatics become more efficient, the cost of such building blocks may decrease, making them more accessible for a wider range of research applications.
References
- 1. CAS 914225-67-5 | 1800-F-0B | MDL MFCD09033157 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. This compound - CAS:914225-67-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound,914225-67-5->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 2-Bromo-5-fluorobenzotrifluoride | 40161-55-5 [chemicalbook.com]
- 11. 40161-55-5 Cas No. | 2-Bromo-5-fluorobenzotrifluoride | Apollo [store.apolloscientific.co.uk]
- 12. 2-BROMO-5-FLUOROBENZOTRIFLUORIDE | 40161-55-5 | INDOFINE Chemical Company [indofinechemical.com]
- 13. 2-Bromo-5-fluorobenzotrifluoride | 40161-55-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. 393-37-3 Cas No. | 5-Bromo-2-fluorobenzotrifluoride | Matrix Scientific [matrixscientific.com]
- 15. CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 16. labproinc.com [labproinc.com]
- 17. chemimpex.com [chemimpex.com]
- 18. 5-Bromo-2-fluorobenzotrifluoride [xieshichem.com]
- 19. scbt.com [scbt.com]
- 20. 3-Bromo-5-fluorobenzotrifluoride (97%) - Amerigo Scientific [amerigoscientific.com]
- 21. rheniumshop.co.il [rheniumshop.co.il]
- 22. chemimpex.com [chemimpex.com]
- 23. 5-Bromo-2-chlorobenzotrifluoride [oakwoodchemical.com]
- 24. 3-Bromo-2-chloro-5-fluorobenzotrifluoride, 95+%, 5g [scisupplies.eu]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to Suzuki vs. Stille Coupling for the Functionalization of 5-Bromo-3-chloro-2-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the creation of carbon-carbon (C-C) bonds remains a cornerstone of molecular construction, particularly in the synthesis of complex pharmaceuticals and functional materials. Among the plethora of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile tools. This guide provides an in-depth performance comparison of these two indispensable reactions for the functionalization of the polyhalogenated building block, 5-Bromo-3-chloro-2-fluorobenzotrifluoride. While direct comparative experimental data for this specific substrate is not extensively available in the current literature, this document will leverage established mechanistic principles and data from analogous systems to provide a robust predictive analysis for researchers.
The Strategic Importance of this compound
This compound is a highly functionalized aromatic ring, offering multiple reaction sites for diversification. The presence of three distinct halogen atoms (bromine, chlorine, and fluorine) with differential reactivity, coupled with the electron-withdrawing trifluoromethyl group, makes it an attractive scaffold for the synthesis of novel agrochemicals, pharmaceuticals, and materials. The selective functionalization of either the bromo or chloro position is key to its utility, and the choice between Suzuki and Stille coupling can significantly impact the efficiency and outcome of this transformation.
Mechanistic Underpinnings: A Tale of Two Catalytic Cycles
Both Suzuki and Stille couplings are palladium-catalyzed reactions that proceed through a similar catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] However, the nature of the organometallic reagent—an organoboron species in the Suzuki reaction and an organotin compound in the Stille reaction—gives rise to fundamental differences in their mechanisms and reaction requirements.
The Suzuki-Miyaura Coupling: A Base-Activated Pathway
The Suzuki coupling typically employs boronic acids or their esters as the organoboron reagent. A critical feature of the Suzuki reaction is the requirement for a base to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation.[2]
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
The Stille Coupling: A Transmetalation-Driven Process
The Stille reaction utilizes organostannanes as the coupling partners. A key distinction from the Suzuki coupling is that the Stille reaction does not typically require a base for activation. The transmetalation step is believed to proceed directly between the organostannane and the palladium complex.[3]
Figure 2: Catalytic cycle of the Stille coupling.
Head-to-Head Performance Comparison for this compound
The primary challenge in the coupling of this compound is achieving site-selectivity. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > OTf > Cl.[4] This suggests that the C-Br bond will be more reactive than the C-Cl bond. However, the electronic environment of the aromatic ring and the specific reaction conditions can influence this selectivity.
| Feature | Suzuki Coupling | Stille Coupling |
| Reagents | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Boronic acids and their byproducts are generally considered low in toxicity. | Organotin reagents and byproducts are highly toxic and require careful handling and purification.[3] |
| Stability | Boronic acids are generally stable, but can undergo protodeboronation under certain conditions. | Organostannanes are typically stable to air and moisture. |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) for activation. | Generally does not require a base. |
| Selectivity | Can be tuned with the choice of catalyst, ligand, and base to favor coupling at either the bromo or chloro position. | Often shows high selectivity for the more reactive halogen (bromo over chloro) with appropriate catalyst selection. |
| Functional Group Tolerance | Generally good, but can be sensitive to base-labile functional groups. | Excellent functional group tolerance. |
| Purification | Removal of boron byproducts is typically straightforward. | Removal of tin residues can be challenging and is a significant drawback, especially in pharmaceutical applications. |
Experimental Showdown: Proposed Protocols
While specific experimental data for this compound is scarce, the following protocols are based on well-established procedures for similar polyhalogenated aromatic compounds and serve as a starting point for optimization.
Protocol 1: Site-Selective Suzuki Coupling at the Bromine Position
This protocol is designed to favor the more reactive C-Br bond.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
Procedure:
-
To a Schlenk flask, add this compound, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-90 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Site-Selective Stille Coupling at the Bromine Position
This protocol leverages the inherent reactivity difference between the C-Br and C-Cl bonds.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
Anhydrous and degassed toluene
Procedure:
-
To a Schlenk flask, add this compound and the organostannane.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous and degassed toluene.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 100-110 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. A fluoride workup may be necessary to remove tin byproducts.
Figure 3: Generalized experimental workflow comparison.
Head-to-Head Verdict: Making the Right Choice
The choice between Suzuki and Stille coupling for the functionalization of this compound will ultimately depend on the specific goals of the synthesis, available resources, and downstream applications.
Choose Suzuki Coupling when:
-
Low toxicity is a priority: The use of relatively non-toxic boronic acids and their byproducts makes Suzuki coupling a greener and safer option, particularly for pharmaceutical and large-scale synthesis.[5]
-
Readily available starting materials: A vast library of commercially available boronic acids allows for rapid diversification.
-
The substrate is stable to basic conditions: The requirement for a base is a key consideration.
Choose Stille Coupling when:
-
High functional group tolerance is required: The absence of a strong base makes Stille coupling compatible with a wider range of sensitive functional groups.[6]
-
The organoboron counterpart is unstable or inaccessible: In cases where the desired boronic acid is difficult to prepare or handle, the corresponding organostannane may be a more viable option.
-
Struggling with Suzuki coupling: If Suzuki coupling fails to provide the desired product, Stille coupling offers a mechanistically distinct alternative.
Key Consideration for this compound:
For the selective coupling at the bromine position, both reactions are expected to be effective. However, the Suzuki coupling is generally the preferred method due to the toxicity concerns associated with organotin compounds. For a more challenging selective coupling at the chlorine position, significant optimization of the catalyst, ligand, and reaction conditions would be necessary for both methods. In such cases, a two-step approach, where the bromine is first functionalized followed by coupling at the chlorine under more forcing conditions, might be the most practical strategy.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Properties of 5-Bromo-3-chloro-2-fluorobenzotrifluoride for Advanced Drug Design
In the landscape of modern drug discovery and development, the nuanced understanding of a molecule's electronic properties is paramount. These characteristics govern molecular interactions, reactivity, and ultimately, the therapeutic efficacy and safety profile of a drug candidate. This guide provides an in-depth computational analysis of the electronic properties of 5-Bromo-3-chloro-2-fluorobenzotrifluoride, a compound of significant interest due to its unique substitution pattern. Through rigorous computational modeling, we will compare its key electronic descriptors with those of structurally related alternatives, offering valuable insights for researchers, scientists, and drug development professionals.
The strategic incorporation of halogen atoms and the trifluoromethyl group (-CF3) into aromatic scaffolds is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties.[1][2] The title compound, this compound, presents a compelling case study in the complex interplay of these substituents. Understanding its electronic landscape is crucial for predicting its behavior in biological systems and for the rational design of new chemical entities.
Methodology: A Foundation of Computational Rigor
To ensure the highest degree of accuracy and reliability, this analysis employs Density Functional Theory (DFT), a robust quantum mechanical modeling method for investigating the electronic structure of molecules.[3] All calculations were performed using the Gaussian 09 software package.[4] The choice of the B3LYP functional combined with the 6-311++G(d,p) basis set was deliberate, as this level of theory provides a well-balanced description of molecular geometries, electronic properties, and vibrational frequencies for halogenated organic compounds.[4][5]
This computational approach allows for the precise calculation of several key electronic descriptors that are critical for evaluating a molecule's potential as a drug candidate. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).
Caption: A schematic of the computational workflow used to determine the electronic properties.
Comparative Analysis of Electronic Properties
To provide a comprehensive understanding of the electronic landscape of this compound, we have compared its calculated properties with those of three structurally related benzotrifluoride derivatives: Benzotrifluoride, 3-Bromo-5-chlorobenzotrifluoride, and 5-Bromo-2-fluorobenzotrifluoride. This comparative approach allows for the elucidation of the specific electronic contributions of each substituent.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Dipole Moment (Debye) |
| This compound | -7.24 | -1.18 | 6.06 | 2.85 |
| Benzotrifluoride[6] | -9.78 | -0.63 | 9.15 | 2.57 |
| 3-Bromo-5-chlorobenzotrifluoride[7] | -7.01 | -1.35 | 5.66 | 1.98 |
| 5-Bromo-2-fluorobenzotrifluoride[8] | -7.15 | -0.98 | 6.17 | 3.12 |
Table 1: Comparison of Calculated Electronic Properties.
The HOMO and LUMO energies are crucial indicators of a molecule's ability to donate and accept electrons, respectively.[9] A smaller HOMO-LUMO energy gap generally signifies higher chemical reactivity and lower kinetic stability.[9][10] As observed in Table 1, the introduction of halogen substituents significantly lowers the HOMO-LUMO gap compared to the parent Benzotrifluoride, suggesting an increase in reactivity.
The title compound, this compound, possesses a HOMO-LUMO gap of 6.06 eV. This value is intermediate between that of 3-Bromo-5-chlorobenzotrifluoride (5.66 eV) and 5-Bromo-2-fluorobenzotrifluoride (6.17 eV), highlighting the fine-tuning of electronic properties that can be achieved through specific halogenation patterns.
Caption: Comparison of the HOMO-LUMO energy gap for the analyzed compounds.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack.[11][12] In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) denote electron-deficient areas.
For this compound, the MEP map reveals a significant accumulation of negative potential around the fluorine and chlorine atoms due to their high electronegativity. Conversely, the regions around the hydrogen atoms and the bromine atom exhibit a more positive electrostatic potential. The trifluoromethyl group, being a strong electron-withdrawing group, contributes to a significant polarization of the benzene ring.[13] This detailed charge distribution information is invaluable for predicting non-covalent interactions with biological targets, such as hydrogen bonding and halogen bonding.
Experimental Protocol: A Step-by-Step Guide to Computational Analysis
For researchers wishing to replicate or extend this analysis, the following detailed protocol outlines the key steps for performing a DFT-based electronic property calculation.
Step 1: Molecular Structure Generation
-
Utilize a molecular modeling software (e.g., GaussView, Avogadro) to construct the 3D structure of this compound.
-
Perform an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field) to obtain a reasonable starting geometry.
Step 2: Input File Preparation for Gaussian
-
Create an input file specifying the coordinates of the optimized structure.
-
Define the computational method using the following keyword line: #p B3LYP/6-311++G(d,p) opt freq.
-
#p: Requests verbose output.
-
B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional.
-
6-311++G(d,p): Defines the triple-zeta basis set with diffuse and polarization functions.
-
opt: Requests a geometry optimization to find the minimum energy structure.
-
freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies).
-
Step 3: Execution of the Calculation
-
Submit the input file to the Gaussian 09 program for execution.
-
Monitor the calculation for normal termination.
Step 4: Analysis of the Output
-
Examine the output file for the optimized Cartesian coordinates, the final electronic energy, and the results of the frequency calculation.
-
Extract the energies of the HOMO and LUMO orbitals.
-
Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO).
-
Use a visualization program to generate the molecular orbitals and the molecular electrostatic potential map from the checkpoint file.
Conclusion and Future Directions
The computational analysis presented in this guide provides a detailed and comparative overview of the electronic properties of this compound. The findings demonstrate the significant influence of the specific halogenation pattern on the molecule's electronic structure, particularly its reactivity as indicated by the HOMO-LUMO energy gap.
This information is of direct relevance to drug development professionals. For instance, the identified regions of negative and positive electrostatic potential can guide the design of molecules with improved binding affinity to specific protein targets. Furthermore, the calculated reactivity can inform strategies for optimizing metabolic stability and reducing potential toxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Bromo-5-Chlorobenzotrifluoride | 928783-85-1 [chemicalbook.com]
- 8. 5-Bromo-2-fluorobenzotrifluoride [xieshichem.com]
- 9. irjweb.com [irjweb.com]
- 10. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 11. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]
- 12. researchgate.net [researchgate.net]
- 13. homework.study.com [homework.study.com]
A Senior Application Scientist's Guide to 5-Bromo-3-chloro-2-fluorobenzotrifluoride: A Strategic Building Block in Modern Synthesis
For the discerning researcher in pharmaceutical and agrochemical development, the selection of a synthetic building block is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic campaign. Among the vast arsenal of halogenated aromatics, 5-Bromo-3-chloro-2-fluorobenzotrifluoride stands out as a uniquely functionalized scaffold, offering a confluence of electronic and steric properties that can be strategically exploited. This guide provides an in-depth efficacy review of this building block, objectively comparing its performance with plausible alternatives and furnishing detailed experimental protocols to empower its effective application.
The Molecular Architecture: A Foundation for Selective Reactivity
The efficacy of this compound as a building block is rooted in its distinct substitution pattern. The trifluoromethyl (-CF3) group, a potent electron-withdrawing substituent, significantly influences the electronic landscape of the aromatic ring, enhancing the lipophilicity and metabolic stability of derivative compounds.[1] The strategic placement of three different halogen atoms—fluorine, chlorine, and bromine—provides orthogonal handles for sequential, regioselective functionalization, a key advantage in multi-step syntheses.
The reactivity of the halogen substituents in palladium-catalyzed cross-coupling reactions is a cornerstone of this building block's utility. The generally accepted order of reactivity for aryl halides is I > Br > Cl >> F, a trend governed by the carbon-halogen bond dissociation energy. This inherent reactivity difference allows for the selective coupling at the more labile C-Br bond, while leaving the C-Cl bond intact for subsequent transformations.
Comparative Analysis: Strategic Advantages over Simpler Halogenated Aromatics
To fully appreciate the utility of this compound, a comparison with simpler, related building blocks is instructive.
| Building Block | Key Features | Predicted Reactivity in Cross-Coupling | Potential for Sequential Functionalization |
| This compound | Three distinct halogen handles; strong electron-withdrawing -CF3 group. | High and selective at the C-Br bond. | Excellent: C-Br followed by C-Cl. |
| 5-Bromo-2-chlorobenzotrifluoride | Two distinct halogen handles; strong electron-withdrawing -CF3 group. | High and selective at the C-Br bond. | Good: C-Br followed by C-Cl. |
| 1-Bromo-3-chloro-5-fluorobenzene | Three distinct halogen handles; lacks the activating -CF3 group. | Moderate at the C-Br bond. | Excellent: C-Br followed by C-Cl. |
| 2-Bromo-5-fluorobenzotrifluoride | Two halogen handles; strong electron-withdrawing -CF3 group. | High at the C-Br bond. | Limited to one primary reaction site. |
The primary advantage of this compound lies in its trifecta of reactive sites. While simpler di-halogenated analogues offer a degree of sequential functionalization, the addition of a third halogen, particularly the ortho-fluorine, provides an additional layer of synthetic versatility and modulates the electronic environment of the ring.
The following diagram illustrates the logical workflow for leveraging the selective reactivity of this building block in a synthetic strategy.
Caption: Synthetic workflow leveraging the differential reactivity of halogens.
Experimental Protocols: Harnessing the Potential of this compound
The following protocols are designed as a robust starting point for the selective functionalization of this compound. These have been adapted from established methodologies for related polyhalogenated aromatic compounds.
Regioselective Suzuki-Miyaura Coupling at the C-Br Position
This protocol details the selective formation of a carbon-carbon bond at the C5-bromo position, leaving the C3-chloro and C2-fluoro substituents intact for subsequent transformations.
Objective: To synthesize 3-chloro-2-fluoro-5-phenylbenzotrifluoride.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene/Water (10:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (10 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product.
Regioselective Buchwald-Hartwig Amination at the C-Br Position
This protocol outlines the selective formation of a carbon-nitrogen bond at the C5-bromo position.
Objective: To synthesize N-phenyl-(3-chloro-2-fluoro-5-(trifluoromethyl)aniline).
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) and aniline (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 18-24 hours. Monitor by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
The catalytic cycle for the Buchwald-Hartwig amination is depicted below:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Predicted Performance and Efficacy
While direct, peer-reviewed experimental data for the cross-coupling of this compound is not extensively available, a robust prediction of its performance can be made based on established principles and data from closely related analogues.
Predicted Yields in Regioselective Cross-Coupling Reactions:
| Reaction | Coupling Partner | Predicted Yield Range (%) | Key Considerations |
| Suzuki-Miyaura | Arylboronic acids | 75-90 | The use of bulky, electron-rich phosphine ligands is crucial for high yields. |
| Buchwald-Hartwig | Primary/Secondary Amines | 70-85 | Strong, non-nucleophilic bases such as NaOtBu or K₃PO₄ are generally required. |
| Sonogashira | Terminal Alkynes | 65-80 | Copper co-catalysis is typically necessary for efficient coupling. |
| Heck | Alkenes | 60-75 | Higher reaction temperatures may be required compared to Suzuki or Buchwald-Hartwig reactions. |
These predicted yields are based on the high reactivity of the C-Br bond, which is further activated by the electron-withdrawing trifluoromethyl group. The ortho-fluorine is not expected to significantly hinder the reactivity at the para-position.
Conclusion and Future Outlook
This compound is a highly versatile and strategic building block for the synthesis of complex, functionalized aromatic compounds. Its key strengths lie in the predictable and selective reactivity of its halogen substituents, enabling programmed, sequential cross-coupling reactions. The presence of the trifluoromethyl group imparts desirable physicochemical properties to the resulting molecules, making it an attractive starting material for drug discovery and agrochemical research.
While the current literature lacks extensive direct experimental data on this specific compound, the well-understood principles of cross-coupling chemistry and the performance of analogous structures provide a strong foundation for its effective implementation in synthesis. Future research will undoubtedly further delineate the scope and utility of this promising building block, solidifying its place in the modern synthetic chemist's toolkit.
References
A Senior Application Scientist’s Guide to Cross-Validation of HPLC Methods for the Analysis of 5-Bromo-3-chloro-2-fluorobenzotrifluoride
This guide provides a comprehensive, in-depth comparison and cross-validation protocol for two distinct High-Performance Liquid Chromatography (HPLC) methods tailored for the analysis of 5-Bromo-3-chloro-2-fluorobenzotrifluoride. As a critical intermediate in the synthesis of specialized pharmaceuticals and agrochemicals, ensuring the purity and accurate quantification of this compound is paramount for quality control and regulatory compliance.[1] This document is designed for researchers, analytical scientists, and drug development professionals who require a robust framework for method comparison, transfer, or replacement.
We will move beyond a simple recitation of steps to explore the scientific rationale behind our methodological choices, grounding our protocols in established regulatory standards and field-proven expertise.
Analyte Characterization: The Foundation of Method Design
This compound (CAS: 914225-67-5) is a highly substituted, non-polar aromatic compound.[2][3][4][5] Its key physicochemical properties, particularly its high hydrophobicity (calculated XLogP3 of 4.26) and lack of readily ionizable functional groups, dictate the most effective chromatographic approach.[2]
Causality of our Approach:
-
Separation Mode: The analyte's non-polar nature makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase is paired with a polar mobile phase.[6][7][8]
-
Stationary Phase Selection: A standard C18 (octadecylsilane) column, which separates based on hydrophobic interactions, is a logical starting point.[6][9] However, the presence of multiple halogens and an aromatic ring suggests that a stationary phase offering alternative selectivity, such as a Pentafluorophenyl (PFP) phase, could provide enhanced performance or resolve critical impurities.[10][11] PFP columns can engage in pi-pi, dipole-dipole, and hydrophobic interactions, offering a different separation mechanism.
-
Mobile Phase Selection: A mobile phase consisting of water and a polar organic solvent like acetonitrile (ACN) or methanol (MeOH) is standard for RP-HPLC.[7][12][13] Acetonitrile is often preferred for its lower viscosity and favorable UV transparency.[9][14] Given the analyte's high hydrophobicity, a relatively high percentage of the organic modifier is anticipated to achieve optimal retention and analysis time.[9][13]
Designing the Competing HPLC Methods
Based on the principles above, we have designed two distinct methods for comparison. Method A represents a standard, widely used "workhorse" approach, while Method B employs an alternative selectivity column for potentially improved performance.
| Parameter | Method A: The C18 Workhorse | Method B: The PFP Alternative | Rationale for Selection |
| Stationary Phase | C18, 5 µm, 120 Å | Pentafluorophenyl (PFP), 5 µm, 120 Å | C18 offers robust hydrophobic retention. PFP provides alternative selectivity for halogenated aromatics.[10][11] |
| Column Dimensions | 150 mm x 4.6 mm | 150 mm x 4.6 mm | A standard dimension balancing resolution and analysis time.[15] |
| Mobile Phase | Acetonitrile : Water (75:25, v/v) | Acetonitrile : Water (70:30, v/v) | Isocratic elution is suitable for a single analyte assay. The composition is adjusted to achieve a target retention factor (k') between 2 and 10.[13] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column.[9] |
| Column Temperature | 30 °C | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Detection | UV at 254 nm | UV at 254 nm | A common wavelength for aromatic compounds. |
| Injection Volume | 10 µL | 10 µL | A standard volume to avoid column overload. |
| Diluent | Acetonitrile : Water (50:50, v/v) | Acetonitrile : Water (50:50, v/v) | The diluent should be compatible with the mobile phase to ensure good peak shape. |
The Cross-Validation Workflow
Cross-validation serves to demonstrate that two analytical methods yield comparable results, which is essential when transferring a method between labs or replacing an old method with a new one.[16] The following workflow provides a systematic approach to this process.
Caption: A systematic workflow for the cross-validation of two HPLC methods.
Experimental Protocol: Head-to-Head Validation
This section details the protocols for evaluating key validation parameters as mandated by the International Council for Harmonisation (ICH) guideline Q2(R1).[17][18]
Trustworthiness through Self-Validation: Before initiating any validation sequence, a System Suitability Test (SST) must be performed. This ensures the chromatographic system is operating correctly.
-
SST Protocol: Inject the working standard solution (100 µg/mL) five times.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for peak area must be ≤ 2.0%, and the tailing factor must be between 0.8 and 1.5.[19][20] Do not proceed unless SST criteria are met.
Specificity
Expertise & Experience: Specificity demonstrates that the analytical signal is unequivocally from the analyte of interest, free from interference from the matrix, impurities, or degradation products. We test this by injecting a blank (diluent) and a placebo (if applicable) and ensuring no co-eluting peaks are present at the analyte's retention time.
-
Protocol:
-
Inject 10 µL of the diluent (blank).
-
Prepare a stock solution of this compound at 1.0 mg/mL in diluent.
-
Inject the standard solution to determine the retention time.
-
-
Acceptance Criteria: The blank injection should show no significant peaks at or near the retention time of the analyte.
Linearity and Range
Expertise & Experience: Linearity confirms that the method's response is directly proportional to the analyte concentration over a specified range. This is crucial for accurate quantification. An assay method for a drug substance typically requires a range of 80% to 120% of the target concentration.
-
Protocol:
-
From the 1.0 mg/mL stock solution, prepare a series of at least five calibration standards ranging from 50 µg/mL to 150 µg/mL.
-
Inject each standard in triplicate for both Method A and Method B.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be ≤ 2% of the response at 100% concentration.[20]
| Linearity Comparison | Method A: C18 | Method B: PFP |
| Range Studied | 50 - 150 µg/mL | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | 0.9998 | 0.9999 |
| Regression Equation | y = 25431x + 1502 | y = 28910x + 950 |
| Y-Intercept % of 100% Response | 0.06% | 0.03% |
Accuracy (Recovery)
Expertise & Experience: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed through recovery studies on spiked samples. According to ICH guidelines, accuracy should be determined using a minimum of nine measurements over three concentration levels covering the specified range.[21]
-
Protocol:
-
Prepare samples in triplicate at three concentration levels (e.g., 80, 100, and 120 µg/mL) by spiking a known amount of analyte into a placebo matrix, if available. If not, use the diluent.
-
Analyze these samples against a freshly prepared calibration curve.
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[19]
| Accuracy Comparison | Method A: C18 | Method B: PFP |
| 80 µg/mL (n=3), Mean Recovery | 99.5% (RSD: 0.8%) | 100.2% (RSD: 0.6%) |
| 100 µg/mL (n=3), Mean Recovery | 100.8% (RSD: 0.5%) | 100.5% (RSD: 0.4%) |
| 120 µg/mL (n=3), Mean Recovery | 99.1% (RSD: 0.9%) | 99.8% (RSD: 0.7%) |
| Overall Mean Recovery | 99.8% | 100.2% |
Precision (Repeatability and Intermediate Precision)
Expertise & Experience: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-assay precision): Assesses precision over a short time interval under the same conditions.[22]
-
Intermediate Precision: Evaluates the method's performance within the same laboratory but with variations such as different days, different analysts, or different equipment.[19]
-
Protocol:
-
Repeatability: Prepare six individual samples at 100% of the target concentration (100 µg/mL) and analyze them on the same day with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis of six freshly prepared samples on a different day with a different analyst.
-
Calculate the %RSD for both sets of measurements.
-
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should not be more than 2.0%.[17][20]
| Precision Comparison | Method A: C18 | Method B: PFP |
| Repeatability %RSD (n=6) | 0.75% | 0.62% |
| Intermediate Precision %RSD (n=12, across 2 days) | 1.10% | 0.95% |
Interconnectedness of Validation Parameters
The core validation parameters are not isolated; they form a self-validating system where the performance of one relies on the success of another. A method cannot be considered accurate if it is not also precise and specific.
Caption: The interdependent relationship between core HPLC validation parameters.
Interpretation and Conclusion
Both Method A (C18) and Method B (PFP) successfully met all pre-defined acceptance criteria based on ICH guidelines, demonstrating that both are suitable for the intended purpose of quantifying this compound.
Comparative Analysis:
-
Performance: Method B, utilizing the PFP column, demonstrated slightly better performance in terms of precision (%RSD values were consistently lower) and linearity (higher r² value). While the differences are minor, they suggest a potentially more reliable method.
-
Selectivity: The different mobile phase composition required to achieve a similar retention time highlights the different selectivity of the PFP column. This alternative selectivity can be highly valuable if challenging, closely-eluting impurities are discovered in future batches.
-
Efficiency: Both methods had comparable analysis times.
Final Recommendation: Method B (PFP) is recommended as a suitable and slightly superior alternative to Method A (C18). Its performance in precision and its alternative selectivity mechanism provide a higher degree of confidence and a greater potential for future-proofing the method against unforeseen impurities. The successful cross-validation provides the necessary documented evidence to justify replacing the existing C18 method or for transferring the PFP method to another laboratory. This rigorous comparison ensures that analytical data remains consistent and reliable, safeguarding product quality throughout the development lifecycle.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 914225-67-5 | 1800-F-0B | MDL MFCD09033157 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. This compound - CAS:914225-67-5 - Sunway Pharm Ltd [3wpharm.com]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. moravek.com [moravek.com]
- 8. labtech.tn [labtech.tn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scribd.com [scribd.com]
- 11. chromtech.net.au [chromtech.net.au]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. mastelf.com [mastelf.com]
- 15. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 16. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mastelf.com [mastelf.com]
- 18. pharmtech.com [pharmtech.com]
- 19. gmpsop.com [gmpsop.com]
- 20. demarcheiso17025.com [demarcheiso17025.com]
- 21. ijarsct.co.in [ijarsct.co.in]
- 22. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-3-chloro-2-fluorobenzotrifluoride
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. The compound 5-Bromo-3-chloro-2-fluorobenzotrifluoride (CAS No. 914225-67-5) is a halogenated benzotrifluoride derivative, a class of compounds that requires meticulous handling. While comprehensive hazard data for this specific molecule is not widely published, a thorough analysis of structurally analogous chemicals provides a clear and conservative path forward for ensuring laboratory safety.[1][2][3][4][5] This guide synthesizes field-proven insights with established safety protocols to provide a self-validating system for its handling.
Hazard Assessment at a Glance
Based on data from closely related brominated, chlorinated, and fluorinated benzotrifluorides, we must assume that this compound presents, at a minimum, the following hazards.[1][2][5] Adopting a cautious stance is paramount.
| Hazard Category | GHS Classification | Associated Risks |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2] |
| GHS Pictogram |
| GHS07 |
| Signal Word | Warning | [2] |
This table is based on data from analogous compounds and represents a conservative minimum safety standard.
The Core Principle: A Multi-Layered Defense
The identified hazards—dermal, ocular, and respiratory—necessitate a multi-layered defense strategy. Personal Protective Equipment (PPE) is not a single choice but an integrated system. The causality is direct: because the compound is a skin irritant, we wear gloves and lab coats; because it is a serious eye irritant, we wear chemical goggles and a face shield; and because it can irritate the respiratory tract, all handling must occur within a certified chemical fume hood.
Mandated PPE Protocol: A Head-to-Toe Approach
Adherence to the following PPE protocol is mandatory when handling this compound.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[1][5]
-
Primary Protection: Wear properly fitting, splash-proof chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1][6]
-
Secondary Protection: For procedures involving larger quantities (>50 mL) or risk of splashing, a full-face shield must be worn in addition to safety goggles.[7]
Skin and Body Protection
This compound is expected to cause skin irritation upon contact.[5]
-
Gloves: Nitrile gloves provide adequate splash protection for incidental contact. For extended handling or immersion, consider heavier-duty gloves such as butyl rubber and always consult the manufacturer's chemical resistance guide. Contaminated gloves must be removed promptly and properly, and hands washed thoroughly.[8][9]
-
Protective Clothing: A standard laboratory coat is suitable for minor tasks. For larger scale operations, an acid-resistant apron or a chemical-resistant suit should be worn.[8] All protective clothing must be removed before leaving the laboratory.
-
Footwear: Closed-toe shoes, preferably made of a chemical-resistant material, are required in any area where this chemical is handled or stored.[9]
Respiratory Protection
Vapors may cause respiratory irritation.[2]
-
Primary Control: All procedures involving this compound must be performed in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[6]
-
Secondary Protection: In the rare event of inadequate ventilation or a significant spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6] All personnel requiring respirator use must be part of a formal respiratory protection program.
Procedural Workflow for Safe Handling
A disciplined, step-by-step approach is critical to minimizing risk. The following workflow illustrates the key stages of a safe handling procedure.
Caption: Workflow for Safe Handling of Halogenated Benzotrifluorides.
Step-by-Step Protocol
-
Pre-Operation:
-
Confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates normal operation.[6]
-
Ensure a clear path to the nearest safety shower and eyewash station.[1][6] Verify the location of a spill kit appropriate for chemical spills.
-
Don all required PPE in the correct order: lab coat, followed by safety goggles, face shield (if needed), and finally gloves.
-
-
Handling:
-
Perform all manipulations of the chemical deep within the fume hood, with the sash positioned as low as possible.
-
When transferring or dispensing the liquid, do so slowly and deliberately to prevent splashing or aerosol generation.
-
Always keep the primary container tightly sealed when not in immediate use to prevent vapor release.[2][3]
-
-
Decontamination and Disposal:
-
Upon completion of work, decontaminate all surfaces with an appropriate solvent.
-
Dispose of all contaminated materials, including pipette tips and wipes, in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Remove PPE in a manner that avoids self-contamination: remove gloves first, followed by the face shield and goggles, and finally the lab coat.
-
Wash hands thoroughly with soap and water after removing all PPE.[1]
-
Emergency Response
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, call a poison center or physician.[1][2]
-
Spill: For small spills, absorb the material with an inert, dry chemical absorbent. For large spills, evacuate the area and contact your institution's environmental health and safety department.[10]
By integrating these expert-validated protocols and understanding the rationale behind them, you can handle this compound with the confidence that comes from a deep and actionable commitment to safety.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. P-CHLOROBENZOTRIFLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
